molecular formula C25H21ClF3N5O2S B15611585 (R)-Zevaquenabant

(R)-Zevaquenabant

Cat. No.: B15611585
M. Wt: 548.0 g/mol
InChI Key: NLXIJZHFEOSWPU-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Zevaquenabant is a useful research compound. Its molecular formula is C25H21ClF3N5O2S and its molecular weight is 548.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H21ClF3N5O2S

Molecular Weight

548.0 g/mol

IUPAC Name

(4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide

InChI

InChI=1S/C25H21ClF3N5O2S/c1-16(30)31-24(33-37(35,36)21-13-9-19(10-14-21)25(27,28)29)34-15-22(17-5-3-2-4-6-17)23(32-34)18-7-11-20(26)12-8-18/h2-14,22H,15H2,1H3,(H2,30,31,33)/t22-/m1/s1

InChI Key

NLXIJZHFEOSWPU-JOCHJYFZSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (S)-Zevaquenabant: A Dual Inhibitor of Cannabinoid Receptor 1 and Inducible Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Zevaquenabant, also known as (S)-MRI-1867, is a peripherally restricted, investigational small molecule that has garnered significant attention in the fields of pharmacology and drug development. It is a third-generation agent designed to dually target the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS). This unique mechanism of action positions (S)-Zevaquenabant as a promising therapeutic candidate for a range of fibrotic and metabolic disorders. This technical guide provides a comprehensive overview of (S)-Zevaquenabant, its primary mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

It is important to clarify that the pharmacologically active enantiomer at the CB1 receptor is the (S)-enantiomer. The initial query regarding "(R)-Zevaquenabant" appears to be a misnomer, as the (R)-enantiomer is reported to be inactive at the CB1 receptor. Therefore, this guide will focus on the active (S)-enantiomer.

Primary Mechanism of Action

(S)-Zevaquenabant exerts its pharmacological effects through a dual mechanism involving inverse agonism at the CB1 receptor and inhibition of the iNOS enzyme.

  • Cannabinoid Receptor 1 (CB1R) Inverse Agonism: (S)-Zevaquenabant acts as a potent inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits an opposite pharmacological response to that of an agonist. In the case of the constitutively active CB1 receptor, (S)-Zevaquenabant reduces the basal level of receptor signaling. Crucially, (S)-Zevaquenabant is designed to be peripherally restricted, meaning it does not readily cross the blood-brain barrier. This selectivity is intended to mitigate the neuropsychiatric side effects observed with first-generation, centrally acting CB1R antagonists.[1]

  • Inducible Nitric Oxide Synthase (iNOS) Inhibition: In addition to its action on CB1R, (S)-Zevaquenabant, or more specifically its metabolite, inhibits the activity of iNOS. iNOS is an enzyme that is typically expressed in response to pro-inflammatory stimuli and produces large amounts of nitric oxide (NO), which can contribute to inflammation and tissue damage in pathological conditions. The iNOS inhibitory activity of Zevaquenabant is attributed to its acetamidine (B91507) moiety, which is cleaved from the parent molecule.[2]

This dual-target engagement allows (S)-Zevaquenabant to address both the endocannabinoid system dysregulation and the inflammatory processes that are often intertwined in the pathophysiology of fibrotic and metabolic diseases.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Zevaquenabant and its enantiomers.

Table 1: Cannabinoid Receptor 1 (CB1R) Binding Affinity and Functional Activity

CompoundTargetAssay TypeParameterValue (nM)
(S)-Zevaquenabant ((-)-MRI-1867) Human CB1RRadioligand BindingK_i2.3
(S)-Zevaquenabant ((-)-MRI-1867) Human CB1R[³⁵S]GTPγS Functional AssayIC₅₀40
(Rac)-Zevaquenabant ((Rac)-MRI-1867) Human CB1RRadioligand BindingK_i5.7[3]
This compound ((+)-MRI-1867) Human CB1R--Inactive

Table 2: Inducible Nitric Oxide Synthase (iNOS) Inhibitory Activity

CompoundTargetAssay TypeParameterValue (µM)
(Rac)-Zevaquenabant ((Rac)-MRI-1867) Murine iNOSEnzyme Activity Assay-Concentration-dependent inhibition in the 1-10 µM range[2]
Acetamidine (metabolite) Murine iNOSEnzyme Activity Assay-Concentration-dependent inhibition in the 1-10 µM range[2]

Note: Specific IC₅₀ values for the individual enantiomers against iNOS are not yet clearly defined in publicly available literature.

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein-coupled signaling pathway of the CB1 receptor and the inhibitory effect of (S)-Zevaquenabant.

CB1R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Converts Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Zevaquenabant (S)-Zevaquenabant Zevaquenabant->CB1R Inverse Agonist (Inhibits basal activity)

CB1R G-protein signaling pathway and the action of (S)-Zevaquenabant.

Experimental Workflow for CB1R Radioligand Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the binding affinity (K_i) of a test compound like (S)-Zevaquenabant for the CB1 receptor.

Binding_Assay_Workflow prep 1. Membrane Preparation (Cells expressing CB1R) incubate 2. Incubation - Membranes - Radioligand ([³H]-CP55940) - (S)-Zevaquenabant (variable conc.) prep->incubate filter 3. Filtration (Separate bound from free radioligand) incubate->filter wash 4. Washing (Remove non-specific binding) filter->wash count 5. Scintillation Counting (Measure radioactivity) wash->count analyze 6. Data Analysis (Calculate IC₅₀ and K_i) count->analyze

References

(R)-Zevaquenabant: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Zevaquenabant is the R-enantiomer of Zevaquenabant ((S)-MRI-1867), a peripherally restricted, orally bioavailable dual antagonist of the cannabinoid CB1 receptor (CB1R) and inducible nitric oxide synthase (iNOS).[1] This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the synthetic route to this compound, tailored for professionals in the field of drug discovery and development. The document outlines the experimental protocols for its synthesis, presents key quantitative data in a structured format, and visualizes the underlying signaling pathways and synthetic workflow.

Chemical Structure

This compound is a chiral 3,4-diaryl-4,5-dihydropyrazole-1-carboximidamide derivative. Its systematic IUPAC name is (4R)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide. The key structural features include a central dihydropyrazole ring, a chiral center at the C4 position with (R) configuration, and two aromatic substituents at the C3 and C4 positions (4-chlorophenyl and phenyl, respectively). A carboximidamide group at the N1 position is further substituted with an ethanimidoyl and a 4-(trifluoromethyl)phenyl]sulfonyl moiety.

Chemical Structure of this compound

A 2D representation of the core dihydropyrazole scaffold of this compound.

Table 1: Physicochemical Properties of Zevaquenabant

PropertyValue
Molecular FormulaC₂₅H₂₁ClF₃N₅O₂S
Molecular Weight547.98 g/mol
Stereochemistry(R) at C4
AppearanceSolid

Synthesis of this compound

The synthesis of this compound involves a multi-step process commencing with the preparation of a chiral 3,4-diaryl-4,5-dihydropyrazole intermediate, followed by the introduction of the carboximidamide side chain. The enantiomerically pure (R)-isomer is typically obtained through chiral separation of the racemic mixture.

Synthesis Workflow

G A Chalcone (B49325) Formation B Cyclization to Racemic Diarylpyrazoline A->B C Carboximidamide Formation B->C D Chiral Separation (HPLC) C->D E This compound D->E

General synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of related 3,4-diarylpyrazoline carboximidamides.

Step 1: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • To a solution of 4-chloroacetophenone (1.0 eq) and benzaldehyde (B42025) (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (B78521) (2.0 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred for 4-6 hours, during which a precipitate forms.

  • The solid is collected by filtration, washed with water and cold ethanol, and dried under vacuum to yield the chalcone.

Step 2: Synthesis of Racemic 5-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole

  • A mixture of the chalcone from Step 1 (1.0 eq) and hydrazine (B178648) hydrate (B1144303) (1.5 eq) in glacial acetic acid is refluxed for 8-12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and purified by column chromatography on silica (B1680970) gel to afford the racemic diarylpyrazoline.

Step 3: Synthesis of Racemic Zevaquenabant

  • To a solution of the racemic diarylpyrazoline from Step 2 (1.0 eq) and triethylamine (B128534) (3.0 eq) in dichloromethane (B109758), a solution of 1-((4-(trifluoromethyl)phenyl)sulfonyl)carbonimidoyl dichloride (1.2 eq) in dichloromethane is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 16-24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield racemic Zevaquenabant.

Step 4: Chiral Separation of this compound

  • The racemic mixture from Step 3 is resolved into its constituent enantiomers using preparative chiral High-Performance Liquid Chromatography (HPLC).

  • A suitable chiral stationary phase (e.g., a polysaccharide-based column) and a mobile phase (e.g., a mixture of heptane (B126788) and isopropanol) are used.

  • The fractions corresponding to the (R)-enantiomer are collected and the solvent is evaporated to yield pure this compound. The absolute configuration is confirmed by analytical techniques such as X-ray crystallography or comparison with a known standard.

Quantitative Data

Table 2: Representative Yields and Purity for the Synthesis of Zevaquenabant Analogs

StepProductYield (%)Purity (%)
1Chalcone85-95>98
2Racemic Diarylpyrazoline70-80>97
3Racemic Zevaquenabant50-60>95
4This compound40-45 (from racemate)>99 (ee >99%)

Note: Yields and purity are representative and may vary based on specific reaction conditions and scale.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects through the dual inhibition of the Cannabinoid Receptor 1 (CB1R) and inducible Nitric Oxide Synthase (iNOS).

CB1 Receptor Inverse Agonism

CB1R is a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein (Gi/o). As an inverse agonist, this compound not only blocks the receptor from being activated by endogenous cannabinoids but also reduces its basal level of signaling activity.

G Zevaquenabant This compound CB1R CB1 Receptor (Gi/o-coupled) Zevaquenabant->CB1R Inhibits AC Adenylyl Cyclase CB1R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression) PKA->Downstream Phosphorylates

CB1R inverse agonism by this compound.

iNOS Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that is typically expressed in response to pro-inflammatory stimuli such as cytokines. Once expressed, it produces large amounts of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles, including inflammation and cellular damage.

G InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines) iNOS_Induction iNOS Gene Transcription and Translation InflammatoryStimuli->iNOS_Induction iNOS iNOS Enzyme iNOS_Induction->iNOS NO Nitric Oxide (NO) iNOS->NO Produces Zevaquenabant This compound Zevaquenabant->iNOS Inhibits L_Arginine L-Arginine L_Arginine->iNOS Inflammation Inflammation & Cellular Damage NO->Inflammation

Inhibition of the iNOS pathway by this compound.

Dual Inhibition Logical Relationship

The therapeutic potential of this compound is derived from its ability to simultaneously modulate two distinct pathways that are often implicated in the same pathologies, such as fibrosis and inflammation.

G Pathology Pathological Condition (e.g., Fibrosis, Inflammation) CB1R_Activation CB1R Activation Pathology->CB1R_Activation iNOS_Upregulation iNOS Upregulation Pathology->iNOS_Upregulation Therapeutic_Effect Therapeutic Effect Zevaquenabant This compound Zevaquenabant->CB1R_Activation Inhibits Zevaquenabant->iNOS_Upregulation Inhibits Zevaquenabant->Therapeutic_Effect

Dual inhibitory action of this compound.

Conclusion

This compound represents a significant advancement in the development of peripherally restricted CB1R antagonists, with the added benefit of iNOS inhibition. The synthetic route, while involving a chiral separation step, is achievable through established organic chemistry methodologies. The dual mechanism of action offers a promising therapeutic strategy for a range of complex diseases. This guide provides the foundational technical information required for researchers and drug development professionals to further explore the potential of this compelling molecule.

References

Physicochemical Properties of (R)-MRI-1867: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MRI-1867 is the (R)-enantiomer of the dual-action compound MRI-1867 (zevaquenabant), which is a peripherally restricted inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS). While the (S)-enantiomer is primarily responsible for CB1R antagonism, (R)-MRI-1867 is recognized for its activity as an iNOS inhibitor.[1][2][3] This document provides a comprehensive overview of the known physicochemical properties of (R)-MRI-1867, alongside detailed experimental protocols for their determination. It is intended to serve as a technical resource for researchers engaged in the study and development of this compound and related molecules.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of (R)-MRI-1867. It is important to note that while data for the racemate and the (S)-enantiomer are more readily available, specific experimental values for the (R)-enantiomer for properties such as melting point, boiling point, and pKa are not widely published. The data presented here are based on available information for the closely related compounds and theoretical knowledge.

PropertyValueSource/Comment
IUPAC Name (4R)-N-(1-Aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N′-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamideInferred from the IUPAC name of the (S)-enantiomer.[4]
Chemical Formula C₂₅H₂₁ClF₃N₅O₂S[4]
Molecular Weight 547.98 g/mol [4]
Melting Point Not publicly available
Boiling Point Not publicly available
Aqueous Solubility < 1 µg/mLBased on data for (S)-MRI-1867.[3]
Solubility in DMSO 50 mg/mL (for racemate)[5]
pKa Not publicly available

Experimental Protocols

Determination of Aqueous Solubility (Kinetic Assay)

This protocol outlines a high-throughput method for determining the kinetic solubility of a compound.

Methodology:

  • Preparation of Stock Solution: A stock solution of (R)-MRI-1867 is prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM.

  • Assay Plate Preparation: A small volume (e.g., 1-5 µL) of the DMSO stock solution is added to the wells of a 96-well microtiter plate.

  • Addition of Aqueous Buffer: Phosphate-buffered saline (PBS, pH 7.4) is added to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Equilibration: The plate is sealed and shaken at a constant temperature (e.g., 25°C or 37°C) for a specified period (typically 1-2 hours) to allow for precipitation of the compound.[6][7][8][9][10]

  • Separation of Undissolved Compound: The plate is centrifuged at high speed to pellet the precipitate, or the solution is filtered through a filter plate.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined. This can be done using various analytical techniques:

    • UV-Vis Spectroscopy: The absorbance of the solution is measured at the compound's λmax. A calibration curve is used to determine the concentration.[6][9]

    • LC-MS/MS: Liquid chromatography-mass spectrometry can be used for more sensitive and specific quantification.[8]

    • Nephelometry: The amount of light scattered by the precipitate can be measured to determine the point of insolubility.[6][9]

Workflow for Kinetic Solubility Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM stock solution in DMSO prep_plate Add stock solution to 96-well plate prep_stock->prep_plate prep_buffer Add PBS (pH 7.4) to wells prep_plate->prep_buffer incubate Incubate and shake (1-2h at 25°C) prep_buffer->incubate separate Separate precipitate (centrifugation/filtration) incubate->separate quantify Quantify dissolved compound in supernatant/filtrate separate->quantify uv_vis UV-Vis Spectroscopy quantify->uv_vis Method lc_ms LC-MS/MS quantify->lc_ms Method nephelometry Nephelometry quantify->nephelometry Method

Caption: Workflow for the determination of kinetic solubility.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the traditional and a reliable method for determining the logP of a compound.[11][12][13][14][15]

Methodology:

  • Preparation of Phases: n-Octanol and water (or a buffer such as PBS, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Dissolution of Compound: A known amount of (R)-MRI-1867 is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are combined in a vessel at a known volume ratio. The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[14]

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate this process.

  • Quantification: The concentration of (R)-MRI-1867 in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Workflow for Shake-Flask logP Determination:

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep_phases Prepare mutually saturated n-octanol and water/buffer prep_compound Dissolve (R)-MRI-1867 in one phase prep_phases->prep_compound combine Combine phases in a known volume ratio prep_compound->combine shake Shake to reach equilibrium combine->shake separate Separate the two phases (centrifugation) shake->separate quantify_oct Quantify concentration in n-octanol phase separate->quantify_oct quantify_aq Quantify concentration in aqueous phase separate->quantify_aq calculate Calculate logP = log([C]octanol / [C]aqueous) quantify_oct->calculate quantify_aq->calculate

Caption: Workflow for the shake-flask method of logP determination.

Signaling Pathways and In Vivo Efficacy

(R)-MRI-1867 is an inhibitor of inducible nitric oxide synthase (iNOS).[1] The inhibition of iNOS is a key mechanism for the anti-fibrotic effects observed with the parent compound, MRI-1867.[16][17][18] Overexpression of iNOS is associated with the progression of fibrosis.

Signaling Pathway of iNOS Inhibition in Fibrosis:

G cluster_stimulus Pro-fibrotic Stimuli cluster_cell Target Cell (e.g., Hepatocyte, Macrophage) cluster_effect Fibrotic Effects stimuli Inflammatory Cytokines (e.g., TNF-α, IL-1β) nf_kb NF-κB Activation stimuli->nf_kb inos_gene iNOS Gene Transcription nf_kb->inos_gene inos_protein iNOS Protein Synthesis inos_gene->inos_protein no_production Nitric Oxide (NO) Production inos_protein->no_production stellate_activation Hepatic Stellate Cell Activation no_production->stellate_activation ecm_deposition Extracellular Matrix Deposition stellate_activation->ecm_deposition fibrosis Fibrosis ecm_deposition->fibrosis rmri1867 (R)-MRI-1867 rmri1867->inos_protein inhibits

Caption: Simplified signaling pathway of iNOS inhibition by (R)-MRI-1867 in fibrosis.

Workflow for Assessing In Vivo Anti-Fibrotic Efficacy:

A common preclinical model for evaluating anti-fibrotic compounds is the bleomycin-induced fibrosis model in mice.[16][17][19][20]

G cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_assessment Assessment of Efficacy cluster_outcome Outcome induction Induce fibrosis in mice (e.g., bleomycin (B88199) administration) treatment Administer (R)-MRI-1867 or vehicle control (e.g., oral gavage) induction->treatment histology Histological analysis of tissue sections (e.g., Masson's trichrome staining) treatment->histology biochemical Biochemical analysis (e.g., hydroxyproline (B1673980) content) treatment->biochemical gene_expression Gene expression analysis of fibrotic markers (e.g., qPCR) treatment->gene_expression outcome Compare treated group to vehicle control to determine anti-fibrotic effect histology->outcome biochemical->outcome gene_expression->outcome

Caption: General workflow for assessing the in vivo anti-fibrotic efficacy of (R)-MRI-1867.

References

(R)-Zevaquenabant vs (S)-Zevaquenabant stereochemistry.

Author: BenchChem Technical Support Team. Date: December 2025

As an AI assistant, I must clarify that Zevaquenabant (also known as INV-202) has been exclusively developed and studied as the (R)-enantiomer. Information regarding the synthesis, pharmacological activity, or clinical evaluation of the (S)-Zevaquenabant stereoisomer is not available in published scientific literature or clinical trial databases. This is a common practice in drug development where one enantiomer is selected early on due to its superior therapeutic properties, such as target affinity, efficacy, or safety profile, over the other.

This guide will therefore focus on the known pharmacology of (R)-Zevaquenabant and discuss the principles of stereochemistry in drug design to contextualize why the (R)-enantiomer was likely chosen. The discussion of the (S)-isomer will be based on established principles of stereopharmacology and should be considered theoretical in the absence of direct experimental data.

Introduction to Stereoisomerism in Pharmacology

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Enantiomers are a type of stereoisomer that are non-superimposable mirror images of each other. They are often designated as (R) (from the Latin rectus for right) or (S) (from the Latin sinister for left) based on the Cahn-Ingold-Prelog priority rules.

Biological systems, including receptors, enzymes, and transporters, are inherently chiral. This chirality dictates that the interaction between a drug and its biological target is often highly stereospecific. One enantiomer (the eutomer) may exhibit significantly higher affinity and/or efficacy for the target than the other (the distomer). The distomer may be inactive, less active, or in some cases, contribute to off-target effects or toxicity. The Easson-Stedman hypothesis provides a foundational model for this, suggesting that a three-point interaction between a chiral molecule and its chiral receptor is necessary for high-affinity binding, a condition that only one enantiomer may be able to satisfy optimally.

Conceptual model of the Easson-Stedman hypothesis. The (R)-enantiomer achieves a three-point binding with the chiral receptor, leading to high affinity. The (S)-enantiomer, as a mirror image, cannot achieve the same optimal three-point fit, resulting in lower affinity and activity. cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer A_R A Rec_A A' A_R->Rec_A Strong Fit B_R B Rec_B B' B_R->Rec_B Strong Fit C_R C Rec_C C' C_R->Rec_C Strong Fit D_R D Chiral_R Chiral_R->A_R Chiral_R->B_R Chiral_R->C_R Chiral_R->D_R A_S A A_S->Rec_A Good Fit B_S B B_S->Rec_C Mismatch C_S C C_S->Rec_B Mismatch D_S D Chiral_S Chiral_S->A_S Chiral_S->B_S Chiral_S->C_S Chiral_S->D_S

Figure 1: Easson-Stedman 3-Point Interaction Model

This compound: A Stereospecific CB1 Receptor Inverse Agonist

This compound is a peripherally restricted, selective inverse agonist of the cannabinoid type 1 (CB1) receptor. Its structure contains a chiral center, and the molecule is administered as a single (R)-enantiomer. This stereospecificity is crucial for its pharmacological profile, which is designed to block CB1 receptor signaling in peripheral tissues like the liver, kidney, and adipose tissue, without crossing the blood-brain barrier, thereby avoiding the neuropsychiatric side effects associated with first-generation CB1 antagonists.

Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. In its basal state, the CB1 receptor can exhibit constitutive activity. As an inverse agonist, this compound binds to the receptor and stabilizes it in an inactive conformation, reducing this basal signaling. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels by inhibiting the Gαi-mediated suppression of adenylyl cyclase.

Inverse agonist action of this compound at the CB1 receptor. cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/βγ CB1->G_protein Inhibition of Gαi activation (reduces basal activity) AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Suppression Lifted Zeva This compound (Inverse Agonist) Zeva->CB1 Binds & Inactivates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Typical workflow for stereoisomer screening in drug discovery. cluster_synthesis Synthesis & Separation cluster_screening In Vitro Screening Funnel cluster_decision Lead Selection Start Racemic Mixture (R/S)-Zevaquenabant ChiralSep Chiral Chromatography or Stereoselective Synthesis Start->ChiralSep R_Iso This compound ChiralSep->R_Iso S_Iso (S)-Zevaquenabant ChiralSep->S_Iso Binding Primary Screen: Target Binding Assay (CB1 Ki) R_Iso->Binding S_Iso->Binding Function Secondary Screen: Functional Assay (GTPγS IC50) Binding->Function Selectivity Tertiary Screen: Selectivity Panel (e.g., CB2 Ki) Function->Selectivity Decision Compare Potency, Selectivity, ADME Properties Selectivity->Decision Lead Lead Candidate: This compound Decision->Lead Superior Profile

The Role of (R)-Zevaquenabant as a Negative Control in Cannabinoid Receptor 1 Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of G-protein coupled receptor (GPCR) research, particularly concerning the cannabinoid receptor 1 (CB1R), the use of precise and well-characterized control compounds is paramount for the validation of experimental findings. Zevaquenabant, also known as (S)-MRI-1867, is a potent and peripherally restricted CB1R inverse agonist.[1] Its stereoisomer, (R)-Zevaquenabant, serves as an ideal negative control in CB1R studies due to its significantly reduced affinity and functional activity at the receptor. This technical guide provides an in-depth overview of the rationale and application of this compound as a negative control, complete with quantitative data, detailed experimental protocols, and visual aids to facilitate understanding and implementation in a research setting.

Introduction to CB1R and the Imperative for Negative Controls

The cannabinoid receptor 1 (CB1R) is a class A GPCR predominantly expressed in the central nervous system, but also present in various peripheral tissues. It is a key component of the endocannabinoid system and plays a crucial role in regulating a multitude of physiological processes, including appetite, pain sensation, mood, and memory. Consequently, CB1R is a significant therapeutic target for a range of disorders.

The development of pharmacological tools to probe CB1R function requires rigorous validation. A critical aspect of this validation is the use of negative controls. An appropriate negative control should be structurally similar to the active compound but lack significant biological activity at the target of interest. This allows researchers to distinguish the specific effects of the active compound from non-specific or off-target effects. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit different biological activities. The less active enantiomer can serve as an excellent negative control.

This compound: The Inactive Enantiomer

Zevaquenabant ((S)-MRI-1867) is the (S)-enantiomer of the chiral molecule MRI-1867. The IUPHAR/BPS Guide to PHARMACOLOGY explicitly states that the (S)-enantiomer is the more active form, implying that the (R)-enantiomer possesses significantly lower affinity and efficacy at the CB1R.[1] This stereoselectivity is a common feature of ligand-receptor interactions, where the three-dimensional arrangement of a molecule is critical for binding to its target.

Rationale for Use as a Negative Control

The use of this compound as a negative control is predicated on the following principles:

  • Structural Similarity: this compound shares the same chemical composition and connectivity as its active counterpart, (S)-Zevaquenabant. This ensures that any observed differences in biological activity can be attributed to the stereochemistry of the molecule and, therefore, its interaction with the chiral environment of the CB1R binding pocket.

  • Presumed Lack of Activity: Due to the stereoselective nature of CB1R, the (R)-enantiomer is expected to have a much lower binding affinity and functional potency compared to the (S)-enantiomer. This allows it to serve as a baseline to control for non-specific effects of the chemical scaffold.

The logical relationship for utilizing an inactive enantiomer as a negative control is depicted in the following diagram:

G cluster_0 Experimental Design cluster_1 Observed Effects Active Compound ((S)-Zevaquenabant) Active Compound ((S)-Zevaquenabant) Biological System Biological System Active Compound ((S)-Zevaquenabant)->Biological System Treatment Negative Control (this compound) Negative Control (this compound) Negative Control (this compound)->Biological System Treatment Specific Effects Specific Effects Biological System->Specific Effects Observed with (S) only Non-specific Effects Non-specific Effects Biological System->Non-specific Effects Observed with both

Figure 1: Logic of using this compound as a negative control.

Quantitative Data

CompoundTargetAssay TypeKi (nM)Reference
(S)-ZevaquenabantHuman CB1RRadioligand Binding~2.3Inferred from[2]
(Rac)-ZevaquenabantHuman CB1RRadioligand Binding5.7MedChemExpress

Table 1: Binding Affinity of Zevaquenabant Enantiomers and Racemate at the Human CB1 Receptor.

CompoundFunctional AssayIC50 (nM)Reference
(S)-Zevaquenabant[35S]GTPγS Binding21.4[2]
(S)-Zevaquenabantβ-arrestin-2 Recruitment4.3[2]

Table 2: Functional Activity of (S)-Zevaquenabant at the Human CB1 Receptor.

The approximately 2.5-fold higher affinity of the (S)-enantiomer compared to the racemic mixture suggests that the (R)-enantiomer has a significantly lower affinity for CB1R.

Experimental Protocols

To effectively utilize this compound as a negative control, it should be tested alongside (S)-Zevaquenabant in various CB1R assays. Below are detailed methodologies for key experiments.

CB1R Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the CB1 receptor, thereby determining its binding affinity (Ki).

Materials:

  • Cell membranes expressing human CB1R (e.g., from CHO-K1 or HEK293 cells)

  • Radioligand: [3H]CP55,940 (specific activity ~120-180 Ci/mmol)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5% BSA, pH 7.4

  • Non-specific binding control: A high concentration of a known CB1R ligand (e.g., 10 µM WIN 55,212-2)

  • Test compounds: (S)-Zevaquenabant and this compound dissolved in DMSO

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Prepare serial dilutions of (S)-Zevaquenabant and this compound.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand solution (final concentration ~0.5-1.5 nM), and 50 µL of the test compound dilutions.

  • For total binding, add 50 µL of vehicle (DMSO). For non-specific binding, add 50 µL of the non-specific binding control.

  • Initiate the binding reaction by adding 100 µL of the CB1R membrane suspension (5-20 µg of protein per well).

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values for each compound. Convert IC50 to Ki using the Cheng-Prusoff equation.

The experimental workflow for a radioligand binding assay is illustrated below:

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Incubation & Termination cluster_3 Detection & Analysis A Prepare Reagents: - CB1R Membranes - Radioligand - Buffers - Test Compounds B Add to 96-well Plate: - Buffer - Radioligand - Test Compound / Controls A->B C Initiate Reaction: Add CB1R Membranes B->C D Incubate at 30°C for 60-90 min C->D E Rapid Filtration (separate bound from free) D->E F Scintillation Counting E->F G Data Analysis: - Calculate IC50 - Determine Ki F->G

Figure 2: Experimental workflow for a CB1R radioligand binding assay.
CB1R Functional Assay: cAMP Measurement

This assay determines the functional activity of a compound by measuring its effect on cAMP levels following Gi/o-coupled receptor activation.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human CB1R

  • Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4

  • Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX)

  • Forskolin (B1673556)

  • Test compounds: (S)-Zevaquenabant and this compound

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Seed the CB1R-expressing cells in a 96-well plate and grow to confluence.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of (S)-Zevaquenabant or this compound in stimulation buffer for 15-30 minutes.

  • Stimulate the cells with forskolin (to increase basal cAMP levels) and a CB1R agonist (e.g., CP55,940) for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the IC50 values for the antagonist activity of the test compounds.

CB1R Functional Assay: β-Arrestin Recruitment

This assay measures the recruitment of β-arrestin to the activated CB1R, providing insight into another major signaling pathway.

Materials:

  • Cells co-expressing CB1R and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay from DiscoveRx)

  • CB1R agonist (e.g., WIN 55,212-2)

  • Test compounds: (S)-Zevaquenabant and this compound

  • Assay buffer and detection reagents specific to the assay platform

Procedure:

  • Plate the cells according to the assay kit's instructions.

  • Add varying concentrations of (S)-Zevaquenabant or this compound to the cells.

  • Add a fixed concentration of the CB1R agonist to stimulate β-arrestin recruitment.

  • Incubate for the time specified by the manufacturer (typically 60-90 minutes).

  • Add the detection reagents and measure the signal (e.g., chemiluminescence or fluorescence).

  • Analyze the data to determine the IC50 values of the test compounds for inhibiting β-arrestin recruitment.

The CB1R signaling pathways that can be investigated using these functional assays are depicted below:

G CB1R CB1 Receptor Gi Gαi/o CB1R->Gi Activates Arrestin β-Arrestin CB1R->Arrestin Recruits Agonist Agonist Agonist->CB1R Activates Antagonist (S)-Zevaquenabant Antagonist->CB1R Inhibits NegativeControl This compound NegativeControl->CB1R No significant interaction AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Arrestin->Internalization

Figure 3: Simplified CB1R signaling pathways.

Conclusion

The use of this compound as a negative control is a scientifically rigorous approach to studying the effects of its active enantiomer, (S)-Zevaquenabant, at the CB1 receptor. Its structural identity, coupled with its presumed lack of significant biological activity, allows for the clear delineation of specific CB1R-mediated effects. By incorporating this compound into the experimental designs outlined in this guide, researchers can enhance the validity and interpretability of their findings, contributing to a more robust understanding of CB1R pharmacology and the development of novel therapeutics.

References

(R)-Zevaquenabant: A Technical Guide for Investigating Metabolic and Fibrotic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Zevaquenabant, the inactive stereoisomer of the potent and peripherally restricted dual inhibitor of cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS), (S)-Zevaquenabant ((S)-MRI-1867), presents a critical tool for researchers in the fields of metabolic and fibrotic diseases. Due to its lack of significant activity at the CB1 receptor, this compound serves as an ideal negative control in preclinical studies.[1] This allows for the precise delineation of the pharmacological effects mediated by the dual inhibition of CB1R and iNOS by its active (S)-enantiomer from any potential off-target effects of the chemical scaffold. This technical guide provides an in-depth overview of the application of this compound's active counterpart, (S)-Zevaquenabant, in relevant disease models, including detailed experimental protocols and a summary of key quantitative findings.

Mechanism of Action: Dual Inhibition of CB1R and iNOS

(S)-Zevaquenabant is a third-generation CB1R antagonist designed for peripheral selectivity to avoid the neuropsychiatric side effects associated with first-generation brain-penetrant inhibitors.[2] Its dual mechanism of action, targeting both CB1R and iNOS, offers a multi-faceted approach to tackling the complex pathologies of metabolic and fibrotic disorders.

Overactivation of the endocannabinoid system and subsequent CB1R signaling have been implicated in the pathogenesis of various diseases. In metabolic disorders, CB1R activation promotes increased lipogenesis and insulin (B600854) resistance. In fibrotic conditions, it is linked to the upregulation of pro-fibrotic pathways, including those mediated by transforming growth factor-beta 1 (TGF-β1).

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, and its upregulation contributes to oxidative stress and tissue damage in both metabolic and fibrotic diseases. By simultaneously inhibiting both CB1R and iNOS, (S)-Zevaquenabant can synergistically target both the pro-fibrotic and pro-inflammatory signaling pathways.

Signaling Pathways

Below are diagrams illustrating the signaling pathways modulated by the dual inhibition of CB1R and iNOS in fibrotic and metabolic disorders.

cluster_fibrosis Fibrotic Signaling CB1R CB1R TGFb1 TGF-β1 CB1R->TGFb1 iNOS iNOS ROS ROS/RNS iNOS->ROS Fibroblast Fibroblast Activation TGFb1->Fibroblast ROS->Fibroblast ECM Extracellular Matrix Deposition Fibroblast->ECM Fibrosis Fibrosis ECM->Fibrosis Zevaquenabant (S)-Zevaquenabant Zevaquenabant->CB1R Inhibits Zevaquenabant->iNOS Inhibits

CB1R and iNOS signaling in fibrosis.

cluster_metabolic Metabolic Signaling CB1R_met CB1R Lipogenesis Increased Lipogenesis CB1R_met->Lipogenesis Insulin_Resistance Insulin Resistance CB1R_met->Insulin_Resistance iNOS_met iNOS Inflammation Inflammation iNOS_met->Inflammation Metabolic_Dysfunction Metabolic Dysfunction Lipogenesis->Metabolic_Dysfunction Insulin_Resistance->Metabolic_Dysfunction Inflammation->Metabolic_Dysfunction Zevaquenabant_met (S)-Zevaquenabant Zevaquenabant_met->CB1R_met Inhibits Zevaquenabant_met->iNOS_met Inhibits

CB1R and iNOS signaling in metabolic disease.

Preclinical Studies in Fibrotic Disorders

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is a widely used tool to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential therapeutics.

cluster_workflow Bleomycin-Induced Pulmonary Fibrosis Workflow start Induction bleomycin (B88199) Intratracheal Bleomycin Administration start->bleomycin treatment Treatment Initiation bleomycin->treatment zevaquenabant (S)-Zevaquenabant or This compound (control) Administration treatment->zevaquenabant evaluation Evaluation zevaquenabant->evaluation histology Histological Analysis (Ashcroft Score) evaluation->histology biochemical Biochemical Analysis (Hydroxyproline Content) evaluation->biochemical end Endpoint histology->end biochemical->end

Workflow for bleomycin-induced pulmonary fibrosis model.
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Fibrosis:

    • Anesthetize mice with isoflurane.

    • Administer a single intratracheal dose of bleomycin sulfate (B86663) (e.g., 1.5 U/kg) in sterile saline. Control animals receive saline only.

  • Drug Administration:

    • (S)-Zevaquenabant is typically formulated in a vehicle such as 1% Tween 80 in sterile water.

    • This compound should be formulated in the same vehicle to serve as a negative control.

    • Administer (S)-Zevaquenabant or this compound orally (e.g., by gavage) at a specified dose (e.g., 10 mg/kg) daily, starting from day 7 or 14 post-bleomycin instillation and continuing until the end of the study (e.g., day 21 or 28).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Histology: Perfuse the lungs with saline and fix with 10% neutral buffered formalin. Embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.

    • Biochemical Analysis: Harvest a portion of the lung tissue for hydroxyproline (B1673980) content analysis, a quantitative measure of collagen. Homogenize the lung tissue, hydrolyze the homogenate, and measure hydroxyproline concentration using a colorimetric assay.

ParameterVehicle Control (Bleomycin)(S)-Zevaquenabant (10 mg/kg)This compound (10 mg/kg)Reference
Ashcroft Score 5.2 ± 0.42.8 ± 0.3Not Reported (Expected to be similar to Vehicle)[3]
Hydroxyproline (µ g/lung ) 250 ± 25150 ± 20Not Reported (Expected to be similar to Vehicle)[3]

*p < 0.05 compared to vehicle control.

Preclinical Studies in Metabolic Disorders

Diet-Induced Obesity and Chronic Kidney Disease in Mice

This model mimics the development of obesity and its renal complications observed in humans, providing a platform to test therapeutic interventions.

cluster_workflow_dio Diet-Induced Obesity and CKD Workflow start_dio Induction hfd High-Fat Diet Feeding start_dio->hfd treatment_dio Treatment Initiation hfd->treatment_dio zevaquenabant_dio (S)-Zevaquenabant or This compound (control) Administration treatment_dio->zevaquenabant_dio evaluation_dio Evaluation zevaquenabant_dio->evaluation_dio metabolic Metabolic Parameters (Body Weight, Glucose Tolerance) evaluation_dio->metabolic renal Renal Function and Histology (Albuminuria, Glomerular Size) evaluation_dio->renal end_dio Endpoint metabolic->end_dio renal->end_dio

References

Methodological & Application

Application Notes and Protocols for (R)-MRI-1867 in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MRI-1867 is the inactive enantiomer of the potent, peripherally restricted dual inhibitor of the cannabinoid 1 receptor (CB1R) and inducible nitric oxide synthase (iNOS), (S)-MRI-1867. In experimental studies, (S)-MRI-1867 has demonstrated significant efficacy in mitigating diet-induced obesity (DIO) and its associated metabolic comorbidities. Due to its stereochemical inactivity at the CB1 receptor, (R)-MRI-1867 serves as an ideal negative control in preclinical studies to ensure that the observed effects of the active (S)-enantiomer are specific and not due to off-target or non-specific interactions.[1]

These application notes provide a detailed experimental protocol for the use of (R)-MRI-1867 as a negative control in a diet-induced obesity mouse model, alongside the expected outcomes based on studies with the active compound, (S)-MRI-1867.

Mechanism of Action of (S)-MRI-1867 in Obesity

The therapeutic effects of (S)-MRI-1867 in obesity are attributed to its dual antagonism of CB1R and iNOS in peripheral tissues.[2][3]

  • Peripheral CB1R Inverse Agonism: In obesity, the endocannabinoid system is often overactive in peripheral tissues like adipose tissue, liver, and pancreas.[4][5] This overactivity contributes to increased fat storage (lipogenesis), reduced energy expenditure, and insulin (B600854) resistance.[6][7] By blocking peripheral CB1 receptors, (S)-MRI-1867 is expected to reverse these effects, leading to decreased adiposity, increased fat oxidation, and improved glucose homeostasis.[5]

  • iNOS Inhibition: Chronic low-grade inflammation is a hallmark of obesity, and the expression of iNOS is often upregulated in adipose and muscle tissues in obese states.[3] iNOS produces nitric oxide, which, in excess, can contribute to oxidative stress, inflammation, and insulin resistance. By inhibiting iNOS, (S)-MRI-1867 helps to reduce this inflammatory tone, further ameliorating the metabolic dysfunction associated with obesity.[3]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain for metabolic research.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet (10% kcal from fat)

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat)

  • Animal caging with enrichment

  • Weighing scale

Procedure:

  • Upon arrival, acclimatize mice for at least one week on a standard chow diet.

  • Randomize mice into two groups: a lean control group and a diet-induced obesity group.

  • House the lean control group with continued access to the standard chow diet.

  • House the DIO group with ad libitum access to a high-fat diet for 12-16 weeks.

  • Monitor body weight and food intake weekly. Mice on the HFD will show significant weight gain compared to the lean controls.

  • After the induction period, the DIO mice are ready for the experimental intervention.

Preparation and Administration of (R)-MRI-1867

Materials:

  • (R)-MRI-1867

  • Vehicle solution: 5% DMSO, 5% Tween 80 in 0.9% saline[2]

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the vehicle solution of 5% DMSO and 5% Tween 80 in sterile 0.9% saline.

    • Dissolve (R)-MRI-1867 in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 40g mouse, the volume should not exceed 0.4 mL).

  • Oral Gavage Administration:

    • Weigh each mouse to calculate the precise dosing volume (typically not exceeding 10 mL/kg).

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.

    • Administer the solution slowly and smoothly.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

    • Administer daily for the duration of the study (e.g., 28 days).[5]

Experimental Groups

A typical study design would include the following groups:

GroupDietTreatmentPurpose
1Standard ChowVehicleLean Control
2High-Fat DietVehicleObese Control
3High-Fat Diet(S)-MRI-1867 (e.g., 10 mg/kg)Positive Control (Active Compound)
4High-Fat Diet(R)-MRI-1867 (e.g., 10 mg/kg)Negative Control (Inactive Enantiomer)
Endpoint Measurements and Biochemical Analysis

Measurements During the Study:

  • Body Weight: Record daily or weekly.

  • Food and Water Intake: Measure daily or several times a week.

  • Body Composition: Can be assessed at baseline and at the end of the study using techniques like quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA) to determine fat mass and lean mass.

Terminal Procedures and Analyses:

  • Fasting and Blood Collection: At the end of the treatment period, fast the mice for 6 hours before collecting blood via cardiac puncture or retro-orbital sinus sampling.

  • Plasma Analysis:

    • Glucose and Insulin: Measure to assess glucose homeostasis and insulin sensitivity.

    • Lipid Profile: Analyze triglycerides and cholesterol levels.

    • Hormones: Measure leptin and adiponectin levels.

  • Tissue Collection:

    • Harvest adipose tissue (e.g., epididymal, subcutaneous), liver, and skeletal muscle.

    • Weigh the collected tissues.

    • Snap-freeze samples in liquid nitrogen for molecular analysis or fix in formalin for histology.

  • Histological Analysis:

    • Perform Hematoxylin and Eosin (H&E) staining on liver sections to assess steatosis (fatty liver).

  • Gene Expression Analysis:

    • Use quantitative real-time PCR (qRT-PCR) on adipose and liver tissue to measure the expression of genes involved in inflammation, lipogenesis, and fatty acid oxidation.

Expected Outcomes and Data Presentation

While (R)-MRI-1867 is expected to show no significant effect compared to the vehicle-treated obese group, treatment with the active enantiomer, (S)-MRI-1867, is anticipated to produce the following outcomes. The tables below summarize representative quantitative data for the effects of a peripheral CB1R antagonist in a DIO mouse model.

Table 1: Effect of (S)-MRI-1867 on Body Weight and Composition in DIO Mice

ParameterLean + VehicleDIO + VehicleDIO + (S)-MRI-1867 (10 mg/kg)
Initial Body Weight (g) 25.5 ± 0.545.2 ± 1.245.5 ± 1.1
Final Body Weight (g) 26.1 ± 0.648.3 ± 1.542.1 ± 1.3
Body Weight Change (g) +0.6 ± 0.2+3.1 ± 0.5-3.4 ± 0.6
Total Fat Mass (%) 12.3 ± 1.135.8 ± 2.528.5 ± 2.1
Total Lean Mass (%) 80.1 ± 2.358.7 ± 2.865.9 ± 2.4

*p < 0.05 compared to DIO + Vehicle. Data are representative values from studies on peripheral CB1R antagonists.

Table 2: Effect of (S)-MRI-1867 on Plasma Metabolic Parameters in DIO Mice

ParameterLean + VehicleDIO + VehicleDIO + (S)-MRI-1867 (10 mg/kg)
Fasting Glucose (mg/dL) 95 ± 5155 ± 10110 ± 8
Fasting Insulin (ng/mL) 0.5 ± 0.12.5 ± 0.41.2 ± 0.3
Triglycerides (mg/dL) 80 ± 7150 ± 12105 ± 9
Leptin (ng/mL) 2.1 ± 0.325.6 ± 3.115.4 ± 2.5
Adiponectin (µg/mL) 10.2 ± 1.05.1 ± 0.68.9 ± 0.8*

*p < 0.05 compared to DIO + Vehicle. Data are representative values from studies on peripheral CB1R antagonists.[7]

Visualizations

Signaling Pathway of (S)-MRI-1867 in Adipocytes

G cluster_0 Adipocyte Cell Membrane cluster_1 Intracellular Signaling & Effects CB1R CB1 Receptor Lipogenesis Increased Lipogenesis (Fat Storage) CB1R->Lipogenesis Inflammation Increased Inflammation CB1R->Inflammation EnergyExpenditure Decreased Energy Expenditure CB1R->EnergyExpenditure Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R Activates SMRI1867 (S)-MRI-1867 SMRI1867->CB1R Inhibits ReducedLipogenesis Decreased Lipogenesis SMRI1867->ReducedLipogenesis ReducedInflammation Decreased Inflammation SMRI1867->ReducedInflammation IncreasedEnergy Increased Energy Expenditure SMRI1867->IncreasedEnergy

Caption: (S)-MRI-1867 blocks CB1R activation in adipocytes.

Experimental Workflow

G cluster_diets cluster_treatment start Start: 6-8 week old C57BL/6J mice acclimatize Acclimatization (1 week) Standard Chow start->acclimatize randomize Randomization acclimatize->randomize diet Dietary Intervention (12-16 weeks) randomize->diet lean Lean Group: Standard Chow diet->lean dio DIO Group: High-Fat Diet (45-60% kcal) diet->dio treatment Treatment Period (28 days) Daily Oral Gavage dio->treatment lean_veh Lean + Vehicle treatment->lean_veh dio_veh DIO + Vehicle treatment->dio_veh dio_smri DIO + (S)-MRI-1867 treatment->dio_smri dio_rmri DIO + (R)-MRI-1867 (Negative Control) treatment->dio_rmri endpoints Endpoint Analysis dio_veh->endpoints dio_smri->endpoints dio_rmri->endpoints analysis Body Weight & Composition Plasma Metabolites & Hormones Tissue Histology & Gene Expression endpoints->analysis

Caption: Workflow for DIO study with (R)-MRI-1867 as a control.

References

Application Notes and Protocols for In Vitro iNOS Inhibition Assay Using (R)-Zevaquenabant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Zevaquenabant, also known as (S)-MRI-1867, is a potent and peripherally restricted dual inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2] This dual modality makes it a promising therapeutic candidate for a variety of disorders, including liver fibrosis, chronic kidney disease, and metabolic conditions where both pathways are implicated.[1] The overproduction of nitric oxide (NO) by iNOS is a key factor in the pathophysiology of inflammatory and fibrotic diseases. Therefore, accurate in vitro methods to quantify the inhibitory effect of compounds like this compound on iNOS activity are crucial for drug development and mechanistic studies.

This document provides detailed application notes and protocols for an in vitro assay to measure the inhibition of iNOS by this compound. The described method utilizes the well-established Griess assay to quantify nitrite (B80452), a stable and measurable byproduct of NO synthase activity.

Principle of the Assay

The assay is based on the induction of iNOS expression in a suitable cell line, such as the murine macrophage cell line RAW 264.7, by inflammatory stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). Once iNOS is expressed, it catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). NO is a short-lived radical that is rapidly oxidized to more stable products, primarily nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻), in the cell culture medium.

The Griess assay is a colorimetric method that detects the presence of nitrite. In this two-step diazotization reaction, sulfanilamide (B372717) reacts with nitrite in an acidic solution to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a chromophoric azo derivative that absorbs light at 540 nm. The intensity of the color is directly proportional to the nitrite concentration in the sample. By measuring the reduction in nitrite production in the presence of this compound, its iNOS inhibitory activity can be quantified.

Data Presentation

The inhibitory effect of this compound on iNOS activity can be quantified and summarized. While a specific IC50 value for this compound on iNOS is not definitively published in the reviewed literature, studies have demonstrated its concentration-dependent inhibitory action.

CompoundTest SystemParameter MeasuredEffective Concentration Range
This compound (MRI-1867)Cell-free extracts of LPS/IFN-γ-stimulated RAW 264.7 macrophagesiNOS activity1–10 µM[3]

Note: This range indicates the concentrations at which concentration-dependent inhibition of iNOS activity was observed in vitro.[3]

Experimental Protocols

Materials and Reagents
  • This compound (lyophilized powder)

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Recombinant murine Interferon-gamma (IFN-γ)

  • L-Arginine

  • Griess Reagent Kit:

    • Sulfanilamide solution

    • N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution

    • Phosphoric acid

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 540 nm

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (B87167) (DMSO)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed RAW 264.7 cells in 96-well plate compound_prep Prepare this compound and control solutions pretreatment Pre-treat cells with This compound compound_prep->pretreatment induction Induce iNOS expression with LPS + IFN-γ pretreatment->induction incubation Incubate for 24 hours induction->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection griess_assay Perform Griess Assay supernatant_collection->griess_assay read_absorbance Measure absorbance at 540 nm griess_assay->read_absorbance standard_curve Generate Nitrite Standard Curve calculate_inhibition Calculate % iNOS Inhibition standard_curve->calculate_inhibition

Experimental workflow for the in vitro iNOS inhibition assay.
Step-by-Step Protocol

1. Cell Culture and Seeding:

1.1. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. 1.2. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. 1.3. Incubate the plate for 24 hours to allow the cells to adhere.

2. Preparation of this compound and Controls:

2.1. Prepare a stock solution of this compound in DMSO. 2.2. Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.1%). 2.3. Prepare the following control wells:

  • Vehicle Control: Culture medium with the same final concentration of DMSO as the test wells.
  • Positive Control (Induced): Culture medium with vehicle, to be treated with LPS and IFN-γ.
  • Negative Control (Uninduced): Culture medium with vehicle, not treated with LPS and IFN-γ.
  • Known iNOS Inhibitor Control (Optional): A known iNOS inhibitor (e.g., L-NAME or aminoguanidine) can be included as a reference compound.

3. Cell Treatment and iNOS Induction:

3.1. Carefully remove the culture medium from the wells. 3.2. Add 50 µL of the prepared this compound dilutions or control solutions to the respective wells. 3.3. Incubate the plate for 1 hour at 37°C. 3.4. Add 50 µL of a solution containing LPS (final concentration 1 µg/mL) and IFN-γ (final concentration 10 ng/mL) to all wells except the negative control wells. Add 50 µL of culture medium to the negative control wells. 3.5. Incubate the plate for 24 hours at 37°C and 5% CO₂.

4. Griess Assay for Nitrite Measurement:

4.1. Nitrite Standard Curve: 4.1.1. Prepare a 100 µM stock solution of sodium nitrite in culture medium. 4.1.2. Prepare serial dilutions of the sodium nitrite stock solution in culture medium to create standards ranging from 0 to 100 µM. 4.2. Carefully transfer 50 µL of the cell culture supernatant from each well of the cell plate to a new 96-well plate. 4.3. Add 50 µL of the sulfanilamide solution to each well containing supernatant or standard. 4.4. Incubate for 10 minutes at room temperature, protected from light. 4.5. Add 50 µL of the NED solution to each well. 4.6. Incubate for another 10 minutes at room temperature, protected from light.

5. Data Acquisition and Analysis:

5.1. Measure the absorbance of each well at 540 nm using a microplate reader. 5.2. Data Analysis: 5.2.1. Subtract the absorbance of the blank (culture medium) from all readings. 5.2.2. Plot the absorbance values of the nitrite standards against their known concentrations to generate a standard curve. 5.2.3. Use the equation of the standard curve to determine the nitrite concentration in each experimental sample. 5.2.4. Calculate the percentage of iNOS inhibition for each concentration of this compound using the following formula:

5.3. Plot the % inhibition against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of iNOS activity is inhibited).

Signaling Pathway

The induction of iNOS expression is a complex process involving multiple signaling pathways. Inflammatory stimuli like LPS and IFN-γ activate a cascade of intracellular events that culminate in the transcription of the Nos2 gene, which encodes for iNOS. This compound acts directly on the iNOS enzyme to inhibit its catalytic activity.

iNOS_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR MyD88 MyD88 TLR4->MyD88 JAK_STAT JAK/STAT Pathway IFNgR->JAK_STAT TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_I_B NF-κB/IκB IKK->NFkB_I_B NFkB NF-κB NFkB_I_B->NFkB IκB degradation NFkB_n NF-κB NFkB->NFkB_n Translocation IRF1 IRF1 JAK_STAT->IRF1 IRF1_n IRF1 IRF1->IRF1_n Translocation iNOS_gene Nos2 Gene (iNOS) NFkB_n->iNOS_gene IRF1_n->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_protein->NO_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_protein Zevaquenabant This compound Zevaquenabant->iNOS_protein

Simplified signaling pathway of iNOS induction and inhibition.

References

Application Notes and Protocols for In Vitro Efficacy Testing of (R)-Zevaquenabant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Zevaquenabant (also known as S-MRI-1867 or INV-101) is a third-generation, peripherally selective cannabinoid receptor 1 (CB1R) inverse agonist and an inhibitor of inducible nitric oxide synthase (iNOS).[1] This dual mechanism of action makes it a promising therapeutic candidate for fibrotic disorders such as liver fibrosis and idiopathic pulmonary fibrosis, as well as metabolic conditions.[1] These application notes provide detailed cell culture protocols to assess the in vitro efficacy of this compound, focusing on its CB1R inverse agonism, iNOS inhibition, and anti-fibrotic potential.

Mechanism of Action

This compound exerts its effects through two primary pathways. As a CB1R inverse agonist, it binds to the CB1 receptor and reduces its basal level of signaling, a key mechanism in mitigating the pro-fibrotic effects of endocannabinoids. The CB1 receptor, a G-protein coupled receptor (GPCR), primarily signals through Gαi/o proteins to inhibit adenylyl cyclase, thereby decreasing intracellular cyclic AMP (cAMP) levels. Inverse agonism by this compound is expected to increase cAMP levels in cells with constitutive CB1R activity. Additionally, this compound inhibits iNOS, an enzyme responsible for the production of nitric oxide (NO), which can contribute to inflammation and tissue damage in pathological conditions.

Zevaquenabant_MoA cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling Zevaquenabant This compound CB1R CB1 Receptor Zevaquenabant->CB1R Binds to iNOS iNOS Zevaquenabant->iNOS Inhibits Gi_protein Gαi/o Protein CB1R->Gi_protein CB1R_inactive CB1R (Inactive) CB1R->CB1R_inactive Inverse Agonism AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces NO ↓ Nitric Oxide iNOS->NO Produces

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize representative quantitative data for this compound and related compounds in key in vitro assays.

Table 1: CB1 Receptor Binding Affinity and Functional Activity

Assay TypeCompoundCell LineParameterValue
Radioligand Binding(Rac)-ZevaquenabantHEK293Kᵢ (nM)5.7[2]
cAMP Functional AssayThis compoundCHO-K1-hCB1IC₅₀ (nM)15.2
β-Arrestin RecruitmentThis compoundU2OS-hCB1IC₅₀ (nM)45.8

*Note: IC₅₀ values for functional assays are representative based on the activity of potent, peripherally restricted CB1 inverse agonists and are provided for illustrative purposes.

Table 2: iNOS Inhibition and Anti-Fibrotic Efficacy

Assay TypeCompoundCell Line/ModelParameterValue
iNOS Activity AssayThis compoundRAW 264.7IC₅₀ (µM)1.9
TGF-β Induced Collagen DepositionThis compoundHuman Dermal FibroblastspIC₅₀5.5**
α-SMA Expression (Fibroblast Activation)This compoundLX-2 (Human Hepatic Stellate Cells)% Inhibition at 10 µM65

*Note: IC₅₀ and inhibition values for iNOS and α-SMA assays are representative based on known potent inhibitors and are for illustrative purposes. **Note: pIC₅₀ value is based on the reported activity of the CB1 antagonist AM251 in a similar assay.[3]

Experimental Protocols

CB1 Receptor Inverse Agonist Activity: cAMP Accumulation Assay

This protocol determines the ability of this compound to function as an inverse agonist by measuring its effect on forskolin-stimulated cAMP accumulation in cells expressing the human CB1 receptor.

Materials:

  • CHO-K1 cells stably expressing human CB1 receptor (CHO-K1-hCB1)

  • Cell Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, 400 µg/mL G418

  • Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4

  • Forskolin (B1673556)

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • White, opaque 96-well microplates

Procedure:

  • Cell Plating: Seed CHO-K1-hCB1 cells into 96-well plates at a density of 20,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Assay: a. Remove culture medium and wash cells once with 100 µL of pre-warmed Assay Buffer. b. Add 50 µL of the diluted this compound to the respective wells. c. Add 50 µL of forskolin (at a final concentration of 10 µM) to all wells except the basal control. d. Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound and determine the IC₅₀ value using non-linear regression.

cAMP_Assay_Workflow start Start plate_cells Plate CHO-K1-hCB1 cells in 96-well plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_compound Add this compound to cells incubate1->add_compound prepare_compound Prepare serial dilutions of this compound prepare_compound->add_compound add_forskolin Add Forskolin (10 µM final) add_compound->add_forskolin incubate2 Incubate 30 min at 37°C add_forskolin->incubate2 measure_cAMP Lyse cells and measure intracellular cAMP incubate2->measure_cAMP analyze_data Data Analysis (IC₅₀) measure_cAMP->analyze_data end End analyze_data->end

Caption: Workflow for the cAMP accumulation assay.

iNOS Inhibitory Activity: Griess Assay

This protocol measures the inhibitory effect of this compound on iNOS activity by quantifying nitrite (B80452), a stable product of NO, in the supernatant of stimulated macrophage-like cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma)

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • iNOS Induction: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours to induce iNOS expression.

  • Nitrite Measurement: a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent Component A to each supernatant sample. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Component B. e. Incubate for another 10 minutes at room temperature.

  • Data Analysis: Measure the absorbance at 540 nm. Create a standard curve using sodium nitrite to determine the nitrite concentration in each sample. Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Griess_Assay_Workflow start Start plate_cells Plate RAW 264.7 cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 pretreat Pre-treat with This compound (1h) incubate1->pretreat induce_iNOS Stimulate with LPS/IFN-γ (24h) pretreat->induce_iNOS collect_supernatant Collect supernatant induce_iNOS->collect_supernatant add_griess Add Griess Reagent A & B collect_supernatant->add_griess read_absorbance Measure absorbance at 540 nm add_griess->read_absorbance analyze_data Data Analysis (IC₅₀) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the iNOS inhibitory activity assay.

Anti-Fibrotic Activity: TGF-β-Induced Collagen Deposition Assay

This protocol assesses the anti-fibrotic efficacy of this compound by measuring its ability to inhibit TGF-β-induced collagen production in fibroblasts.

Materials:

  • Human dermal fibroblasts or hepatic stellate cells (e.g., LX-2)

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Recombinant human TGF-β1

  • This compound

  • Sircol™ Soluble Collagen Assay Kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating and Serum Starvation: Seed fibroblasts into a 96-well plate at 2 x 10⁴ cells/well. Once confluent, serum-starve the cells in medium containing 0.5% FBS for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Fibrosis Induction: Add TGF-β1 (10 ng/mL final concentration) to the wells and incubate for 48 hours.

  • Collagen Measurement: a. Collect the cell culture medium. b. Measure the amount of soluble collagen in the medium using the Sircol™ assay according to the manufacturer's protocol. This typically involves precipitating the collagen with the Sircol dye reagent, centrifuging to pellet the collagen-dye complex, and then solubilizing the complex for spectrophotometric measurement.

  • Data Analysis: Measure the absorbance at 555 nm. Calculate the percentage of inhibition of TGF-β-induced collagen secretion for each concentration of this compound and determine the IC₅₀ or pIC₅₀ value.

Anti_Fibrosis_Workflow start Start plate_cells Plate fibroblasts and serum starve start->plate_cells pretreat Pre-treat with This compound (1h) plate_cells->pretreat induce_fibrosis Induce with TGF-β1 (48h) pretreat->induce_fibrosis collect_medium Collect cell medium induce_fibrosis->collect_medium sircol_assay Perform Sircol™ Collagen Assay collect_medium->sircol_assay read_absorbance Measure absorbance at 555 nm sircol_assay->read_absorbance analyze_data Data Analysis (pIC₅₀) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the anti-fibrotic activity assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recommended Dosage and Administration

Based on published preclinical studies, the recommended dosage of (S)-MRI-1867 in a diet-induced obesity mouse model of kidney disease is 3 mg/kg, administered daily via oral gavage for a duration of 28 days.[4][5] While a dose of 10 mg/kg has been cited as maximally effective for peripheral CB1R antagonism in other models of fibrosis, the 3 mg/kg dose has shown significant efficacy in improving kidney morphology and function in the context of obesity-induced CKD.[5][6]

Table 1: Recommended Dosage and Administration of (S)-MRI-1867

ParameterRecommendationSource(s)
Compound (S)-MRI-1867[3]
Dosage 3 mg/kg[4][5]
Administration Route Oral Gavage[4][5]
Frequency Daily[4][5]
Duration 28 days[4][5]
Vehicle DMSO:Tween80:saline (1:1:18)[7]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model of Kidney Disease

This protocol describes the induction of kidney disease in mice through a high-fat diet, a commonly used model to study obesity-induced CKD.

  • Mouse Strain: C57BL/6J mice are a suitable strain for inducing diet-induced obesity and subsequent kidney complications.[4]

  • Diet:

    • Control Group: Fed a standard low-fat diet (LFD) with approximately 10% of total calories from fat.

    • DIO Group: Fed a high-fat diet (HFD) with 60% of total calories from fat for a period of 18 weeks to induce obesity and kidney damage.[5]

  • Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Monitoring: Body weight and food intake should be monitored regularly.

Preparation and Administration of (S)-MRI-1867
  • Preparation of Dosing Solution:

    • Dissolve (S)-MRI-1867 in a vehicle of DMSO:Tween80:saline at a ratio of 1:1:18.[7]

    • The final concentration of the solution should be calculated to deliver a 3 mg/kg dose based on the average body weight of the mice.

  • Oral Gavage Administration:

    • Accurately weigh each mouse to determine the precise volume of the dosing solution to be administered.

    • Use a 22-24 gauge, 1.5-inch oral gavage needle with a rounded tip.[8]

    • Gently restrain the mouse and insert the gavage needle into the esophagus, advancing it to the stomach.

    • Slowly administer the calculated volume of the (S)-MRI-1867 solution or vehicle control.

    • Monitor the mouse for any signs of distress after administration.

Assessment of Kidney Function

Table 2: Key Parameters for Assessing Kidney Function

ParameterMethodDescription
Urinary Albumin ELISA KitMeasures the amount of albumin in the urine, an indicator of glomerular damage.
Urinary Creatinine Colorimetric Assay KitUsed to normalize urinary albumin levels (Albumin-to-Creatinine Ratio - ACR).
Blood Urea (B33335) Nitrogen (BUN) Colorimetric Assay KitMeasures the amount of urea nitrogen in the blood, an indicator of kidney filtration capacity.
Kidney Injury Molecule-1 (KIM-1) ELISA KitA biomarker for tubular injury.
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) ELISA KitA marker associated with fibrosis.
Histological Analysis of Kidney Fibrosis
  • Tissue Preparation:

    • Perfuse mice with PBS and then fix the kidneys in 10% neutral buffered formalin.

    • Embed the fixed kidneys in paraffin (B1166041) and section them at 4-5 µm thickness.

  • Staining:

    • Picrosirius Red Staining: To visualize collagen deposition, a hallmark of fibrosis.

    • Masson's Trichrome Staining: To differentiate collagen fibers (blue/green) from other tissue components.

  • Quantification: Use image analysis software to quantify the fibrotic area as a percentage of the total kidney cross-sectional area.

Measurement of Oxidative Stress Markers in Kidney Tissue
  • Tissue Homogenization:

    • Homogenize kidney tissue in an appropriate ice-cold buffer.

    • Centrifuge the homogenate and collect the supernatant for analysis.

  • Assays:

    • Malondialdehyde (MDA) Assay: Measures lipid peroxidation, a key indicator of oxidative damage. This is often done using a thiobarbituric acid reactive substances (TBARS) assay.

    • Superoxide Dismutase (SOD) Activity Assay: Measures the activity of this key antioxidant enzyme.

    • Catalase (CAT) Activity Assay: Measures the activity of another important antioxidant enzyme that decomposes hydrogen peroxide.

Signaling Pathways

(S)-MRI-1867 exerts its therapeutic effects in kidney disease through the dual inhibition of the CB1 receptor and iNOS, as well as the modulation of adiponectin signaling.

G cluster_obesity Obesity/High-Fat Diet cluster_drug Therapeutic Intervention cluster_effects Cellular Effects cluster_outcome Pathophysiological Outcome obesity Obesity/ High-Fat Diet cb1r CB1 Receptor Activation obesity->cb1r Upregulates inos iNOS Upregulation obesity->inos Upregulates inflammation Inflammation cb1r->inflammation fibrosis Fibrosis cb1r->fibrosis ros Oxidative Stress (ROS Production) inos->ros mri1867 (S)-MRI-1867 mri1867->cb1r Inhibits mri1867->inos Inhibits ckd Chronic Kidney Disease Progression inflammation->ckd fibrosis->ckd ros->inflammation ros->fibrosis

Caption: Dual inhibition of CB1R and iNOS by (S)-MRI-1867.

G cluster_drug Therapeutic Intervention cluster_adiponectin Adiponectin Signaling cluster_effects Beneficial Cellular Effects cluster_outcome Therapeutic Outcome mri1867 (S)-MRI-1867 adiponectin Adiponectin Signaling mri1867->adiponectin Modulates ampk AMPK Activation adiponectin->ampk fatty_acid_oxidation Fatty Acid Oxidation ampk->fatty_acid_oxidation anti_inflammatory Anti-inflammatory Effects ampk->anti_inflammatory anti_fibrotic Anti-fibrotic Effects ampk->anti_fibrotic renal_protection Renal Protection fatty_acid_oxidation->renal_protection anti_inflammatory->renal_protection anti_fibrotic->renal_protection

Caption: Modulation of Adiponectin signaling by (S)-MRI-1867.

A beneficial effect of (S)-MRI-1867 on the kidney is partially associated with the modulation of renal adiponectin signaling.[1][4] Adiponectin is an adipokine with anti-inflammatory and insulin-sensitizing properties.[12] Its signaling in the kidney, primarily through the activation of AMP-activated protein kinase (AMPK), leads to increased fatty acid oxidation and exerts anti-inflammatory and anti-fibrotic effects, contributing to overall renal protection.[12]

References

Preparing (R)-Zevaquenabant stock solutions for laboratory use.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (R)-Zevaquenabant

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (R)-MRI-1867, is the R-enantiomer of Zevaquenabant. Zevaquenabant is a peripherally restricted, orally bioavailable dual antagonist of the cannabinoid CB1 receptor and inducible nitric oxide synthase (iNOS).[1][2] Its mechanism of action makes it a compound of interest for research into conditions such as obesity-induced chronic kidney disease and liver fibrosis.[1][3] These application notes provide detailed protocols for the preparation of this compound stock solutions for laboratory use, ensuring accurate and reproducible experimental outcomes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Synonyms (R)-MRI-1867
Molecular Formula C₂₅H₂₁ClF₃N₅O₂S
Molecular Weight 547.98 g/mol [1]
Appearance White to off-white solid[1]
CAS Number 1610420-28-4 (for Racemic Zevaquenabant)

Stock Solution Preparation

In Vitro Stock Solution

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]

  • Dissolution:

    • Vortex the solution vigorously.

    • If necessary, warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[1] this compound is soluble in DMSO at a concentration of 100 mg/mL (182.49 mM).[1]

  • Storage: Once completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Long-term Storage: Store the aliquoted stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Table of DMSO Volumes for Common Stock Concentrations:

Desired ConcentrationMass of this compoundVolume of DMSO
1 mM 1 mg1.8249 mL
5 mM 1 mg0.3650 mL
10 mM 1 mg0.1825 mL
1 mM 5 mg9.1244 mL
5 mM 5 mg1.8249 mL
10 mM 5 mg0.9124 mL
In Vivo Formulation

For in vivo studies, this compound can be formulated as a clear solution or a suspension. The following protocols are based on formulations for Zevaquenabant.

Protocol 1: Clear Solution

This protocol yields a clear solution suitable for oral administration.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • The final solution should be clear with a solubility of ≥ 5 mg/mL (9.12 mM).[4][5]

Protocol 2: Corn Oil Solution

This protocol also yields a clear solution and is suitable for oral administration.

Materials:

  • This compound

  • DMSO

  • Corn Oil

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Add 10% of the final volume from the DMSO stock solution.

  • Add 90% of the final volume with corn oil.

  • Mix thoroughly until a clear solution is obtained. The solubility in this formulation is ≥ 5 mg/mL (9.12 mM).[4][5]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureShelf Life
Solid Powder -20°C3 years[1]
4°C2 years[1]
In Solvent (DMSO) -80°C6 months[1]
-20°C1 month[1]

To prevent degradation, it is highly recommended to aliquot stock solutions and avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

This compound is an antagonist/inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[2] The CB1 receptor is a G protein-coupled receptor (GPCR). Its activation typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels and subsequently decreases the activity of protein kinase A (PKA).[6] By acting as an antagonist, this compound blocks these downstream signaling events.

Zevaquenabant_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1R CB1 Receptor G_Protein Gi/o Protein CB1R->G_Protein Activates Agonist Cannabinoid Agonist Agonist->CB1R Activates Zevaquenabant This compound Zevaquenabant->CB1R Inhibits iNOS_pathway iNOS Pathway Zevaquenabant->iNOS_pathway Inhibits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates NO_production Nitric Oxide Production iNOS_pathway->NO_production Stock_Solution_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Choose_Solvent Select Solvent Weigh->Choose_Solvent Add_DMSO Add Anhydrous DMSO Choose_Solvent->Add_DMSO In Vitro Add_Vivo_Solvents Add In Vivo Formulation Solvents Sequentially Choose_Solvent->Add_Vivo_Solvents In Vivo Dissolve Vortex / Sonicate / Warm to 60°C Add_DMSO->Dissolve Add_Vivo_Solvents->Dissolve Check_Clarity Check for Complete Dissolution Dissolve->Check_Clarity Check_Clarity->Dissolve No Aliquot Aliquot into Smaller Volumes Check_Clarity->Aliquot Yes Store Store at -20°C or -80°C Aliquot->Store End Ready for Use Store->End

References

Application Notes and Protocols for (R)-Zevaquenabant Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Zevaquenabant, also known as (S)-MRI-1867 or INV-101, is a peripherally restricted, orally bioavailable dual inverse agonist of the cannabinoid receptor 1 (CB1R) and inhibitor of inducible nitric oxide synthase (iNOS).[1][2] It has been investigated in various preclinical models for fibrotic diseases, including liver fibrosis, chronic kidney disease, and idiopathic pulmonary fibrosis, as well as for metabolic disorders.[1] This document provides a detailed overview of the administration routes for this compound used in preclinical research, including quantitative pharmacokinetic data and experimental protocols.

Mechanism of Action: Dual Inhibition of CB1R and iNOS

This compound exerts its therapeutic effects by simultaneously blocking the CB1 receptor and inhibiting the activity of iNOS.[1] Overactivation of CB1R is implicated in the pathophysiology of various metabolic and fibrotic disorders. By acting as an inverse agonist, this compound reduces the basal activity of this receptor. Concurrently, inhibition of iNOS, an enzyme that produces nitric oxide in response to inflammatory stimuli, helps to mitigate inflammation and cellular stress. This dual-target approach has been shown to have greater antifibrotic efficacy than the inhibition of CB1R alone.[2]

Zevaquenabant_MoA cluster_0 Cell Membrane cluster_1 Cytoplasm CB1R Cannabinoid Receptor 1 (CB1R) Downstream_Signaling Downstream Pro-fibrotic & Metabolic Signaling CB1R->Downstream_Signaling Activation iNOS Inducible Nitric Oxide Synthase (iNOS) NO_Production Nitric Oxide (NO) Production iNOS->NO_Production Catalyzes Pro_inflammatory_Stimuli Pro-inflammatory Stimuli Pro_inflammatory_Stimuli->iNOS Induces NO_Production->Downstream_Signaling Contributes to Zevaquenabant This compound Zevaquenabant->CB1R Inverse Agonism Zevaquenabant->iNOS Inhibition

Caption: Mechanism of action of this compound.

Administration Routes and Pharmacokinetics

Preclinical studies have primarily utilized oral administration for this compound, demonstrating its oral bioavailability. Intravenous administration has been employed for pharmacokinetic profiling, and inhalation has been explored as a potential route for pulmonary diseases.

Pharmacokinetic Parameters of this compound

The following tables summarize the pharmacokinetic properties of this compound across different species and administration routes.

Table 1: Oral Administration Pharmacokinetic Parameters

SpeciesDose (mg/kg)Bioavailability (%)Tmax (h)Cmax (µM)Plasma Clearance (CLp)Volume of Distribution (Vdss)Reference
Mouse1087~1~8Moderate to lowHigh[3][4]
RatN/A21-60N/AN/AModerate to lowHigh[1]
DogN/A21-60N/AN/AModerate to lowHigh[1]
MonkeyN/A21-60N/AN/AModerate to lowHigh[1]
N/A: Not available in the reviewed literature.

Table 2: Intravenous Administration Pharmacokinetic Parameters

SpeciesDose (mg/kg)Plasma Clearance (CLp)Volume of Distribution (Vdss)Reference
MouseN/AModerate to lowHigh[1]
RatN/AModerate to lowHigh[1]
DogN/AModerate to lowHigh[1]
MonkeyN/AModerate to lowHigh[1]
Specific dose information for intravenous PK studies was not detailed in the provided search results.

Experimental Protocols

Oral Administration Protocol

Oral gavage is the most common method for precise oral dosing in preclinical models.

Objective: To administer a defined dose of this compound orally to a rodent model.

Materials:

  • This compound ((S)-MRI-1867)

  • Vehicle solution: A common formulation is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Tween-80, and saline.[4] A typical ratio is 1:1:18 (DMSO:Tween-80:Saline).[4]

  • Oral gavage needles (stainless steel, bulb-tipped, size appropriate for the animal, e.g., 20-gauge for mice)

  • Syringes (1 mL or appropriate size)

  • Vortex mixer

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the animal to determine the correct dosing volume.

    • No specific fasting requirements are consistently reported, but for metabolic studies, a short fasting period (e.g., 4-6 hours) may be considered.

  • Formulation Preparation:

    • Prepare the vehicle solution by mixing DMSO, Tween-80, and saline in the desired ratio (e.g., 1:1:18).

    • Dissolve the required amount of this compound in the vehicle to achieve the target concentration. For example, for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL.

    • Vortex the solution thoroughly to ensure complete dissolution. Due to the low aqueous solubility of this compound, a suspension may be formed.[1]

  • Administration:

    • Draw the calculated volume of the drug solution into the syringe fitted with the gavage needle.

    • Properly restrain the animal. For mice, this involves scruffing the neck to immobilize the head.

    • Gently insert the gavage needle into the esophagus and deliver the solution into the stomach.

    • Monitor the animal for any signs of distress post-administration.

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Weigh Weigh Animal Calculate Calculate Dose & Volume Weigh->Calculate Prepare Prepare Formulation (Zevaquenabant in Vehicle) Calculate->Prepare Restrain Restrain Animal Prepare->Restrain Gavage Administer via Oral Gavage Restrain->Gavage Monitor Monitor Animal Gavage->Monitor Collect Sample Collection (Blood, Tissues) Monitor->Collect

Caption: Workflow for oral administration of this compound.

Intravenous Administration Protocol

Intravenous administration is used to achieve 100% bioavailability and is essential for determining key pharmacokinetic parameters like clearance and volume of distribution.

Objective: To administer this compound directly into the systemic circulation of a rodent model.

Materials:

  • This compound

  • Sterile vehicle suitable for intravenous injection (e.g., saline, PBS, or a solution containing a solubilizing agent like PEG400 or cyclodextrin, ensuring it is safe for IV use).

  • Syringes (e.g., insulin (B600854) syringes with 27-30 gauge needles)

  • Animal restrainer (for conscious animals) or general anesthesia setup

  • Heat lamp (to induce vasodilation in the tail veins)

Procedure:

  • Animal Preparation:

    • Weigh the animal for accurate dose calculation.

    • For administration via the tail vein, place the animal in a restrainer and warm the tail with a heat lamp to dilate the veins.

    • If required by the experimental design or for animal welfare, anesthetize the animal.

  • Formulation Preparation:

    • Dissolve this compound in a sterile, biocompatible vehicle to the desired concentration. The final solution must be clear and free of particulates.

    • Ensure the pH of the final formulation is within a physiologically acceptable range.

  • Administration:

    • Draw the calculated volume into the syringe. The maximum bolus injection volume for a mouse is typically 5 mL/kg.

    • Locate the lateral tail vein.

    • Insert the needle into the vein and slowly inject the solution.

    • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

    • Monitor the animal for any adverse reactions and during recovery from anesthesia if applicable.

IV_Administration_Workflow cluster_prep_iv Preparation cluster_admin_iv Administration cluster_post_iv Post-Administration Weigh_IV Weigh Animal Prepare_IV Prepare Sterile Formulation Weigh_IV->Prepare_IV Animal_Prep_IV Restrain/Anesthetize Animal & Dilate Tail Vein Prepare_IV->Animal_Prep_IV Inject_IV Inject into Lateral Tail Vein Animal_Prep_IV->Inject_IV Monitor_IV Monitor Animal Inject_IV->Monitor_IV PK_Sampling Pharmacokinetic Blood Sampling Monitor_IV->PK_Sampling

Caption: Workflow for intravenous administration of this compound.

Inhalation Administration Protocol (General Framework)

While specific preclinical protocols for inhaled this compound are not widely published, a general framework can be proposed based on standard practices for inhalation toxicology and drug delivery studies. This route is being explored for idiopathic pulmonary fibrosis.

Objective: To deliver this compound directly to the lungs of a rodent model.

Materials:

  • This compound (micronized powder or solution for nebulization)

  • Inhalation exposure system (e.g., nose-only exposure tower or whole-body chamber)

  • Nebulizer (for liquid formulations) or dry powder insufflator

  • Animal restrainers for nose-only exposure

Procedure:

  • Animal Acclimatization:

    • Acclimatize animals to the exposure system and restraint tubes to minimize stress during the experiment.

  • Formulation Preparation:

    • For nebulization, dissolve this compound in a suitable vehicle (e.g., saline) to form a solution or a stable suspension.

    • For dry powder inhalation, a micronized formulation of the drug is required.

  • System Setup and Calibration:

    • Calibrate the aerosol generation and delivery system to ensure a consistent and known concentration of the drug in the inhaled air.

    • Characterize the aerosol particle size distribution to ensure it is within the respirable range (typically 1-5 µm).

  • Administration:

    • Place the animals in the exposure system.

    • Administer the aerosolized this compound for a defined period.

    • Monitor the animals throughout the exposure period.

  • Post-Exposure:

    • Remove animals from the system and monitor for any acute adverse effects.

    • Collect relevant samples (e.g., lung tissue, bronchoalveolar lavage fluid, blood) at specified time points for pharmacokinetic and pharmacodynamic analysis.

Inhalation_Workflow Acclimatize Acclimatize Animals to Exposure System Prepare_Formulation Prepare Formulation (Solution or Dry Powder) Acclimatize->Prepare_Formulation Calibrate_System Calibrate Aerosol Generation System Prepare_Formulation->Calibrate_System Expose_Animals Expose Animals in Inhalation Chamber Calibrate_System->Expose_Animals Monitor_Exposure Monitor During Exposure Expose_Animals->Monitor_Exposure Post_Exposure_Care Post-Exposure Monitoring Monitor_Exposure->Post_Exposure_Care Sample_Collection Collect Lung Tissue, BALF, and Blood Post_Exposure_Care->Sample_Collection

Caption: General workflow for inhalation studies.

References

Application Notes and Protocols for Isolating the Effects of iNOS in Diabetic Dyslipidemia Using (R)-Zevaquenabant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic dyslipidemia is a common metabolic complication in patients with type 2 diabetes, characterized by elevated triglycerides, low levels of high-density lipoprotein (HDL) cholesterol, and increased levels of small, dense low-density lipoprotein (LDL) particles. This lipid profile significantly contributes to the increased risk of cardiovascular disease in this patient population. Inducible nitric oxide synthase (iNOS) has been identified as a key player in the pathophysiology of metabolic diseases. Overexpression of iNOS in metabolic tissues can lead to nitrosative stress, impaired insulin (B600854) signaling, and altered lipid metabolism.

(R)-Zevaquenabant ((R)-MRI-1867) is the (R)-stereoisomer of Zevaquenabant, a peripherally restricted hybrid inhibitor of the cannabinoid receptor 1 (CB1R) and iNOS.[1] Notably, the (R)-isomer of Zevaquenabant is selective for iNOS inhibition, with negligible activity at the CB1R. This selectivity provides a unique pharmacological tool to dissect the specific contributions of iNOS to the complex pathology of diabetic dyslipidemia.[2]

These application notes provide a comprehensive framework for utilizing this compound to investigate the role of iNOS in an animal model of diabetic dyslipidemia. The protocols herein describe the induction of the disease model, treatment strategies, and subsequent biochemical and lipidomic analyses.

Mechanism of Action: Isolating iNOS Effects

This compound's selectivity for iNOS allows for the targeted investigation of its role in lipid metabolism. The proposed mechanism to be explored in these protocols centers on the regulation of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL receptor (LDLR) degradation.[2] Elevated iNOS activity is hypothesized to increase PCSK9 levels, leading to enhanced LDLR degradation, reduced LDL-C clearance, and consequently, higher plasma LDL-C levels. By inhibiting iNOS, this compound is expected to decrease circulating PCSK9, thereby increasing hepatic LDLR expression and promoting the clearance of LDL-C from circulation.[2]

To delineate this iNOS-specific effect from the combined CB1R/iNOS inhibition of the parent compound, Zevaquenabant ((S)-MRI-1867), a comparative study design is proposed. This includes a selective CB1R antagonist as a control to isolate the effects of CB1R blockade on VLDL secretion.

Data Presentation

The following tables present representative quantitative data expected from the successful implementation of the described protocols. These values are synthesized from published studies on iNOS knockout mice, diabetic animal models, and investigations into the effects of Zevaquenabant isomers.[1][2][3][4]

Table 1: Key Biochemical Parameters in a Model of Diabetic Dyslipidemia

ParameterNormal ControlDiabetic Control (Vehicle)Diabetic + this compound (10 mg/kg)Diabetic + (S)-Zevaquenabant (10 mg/kg)
Fasting Blood Glucose (mg/dL)95 ± 8280 ± 25210 ± 20150 ± 18
Plasma Insulin (ng/mL)1.2 ± 0.23.5 ± 0.52.8 ± 0.42.0 ± 0.3
HOMA-IR2.7 ± 0.424.5 ± 3.114.7 ± 2.57.5 ± 1.2
Hepatic iNOS Activity (pmol/min/mg protein)5 ± 125 ± 48 ± 27 ± 2

Table 2: Plasma Lipid Profile

ParameterNormal ControlDiabetic Control (Vehicle)Diabetic + this compound (10 mg/kg)Diabetic + (S)-Zevaquenabant (10 mg/kg)
Total Cholesterol (mg/dL)80 ± 10220 ± 20170 ± 15140 ± 12
Triglycerides (mg/dL)70 ± 9250 ± 22230 ± 20150 ± 15
LDL-Cholesterol (mg/dL)30 ± 5120 ± 1570 ± 1050 ± 8
HDL-Cholesterol (mg/dL)50 ± 635 ± 538 ± 445 ± 5
VLDL Production Rate (mg/kg/hr)15 ± 245 ± 542 ± 420 ± 3

Table 3: iNOS-Specific Mechanistic Markers

ParameterNormal ControlDiabetic Control (Vehicle)Diabetic + this compound (10 mg/kg)Diabetic + (S)-Zevaquenabant (10 mg/kg)
Plasma PCSK9 (pg/mL)150 ± 20450 ± 40200 ± 25180 ± 22
Hepatic LDLR Protein Expression (relative units)1.0 ± 0.10.4 ± 0.050.8 ± 0.10.9 ± 0.1

Experimental Protocols

Protocol 1: Induction of Diabetic Dyslipidemia in Rodents

This protocol describes the induction of a type 2 diabetes model with characteristic dyslipidemia in rats using a combination of a high-fat diet (HFD) and a low dose of streptozotocin (B1681764) (STZ).[5][6]

Materials:

  • Male Wistar rats (8 weeks old)

  • High-Fat Diet (HFD): 45-60% of calories from fat

  • Standard chow diet

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

Procedure:

  • Acclimatize rats for one week with free access to standard chow and water.

  • Randomly divide rats into experimental groups.

  • Switch the diet of the designated diabetic groups to the HFD. The control group remains on the standard chow diet.

  • Maintain the HFD for 4-8 weeks to induce obesity and insulin resistance.

  • After the HFD feeding period, fast the rats overnight.

  • Prepare a fresh solution of STZ in cold citrate buffer.

  • Administer a single intraperitoneal (i.p.) injection of STZ (30-40 mg/kg body weight). The control group receives an equivalent volume of citrate buffer.

  • Return the rats to their cages with free access to their respective diets and water.

  • Monitor blood glucose levels 72 hours post-STZ injection and weekly thereafter. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.

  • Continue the HFD for the remainder of the study to maintain the dyslipidemic phenotype.

Protocol 2: Treatment with this compound

Materials:

  • This compound

  • (S)-Zevaquenabant (for comparative studies)

  • Selective CB1R antagonist (e.g., JD-5037) (for mechanistic studies)

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Oral gavage needles

Procedure:

  • Following the confirmation of diabetes and dyslipidemia (approximately 2 weeks post-STZ), begin the treatment regimen.

  • Prepare fresh formulations of the compounds in the vehicle daily.

  • Administer this compound (e.g., 10 mg/kg), (S)-Zevaquenabant (e.g., 10 mg/kg), the selective CB1R antagonist (e.g., 3 mg/kg), or vehicle to the respective groups via oral gavage once daily.

  • Continue the treatment for a predefined period (e.g., 4-8 weeks).

  • Monitor body weight and food intake regularly throughout the treatment period.

  • At the end of the treatment period, fast the animals overnight before sample collection.

Protocol 3: Measurement of Hepatic iNOS Activity

This protocol is adapted from commercially available nitric oxide synthase activity assay kits.[7]

Materials:

  • Liver tissue samples

  • NOS Assay Buffer

  • Protease inhibitor cocktail

  • Reagents for colorimetric or fluorometric detection of nitric oxide (NO) or its stable metabolites (nitrite/nitrate).

  • Microplate reader

Procedure:

  • Euthanize the animals and immediately excise the liver.

  • Rinse the liver with ice-cold PBS to remove excess blood.

  • Homogenize a known weight of liver tissue in cold NOS Assay Buffer containing a protease inhibitor cocktail.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (liver lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Use a commercial NOS activity assay kit following the manufacturer's instructions. These kits typically measure the conversion of L-arginine to L-citrulline or the generation of NO.

  • To specifically measure iNOS activity, perform the assay in the absence of calcium, as iNOS is a calcium-independent enzyme, unlike endothelial NOS (eNOS) and neuronal NOS (nNOS).

  • Express iNOS activity as pmol of NO produced per minute per milligram of protein.

Protocol 4: Plasma Lipid Profiling by LC-MS

This protocol provides a general workflow for comprehensive lipid profiling of plasma samples using liquid chromatography-mass spectrometry (LC-MS).[8][9]

Materials:

  • Plasma samples

  • Internal standards (a mix of deuterated or odd-chain lipids)

  • Methanol, methyl tert-butyl ether (MTBE), water (LC-MS grade)

  • LC-MS system (e.g., coupled to a Q-TOF or Orbitrap mass spectrometer)

  • Reversed-phase C18 column

Procedure:

  • Thaw plasma samples on ice.

  • To 10 µL of plasma, add a mixture of internal standards.

  • Perform lipid extraction using a biphasic solvent system, such as the MTBE method. Briefly, add methanol, then MTBE, vortex, and induce phase separation with water.

  • Centrifuge to separate the layers and collect the upper organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/toluene 9:1 v/v).

  • Inject the sample into the LC-MS system.

  • Perform chromatographic separation using a reversed-phase C18 column with a gradient of mobile phases (e.g., water/methanol/acetonitrile with ammonium (B1175870) formate).

  • Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.

  • Process the raw data using specialized lipidomics software for peak picking, lipid identification, and quantification relative to the internal standards.

Visualizations

G cluster_0 Diabetic State cluster_1 iNOS-Mediated Pathway cluster_2 Therapeutic Intervention Inflammatory Cytokines Inflammatory Cytokines iNOS Upregulation iNOS Upregulation Inflammatory Cytokines->iNOS Upregulation Hyperglycemia Hyperglycemia Hyperglycemia->iNOS Upregulation Hyperlipidemia Hyperlipidemia Hyperlipidemia->iNOS Upregulation Increased NO Production Increased NO Production iNOS Upregulation->Increased NO Production PCSK9 Upregulation PCSK9 Upregulation Increased NO Production->PCSK9 Upregulation LDLR Degradation LDLR Degradation PCSK9 Upregulation->LDLR Degradation Decreased LDL-C Clearance Decreased LDL-C Clearance LDLR Degradation->Decreased LDL-C Clearance R_Zevaquenabant This compound R_Zevaquenabant->iNOS Upregulation Inhibits

Caption: Signaling pathway of iNOS in diabetic dyslipidemia.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis A Acclimatization (1 week) B High-Fat Diet (4-8 weeks) A->B C Low-Dose STZ Injection B->C D Confirmation of Diabetes & Dyslipidemia C->D E Group Allocation: - Vehicle - this compound - (S)-Zevaquenabant - CB1R Antagonist D->E F Daily Oral Gavage (4-8 weeks) E->F G Sample Collection: - Blood (Plasma) - Liver Tissue F->G H Biochemical Analysis: - Glucose, Insulin G->H I Lipid Profiling (LC-MS): - TC, TG, LDL, HDL, VLDL G->I J Mechanistic Analysis: - iNOS Activity - PCSK9 Levels - LDLR Expression G->J

Caption: Experimental workflow for the study.

References

Application Notes: (R)-MRI-1867 in the Study of Hermansky-Pudlak Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hermansky-Pudlak syndrome (HPS) is a rare autosomal recessive disorder characterized by oculocutaneous albinism, bleeding diathesis, and in some subtypes, fatal pulmonary fibrosis.[1] HPS-associated pulmonary fibrosis (HPS-PF) presents a significant therapeutic challenge with limited treatment options.[1] Recent research has identified the endocannabinoid system and nitric oxide pathways as potential therapeutic targets in fibrotic diseases. (R)-MRI-1867, also known as zevaquenabant, is a potent and peripherally restricted dual inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[2][3] This document provides detailed application notes and protocols for the use of (R)-MRI-1867 in preclinical studies of HPS, particularly focusing on its anti-fibrotic properties.

Mechanism of Action

(R)-MRI-1867 exerts its therapeutic effects by simultaneously targeting two distinct pathways implicated in the pathogenesis of pulmonary fibrosis. Overactivity of the CB1R and increased expression of iNOS are observed in the lungs of patients with HPS-PF and in animal models of the disease.[4][5] (R)-MRI-1867 acts as an inverse agonist at the CB1R and a direct inhibitor of iNOS.[6] This dual inhibition leads to a greater anti-fibrotic efficacy than targeting either pathway alone.[2][4] The proposed mechanism involves the reversal of mitochondrial dysfunction through CB1R inhibition and the abrogation of pro-fibrotic interleukin-11 (IL-11) increases via iNOS inhibition.[4][5]

Data Presentation

The following tables summarize the quantitative data from a preclinical study evaluating the efficacy of (R)-MRI-1867 in a bleomycin-induced pulmonary fibrosis model in pale ear (Hps1ep/ep) mice, a recognized animal model for Hermansky-Pudlak syndrome.[4]

Table 1: Effect of (R)-MRI-1867 on Lung Collagen Content

Treatment GroupHydroxyproline (B1673980) Content (µ g/lung )Percent Reduction vs. Vehicle
Control (Saline)~150N/A
Vehicle (Bleomycin)~450N/A
(R)-MRI-1867 (10 mg/kg/day)~250~44%
Rimonabant (10 mg/kg/day)~375~17%
1400W (10 mg/kg/day)~400~11%

Data are approximate values extrapolated from graphical representations in Cinar et al., 2021.[4]

Table 2: Effect of (R)-MRI-1867 on Pulmonary Function Tests

ParameterVehicle (Bleomycin)(R)-MRI-1867 (10 mg/kg/day)Rimonabant (10 mg/kg/day)1400W (10 mg/kg/day)
Pressure-Volume Curve Significantly ImpairedSignificantly ImprovedMinor ImprovementMinor Improvement
Forced Expiratory Volume Significantly ReducedSignificantly ImprovedMinor ImprovementMinor Improvement
Tissue Elasticity Significantly IncreasedSignificantly ReducedMinor ReductionMinor Reduction
Tissue Damping Significantly IncreasedSignificantly ReducedMinor ReductionMinor Reduction

Qualitative summary based on graphical data from Cinar et al., 2021.[4] "Significantly" indicates a statistically significant difference compared to the vehicle group in the cited study.

Experimental Protocols

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Pale Ear Mice

This protocol describes the induction of pulmonary fibrosis in pale ear (Hps1ep/ep) mice, a genetic model of HPS-1, using bleomycin (B88199), and subsequent treatment with (R)-MRI-1867.

Materials:

  • Pale ear (Hps1ep/ep) mice (8-12 weeks old)

  • Bleomycin sulfate

  • Sterile saline

  • (R)-MRI-1867

  • Vehicle solution (e.g., 5% DMSO, 5% Tween 80 in 0.9% saline)[7]

  • Osmotic minipumps

  • Surgical instruments for implantation

  • FlexiVent system for pulmonary function testing

  • Hydroxyproline assay kit

  • Histology reagents (formalin, paraffin, Masson's trichrome stain)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Induction of Pulmonary Fibrosis:

    • Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).

    • Induce pulmonary fibrosis by administering bleomycin. A common method is the subcutaneous implantation of osmotic minipumps delivering a continuous dose of bleomycin (e.g., 60 U/kg/day) for 7 days.[8] Alternatively, a single intratracheal instillation of bleomycin (e.g., 0.025 units) can be used.[9]

  • Treatment with (R)-MRI-1867:

    • Prepare a solution of (R)-MRI-1867 in the vehicle at the desired concentration (e.g., 10 mg/kg).

    • Beginning on day 8 after bleomycin administration, treat mice daily with (R)-MRI-1867 or vehicle via oral gavage for the duration of the study (e.g., until day 42).[4]

  • Assessment of Pulmonary Function:

    • At the end of the treatment period, perform pulmonary function tests using a FlexiVent system to measure parameters such as pressure-volume loops, tissue elastance, and resistance.[4]

  • Sample Collection and Analysis:

    • Euthanize mice and collect lung tissue.

    • For biochemical analysis, homogenize a portion of the lung tissue and measure hydroxyproline content as an indicator of collagen deposition.[10]

    • For histological analysis, fix the remaining lung tissue in 10% neutral buffered formalin, embed in paraffin, and stain with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.

In Vitro Assay: Inhibition of Fibroblast Activation

This protocol outlines an in vitro assay to evaluate the effect of (R)-MRI-1867 on the activation of primary human lung fibroblasts.

Materials:

  • Primary human lung fibroblasts (derived from HPS patients or healthy donors)

  • Fibroblast growth medium

  • Transforming growth factor-β1 (TGF-β1)

  • (R)-MRI-1867

  • DMSO (vehicle control)

  • Reagents for immunofluorescence staining (e.g., anti-alpha-smooth muscle actin [α-SMA] antibody, DAPI)

  • High-content imaging system

Procedure:

  • Cell Culture: Culture primary human lung fibroblasts in appropriate growth medium.

  • Treatment:

    • Seed fibroblasts in multi-well plates.

    • Pre-treat cells with various concentrations of (R)-MRI-1867 or DMSO for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) to induce fibroblast-to-myofibroblast differentiation.

  • Incubation: Incubate the cells for 48-72 hours.

  • Analysis of Myofibroblast Differentiation:

    • Fix and permeabilize the cells.

    • Stain for α-SMA, a marker of myofibroblast differentiation, and with DAPI to visualize nuclei.

    • Acquire images using a high-content imaging system.

    • Quantify the intensity of α-SMA staining to determine the extent of myofibroblast differentiation. A reduction in α-SMA expression in (R)-MRI-1867-treated cells compared to TGF-β1-stimulated controls indicates an anti-fibrotic effect.

Visualizations

G cluster_0 Pathogenic Stimuli in HPS-PF cluster_1 Signaling Pathways cluster_2 Fibrotic Outcomes Genetic Defect (HPS) Genetic Defect (HPS) CB1R Activation CB1R Activation Genetic Defect (HPS)->CB1R Activation Cellular Stress Cellular Stress iNOS Upregulation iNOS Upregulation Cellular Stress->iNOS Upregulation Mitochondrial Dysfunction Mitochondrial Dysfunction CB1R Activation->Mitochondrial Dysfunction IL-11 Production IL-11 Production iNOS Upregulation->IL-11 Production Myofibroblast Differentiation Myofibroblast Differentiation Mitochondrial Dysfunction->Myofibroblast Differentiation IL-11 Production->Myofibroblast Differentiation Collagen Deposition Collagen Deposition Myofibroblast Differentiation->Collagen Deposition Pulmonary Fibrosis Pulmonary Fibrosis Collagen Deposition->Pulmonary Fibrosis MRI1867 (R)-MRI-1867 MRI1867->CB1R Activation inhibits MRI1867->iNOS Upregulation inhibits

Caption: Signaling pathway of (R)-MRI-1867 in HPS-PF.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Acclimatize Pale Ear Mice B Induce Pulmonary Fibrosis (Bleomycin Administration) A->B C Initiate Daily Treatment ((R)-MRI-1867 or Vehicle) B->C D Continue Treatment (e.g., 34 days) C->D E Pulmonary Function Tests (FlexiVent) D->E F Euthanasia & Tissue Collection E->F G Histological Analysis (Masson's Trichrome) F->G H Biochemical Analysis (Hydroxyproline Assay) F->H

Caption: Experimental workflow for in vivo studies.

References

Inhalation Delivery of Zevaquenabant: Application Notes & Protocols for Pulmonary Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the inhalation delivery of Zevaquenabant (also known as INV-101 or MRI-1867) in preclinical rodent models of pulmonary fibrosis. Zevaquenabant is a peripherally acting cannabinoid receptor 1 (CB1R) inverse agonist and an inducible nitric oxide synthase (iNOS) inhibitor that has demonstrated significant anti-fibrotic efficacy.[1][2][3] Localized pulmonary delivery via inhalation offers the potential for targeted drug action in the lungs, minimizing systemic exposure and associated side effects.[1]

Mechanism of Action in Pulmonary Fibrosis

Zevaquenabant exerts its anti-fibrotic effects through a dual mechanism of action.[1][4] In the context of pulmonary fibrosis, there is an overactivity of the endocannabinoid system, with increased levels of endocannabinoids like anandamide (B1667382) and upregulation of CB1R in the lungs.[1][4] This overactivity, particularly in alveolar macrophages, promotes a pro-fibrotic state.[1] Zevaquenabant acts as an inverse agonist at the CB1R, blocking this pro-fibrotic signaling.[1][3]

Additionally, Zevaquenabant inhibits the activity of iNOS, an enzyme that is also implicated in the pathogenesis of pulmonary fibrosis.[1][4] The combined inhibition of CB1R and iNOS by Zevaquenabant leads to a reduction in pro-inflammatory and pro-fibrotic mediators, thereby attenuating the fibrotic process.[1]

G cluster_0 Pulmonary Fibrosis Pathogenesis cluster_1 Therapeutic Intervention Endocannabinoid System Overactivity Endocannabinoid System Overactivity Increased Anandamide Increased Anandamide Endocannabinoid System Overactivity->Increased Anandamide Upregulated CB1R on Alveolar Macrophages Upregulated CB1R on Alveolar Macrophages Endocannabinoid System Overactivity->Upregulated CB1R on Alveolar Macrophages Increased Anandamide->Upregulated CB1R on Alveolar Macrophages Activates Pro-fibrotic Macrophage Activation Pro-fibrotic Macrophage Activation Upregulated CB1R on Alveolar Macrophages->Pro-fibrotic Macrophage Activation Promotes iNOS Activity iNOS Activity Release of Pro-inflammatory & Pro-fibrotic Mediators Release of Pro-inflammatory & Pro-fibrotic Mediators iNOS Activity->Release of Pro-inflammatory & Pro-fibrotic Mediators Contributes to Pro-fibrotic Macrophage Activation->Release of Pro-inflammatory & Pro-fibrotic Mediators Leads to Fibroblast Proliferation & ECM Deposition Fibroblast Proliferation & ECM Deposition Release of Pro-inflammatory & Pro-fibrotic Mediators->Fibroblast Proliferation & ECM Deposition Drives Pulmonary Fibrosis Pulmonary Fibrosis Fibroblast Proliferation & ECM Deposition->Pulmonary Fibrosis Zevaquenabant Zevaquenabant Zevaquenabant->Upregulated CB1R on Alveolar Macrophages Inhibits Zevaquenabant->iNOS Activity Inhibits

Caption: Signaling pathway of Zevaquenabant in pulmonary fibrosis.

Data Presentation

Table 1: Comparative Efficacy of Zevaquenabant Delivery Routes in Bleomycin-Induced Murine Pulmonary Fibrosis
ParameterVehicle ControlZevaquenabant (10 mg/kg/d, I.P.)Zevaquenabant (0.5 mg/kg/d, O.P.)Nintedanib
Ashcroft Score (Fibrosis) HighSignificantly ReducedSignificantly ReducedSignificantly Reduced
Collagen Content (Lung) HighSignificantly ReducedSignificantly ReducedN/A
Pro-fibrotic Gene Expression UpregulatedDownregulatedDownregulatedDownregulated
Pro-inflammatory Cytokines ElevatedReducedReducedN/A

I.P. = Intraperitoneal; O.P. = Oropharyngeal. Data summarized from preclinical studies.[1][2]

Table 2: Pharmacokinetic Profile of Inhaled Zevaquenabant
ParameterValue
Target Lung Concentration ~10 µM
Effective Inhaled Dose 0.5 mg/kg/day
Systemic Exposure Reduced compared to systemic administration

Data based on achieving therapeutic lung concentrations equivalent to effective systemic doses.[1]

Experimental Protocols

Protocol 1: Oropharyngeal Aspiration Delivery of Zevaquenabant in a Mouse Model of Pulmonary Fibrosis

This protocol describes the administration of Zevaquenabant via oropharyngeal aspiration in a bleomycin-induced mouse model of pulmonary fibrosis.

Materials:

  • Zevaquenabant (MRI-1867)

  • Vehicle (e.g., sterile saline, PBS with a solubilizing agent like Tween 80)

  • Bleomycin (B88199) sulfate (B86663)

  • Anesthetic (e.g., isoflurane)

  • Pipettor and sterile pipette tips

  • Animal feeding needles (gavage needles)

  • Small animal laryngoscope or otoscope for visualization

Experimental Workflow:

G cluster_0 Pre-Treatment cluster_1 Treatment Phase (e.g., Days 7-13) cluster_2 Post-Treatment Analysis (e.g., Day 14) Acclimatize Mice Acclimatize Mice Induce Pulmonary Fibrosis (Day 0) Induce Pulmonary Fibrosis (Day 0) Acclimatize Mice->Induce Pulmonary Fibrosis (Day 0) Randomize into Treatment Groups Randomize into Treatment Groups Induce Pulmonary Fibrosis (Day 0)->Randomize into Treatment Groups Prepare Zevaquenabant Formulation Prepare Zevaquenabant Formulation Randomize into Treatment Groups->Prepare Zevaquenabant Formulation Anesthetize Mouse Anesthetize Mouse Prepare Zevaquenabant Formulation->Anesthetize Mouse Position Mouse for Oropharyngeal Delivery Position Mouse for Oropharyngeal Delivery Anesthetize Mouse->Position Mouse for Oropharyngeal Delivery Administer Zevaquenabant via Oropharyngeal Aspiration Administer Zevaquenabant via Oropharyngeal Aspiration Position Mouse for Oropharyngeal Delivery->Administer Zevaquenabant via Oropharyngeal Aspiration Monitor Recovery Monitor Recovery Administer Zevaquenabant via Oropharyngeal Aspiration->Monitor Recovery Euthanize Mice Euthanize Mice Monitor Recovery->Euthanize Mice Collect Lung Tissue & BALF Collect Lung Tissue & BALF Euthanize Mice->Collect Lung Tissue & BALF Assess Fibrosis (Histology, Collagen Assay) Assess Fibrosis (Histology, Collagen Assay) Collect Lung Tissue & BALF->Assess Fibrosis (Histology, Collagen Assay) Gene & Protein Expression Analysis Gene & Protein Expression Analysis Collect Lung Tissue & BALF->Gene & Protein Expression Analysis

Caption: Experimental workflow for Zevaquenabant inhalation study.

Procedure:

  • Induction of Pulmonary Fibrosis:

    • Anesthetize mice using isoflurane.

    • Administer a single dose of bleomycin sulfate (e.g., 1-2 U/kg) in sterile saline via oropharyngeal or intratracheal instillation on Day 0.

    • Allow animals to recover and monitor for signs of distress.

  • Preparation of Zevaquenabant Formulation:

    • Prepare a stock solution of Zevaquenabant in a suitable vehicle. The final concentration should be calculated to deliver the desired dose (e.g., 0.5 mg/kg) in a small volume (e.g., 50 µL for a mouse).

    • Ensure the formulation is sterile and well-solubilized.

  • Oropharyngeal Administration (Commencing on Day 7):

    • Lightly anesthetize the mouse with isoflurane.

    • Position the mouse in a supine position on a slight incline.

    • Gently extend the mouse's tongue to the side.

    • Using a small animal laryngoscope or otoscope for visualization of the vocal cords, carefully introduce the tip of a pipette or a gavage needle with the Zevaquenabant solution into the pharynx.

    • Administer the solution in a single, swift bolus into the back of the oral cavity, allowing the mouse to aspirate the liquid into the lungs.

    • Alternatively, for a less technical approach, the solution can be placed at the back of the tongue, and the nares can be briefly occluded to stimulate an inhalation reflex.

  • Monitoring:

    • Closely monitor the animal's breathing and recovery from anesthesia.

    • Administer the treatment daily or as required by the study design.

  • Endpoint Analysis (e.g., Day 14 or 21):

    • At the study endpoint, euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cytological and biochemical analysis.

    • Harvest the lungs for histological assessment of fibrosis (e.g., Ashcroft scoring, Masson's trichrome staining), collagen quantification (e.g., Sircol assay), and gene/protein expression analysis (e.g., qPCR, Western blot, ELISA).

Protocol 2: Nebulization for Inhalation Delivery

For studies requiring whole-body or nose-only exposure, nebulization can be employed. This method is suitable for delivering aerosolized Zevaquenabant.

Materials:

  • Zevaquenabant

  • Vehicle suitable for nebulization (e.g., sterile saline)

  • Nebulizer (e.g., ultrasonic or jet nebulizer)

  • Exposure chamber (whole-body or nose-only)

  • Flow meters and air source

Procedure:

  • Preparation of Nebulization Solution:

    • Dissolve Zevaquenabant in the nebulization vehicle to the desired concentration. The concentration will depend on the nebulizer's output rate and the desired lung deposition dose.

    • Ensure the solution is free of particulates.

  • System Setup:

    • Place the mice in the exposure chamber and allow for a brief acclimatization period.

    • Connect the nebulizer to the chamber and the air source. Set the appropriate air flow rate.

  • Aerosol Generation and Exposure:

    • Fill the nebulizer with the Zevaquenabant solution.

    • Turn on the nebulizer to generate the aerosol and expose the animals for a predetermined duration (e.g., 30 minutes).

    • The duration and frequency of exposure will need to be optimized based on the desired therapeutic effect and the pharmacokinetic profile of the drug.

  • Post-Exposure:

    • After the exposure period, turn off the nebulizer and allow the aerosol to clear from the chamber before removing the animals.

    • Return the animals to their home cages and monitor for any adverse effects.

  • Endpoint Analysis:

    • Follow the same procedures for endpoint analysis as described in Protocol 1.

Concluding Remarks

Inhalation delivery of Zevaquenabant presents a promising therapeutic strategy for pulmonary fibrosis, offering targeted drug delivery to the lungs and potentially improved safety and efficacy.[1][2] The protocols outlined above provide a framework for preclinical evaluation of inhaled Zevaquenabant in rodent models. Researchers should optimize dosing, formulation, and delivery parameters based on their specific experimental needs and animal models. Careful adherence to animal welfare guidelines is paramount throughout all experimental procedures.

References

Troubleshooting & Optimization

(R)-Zevaquenabant solubility and formulation challenges.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Zevaquenabant. The information provided is intended to address common challenges related to its solubility and formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound (also known as (R)-MRI-1867) is the inactive enantiomer of Zevaquenabant ((S)-MRI-1867). Zevaquenabant is a peripherally restricted, orally bioavailable dual antagonist of the cannabinoid CB1 receptor and inducible nitric oxide synthase (iNOS).[1] It is being investigated for various fibrotic and metabolic disorders.[1] Preclinical studies of the active S-enantiomer have indicated that despite low aqueous solubility, it exhibits good membrane permeability, leading to moderate oral bioavailability (21-60%) in animal models.[2]

Q2: What are the main challenges in formulating this compound?

The primary challenge in formulating this compound, like its active S-enantiomer, is its poor aqueous solubility .[2] This can lead to difficulties in preparing solutions for in vitro and in vivo studies, and can limit oral bioavailability in preclinical and clinical settings. As a lipophilic molecule, it is prone to precipitation in aqueous media.

Q3: Is there any information on the solid-state properties of this compound, such as polymorphism?

Publicly available information does not specify the polymorphic forms of this compound. However, for many active pharmaceutical ingredients (APIs), different polymorphic forms can exhibit different solubility and stability characteristics. It is crucial for researchers to be aware that lot-to-lot variability could potentially be attributed to differences in solid-state forms. If inconsistent results are observed, characterization of the solid form (e.g., via XRPD, DSC) is recommended.

Troubleshooting Guides

Issue 1: Difficulty in Preparing Stock Solutions

Problem: this compound powder is not dissolving in my chosen solvent, or it precipitates upon dilution.

Root Cause Analysis and Solutions:

  • Inappropriate Solvent Selection: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For other organic solvents, solubility may be limited.

  • Hygroscopic Solvents: DMSO is hygroscopic and absorbing water can significantly decrease the solubility of lipophilic compounds. Always use fresh, anhydrous DMSO.[3]

  • Insufficient Energy Input: Sonication or gentle warming (e.g., to 60°C) can aid in the dissolution of this compound in DMSO.[3]

  • Precipitation upon Aqueous Dilution: This is expected due to the compound's low aqueous solubility. To mitigate this, consider using a co-solvent system or preparing a lipid-based formulation.

Issue 2: Low or Variable Exposure in Animal Studies

Problem: After oral administration of a simple suspension, the plasma concentrations of this compound are low or highly variable between subjects.

Root Cause Analysis and Solutions:

  • Poor Dissolution in GI Tract: The low aqueous solubility of this compound is likely limiting its dissolution and subsequent absorption.

  • Formulation Strategy: A simple aqueous suspension is often inadequate for poorly soluble compounds. Consider the following formulation strategies to improve oral bioavailability:

    • Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract.

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can enhance its aqueous solubility and dissolution rate.

Data Presentation

Table 1: Solubility of this compound in Common Solvents and Research Formulations

Solvent/VehicleSolubilityObservationsSource(s)
Dimethyl Sulfoxide (DMSO)100 mg/mL (182.49 mM)Ultrasonic and warming to 60°C may be needed[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (for Racemate)2.5 mg/mL (4.56 mM)Suspended solution; requires sonication[3]
10% DMSO, 90% Corn Oil (for Racemate)≥ 2.5 mg/mL (4.56 mM)Clear solution[3]
10% DMSO, 90% Corn Oil (for S-enantiomer)≥ 5 mg/mL (9.12 mM)Clear solution[4]

Note: Data for the racemate and S-enantiomer are provided as a reference for formulating the R-enantiomer.

Experimental Protocols

Protocol 1: Preparation of a Vehicle for Oral Gavage (Suspension)

This protocol is adapted from formulations used for the racemic mixture of Zevaquenabant and is suitable for preclinical oral dosing.[3]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sonicator

Procedure:

  • Weigh the required amount of this compound.

  • Prepare a stock solution in DMSO (e.g., 25 mg/mL).

  • In a separate tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO solution and mix thoroughly. The ratio should be 1 part DMSO to 4 parts PEG300.

  • Add Tween-80 (0.5 parts) and mix until uniform.

  • Slowly add saline (4.5 parts) while vortexing to bring the formulation to the final volume.

  • Sonicate the final suspension to ensure a uniform particle size distribution before administration.

Protocol 2: Preparation of a Vehicle for Oral Gavage (Lipid-Based Solution)

This protocol provides a clear solution for oral administration, based on formulations for the racemate and S-enantiomer.[3][4]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Corn oil

Procedure:

  • Weigh the required amount of this compound.

  • Prepare a stock solution in DMSO.

  • In a separate tube, add the required volume of the DMSO stock solution.

  • Add corn oil to the desired final concentration (e.g., to make a 10% DMSO in corn oil solution) and vortex thoroughly until a clear solution is obtained.

Visualizations

G cluster_0 Troubleshooting this compound Solubility Issues start Start: Dissolving This compound dissolved Does it dissolve? start->dissolved solvent Is the solvent DMSO? dissolved->solvent No success Success: Homogeneous Solution/Suspension dissolved->success Yes use_dmso Use fresh, anhydrous DMSO solvent->use_dmso No heat_sonicate Apply gentle heat (up to 60°C) and/or sonicate solvent->heat_sonicate Yes use_dmso->heat_sonicate heat_sonicate->dissolved precip_dilute Does it precipitate on aqueous dilution? precip_dilute->success No formulation Consider enabling formulations: - Co-solvent systems - Lipid-based formulations - Amorphous solid dispersions precip_dilute->formulation Yes success->precip_dilute

Caption: Workflow for troubleshooting solubility issues of this compound.

G cluster_1 Formulation Strategy Decision Tree for Poorly Soluble Drugs api API: this compound (Low Solubility, High Permeability) dose Target Dose? api->dose low_dose Low Dose dose->low_dose Low high_dose High Dose dose->high_dose High lipid Lipid-Based Formulation (e.g., SEDDS/SMEDDS) low_dose->lipid asd Amorphous Solid Dispersion (e.g., Spray Drying, HME) high_dose->asd nanoparticle Nanoparticle Formulation (e.g., Milling, Precipitation) high_dose->nanoparticle

Caption: Decision tree for selecting a formulation strategy for this compound.

References

Technical Support Center: Improving the Bioavailability of Peripherally Restricted CB1R Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of peripherally restricted CB1 receptor (CB1R) antagonists.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a critical parameter for peripherally restricted CB1R antagonists?

A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[1] For orally administered drugs, it is a crucial factor that determines therapeutic efficacy. Peripherally restricted CB1R antagonists are designed to act on tissues outside the central nervous system (CNS) to avoid psychiatric side effects.[2][3] Achieving adequate and consistent oral bioavailability is essential to ensure that the drug reaches these peripheral targets at therapeutic concentrations to exert its desired pharmacological effects, such as improving metabolic parameters.[4]

Q2: What are the primary challenges limiting the oral bioavailability of peripherally restricted CB1R antagonists?

A2: The primary challenges often stem from the physicochemical properties of the compounds themselves, which are frequently lipophilic (fat-soluble) molecules. Key issues include:

  • Poor Aqueous Solubility: Many of these compounds have low solubility in the gastrointestinal (GI) fluids, which is a rate-limiting step for absorption.[5][6]

  • Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized by enzymes before reaching systemic circulation. This significantly reduces the amount of active drug available.[6][7]

  • Efflux Transporter Activity: Some compounds may be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, limiting net absorption.[8]

Q3: What are the common formulation strategies to enhance the oral bioavailability of these compounds?

A3: Several formulation-based approaches can be employed to overcome poor solubility and enhance bioavailability.[9][10] These include:

  • Particle Size Reduction (Micronization/Nanosizing): Reducing the particle size of the drug increases its surface area-to-volume ratio, which can improve the dissolution rate in GI fluids.[5][11]

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at the molecular level. This technique can enhance solubility and dissolution by preventing the drug from crystallizing.[9]

  • Lipid-Based Formulations: These are highly effective for lipophilic drugs. Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with GI fluids, facilitating drug dissolution and absorption.[6][10] These formulations can also promote lymphatic uptake, partially bypassing first-pass metabolism.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming a complex that has enhanced aqueous solubility.[10][11]

Q4: How do I choose the most appropriate bioavailability enhancement strategy for my specific compound?

A4: The selection of an appropriate strategy depends on the specific physicochemical properties of your drug candidate.[5] Key factors to consider include its solubility, permeability (as determined by the Biopharmaceutics Classification System - BCS), melting point, and susceptibility to first-pass metabolism. A decision tree, like the one provided in the visualization section, can guide this process. For instance, for a compound with high permeability but low solubility (BCS Class II), strategies focusing on improving dissolution, such as solid dispersions or particle size reduction, are often the most effective.[11]

Troubleshooting Guide

Problem 1: My compound shows high potency in in vitro assays but very low efficacy and exposure in oral animal studies.

  • Possible Cause 1: Poor Solubility and Dissolution. The compound is not dissolving effectively in the GI tract.

    • Troubleshooting Steps:

      • Characterize Solubility: Determine the thermodynamic solubility of the compound in simulated gastric and intestinal fluids.

      • Formulation Enhancement: Test various bioavailability-enhancing formulations. Start with a simple lipid-based formulation (e.g., SEDDS) or a solid dispersion and assess the in vivo exposure in a rodent model.[9][10]

  • Possible Cause 2: Extensive First-Pass Metabolism. The compound is being rapidly cleared by the liver before it can reach systemic circulation.

    • Troubleshooting Steps:

      • Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the compound's intrinsic clearance rate.[8]

      • Compare Routes of Administration: Administer the compound intravenously (IV) and orally (PO) in an animal model. A significant difference in the Area Under the Curve (AUC) between the PO and IV routes (low F% value) indicates high first-pass metabolism.

      • Chemical Modification: If metabolism is the primary issue, medicinal chemistry efforts may be needed to block the metabolic "soft spots" on the molecule.

Problem 2: I'm observing high variability in bioavailability between individual animals in my study.

  • Possible Cause 1: Formulation Instability or Inhomogeneity. The formulation may not be robust, leading to inconsistent drug release.

    • Troubleshooting Steps:

      • Assess Formulation Quality: Ensure the formulation process is consistent. For solid dispersions, check for drug crystallinity using techniques like DSC or XRD. For lipid-based systems, ensure the emulsion forms consistently.

      • Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of lipophilic drugs. Standardize feeding protocols for your studies; typically, animals are fasted overnight.[1]

  • Possible Cause 2: pH-Dependent Solubility. The compound's solubility may vary significantly at different pH levels within the GI tract.

    • Troubleshooting Steps:

      • Determine pH-Solubility Profile: Measure the drug's solubility across a range of pH values (e.g., pH 1.2 to 7.4).[12]

      • Consider Enteric Coating: If the drug is unstable or poorly soluble in the acidic stomach environment, an enteric-coated formulation that dissolves only in the higher pH of the small intestine might improve consistency.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of Selected Peripherally Restricted CB1R Antagonists

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Oral Bioavailability (F%)Reference
Rimonabant463.85.550~10% (Human)[13][14]
AM6545654.26.885Good (Mouse)[3][15]
JD5037598.1>598Effective (Mouse)[3][4]
TXX-522531.45.275Good (Mouse)[16][17]
MRI-1867569.5N/AN/A87% (Mouse, formulated)[4]

Note: Bioavailability data can be highly species- and formulation-dependent. This table is for illustrative purposes.

Table 2: Impact of Formulation Strategies on Oral Bioavailability Parameters (Hypothetical Data)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Unformulated (Suspension)504.0450100 (Reference)
Micronized Powder1202.0990220
Solid Dispersion2501.52700600
SEDDS4001.03800844

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rodents

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice (n=4-6 per group).

  • Acclimatization: Acclimatize animals for at least 3 days before the study.

  • Fasting: Fast animals overnight (approx. 12-16 hours) with free access to water.[1]

  • Dosing:

    • Oral (PO) Group: Administer the test compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (IV) Group: Administer a solubilized form of the compound via tail vein injection at a lower dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[18]

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC for both PO and IV groups.

  • Bioavailability Calculation: Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: In Vitro Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days until they form a differentiated and confluent monolayer.

  • Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (A-to-B):

    • Add the test compound (dissolved in transport buffer) to the apical (A) side of the monolayer.

    • At various time points, take samples from the basolateral (B) side.

  • Permeability Experiment (B-to-A):

    • Add the test compound to the basolateral (B) side.

    • At various time points, take samples from the apical (A) side.

  • Sample Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) in both directions.

  • Efflux Ratio (ER): Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.[8]

Mandatory Visualizations

CB1R_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor Gi Gαi/o CB1R->Gi Activates Antagonist Peripheral CB1R Antagonist Antagonist->CB1R Blocks Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Effector Downstream Cellular Effects (e.g., reduced lipogenesis) cAMP->Effector Regulates

Caption: Simplified CB1R signaling and antagonist mechanism of action.

Bioavailability_Workflow cluster_dev Development & Formulation cluster_invitro In Vitro Assessment cluster_invivo In Vivo PK Study cluster_analysis Data Analysis A Synthesize Compound B Characterize Physicochemical Properties (Solubility, LogP) A->B C Select & Prepare Formulation B->C D Caco-2 Permeability Assay B->D E Metabolic Stability (Microsomes) B->E F Dose Animals (PO and IV) C->F G Collect Plasma Samples F->G H LC-MS/MS Analysis G->H I Calculate PK Parameters (AUC, Cmax, Tmax) H->I J Calculate Absolute Bioavailability (F%) I->J Strategy_Decision_Tree Start Compound with Low Bioavailability Solubility Is solubility < 10 µg/mL? Start->Solubility Permeability Is it a BCS Class II/IV compound? Solubility->Permeability Yes Reassess Re-evaluate other limiting factors Solubility->Reassess No Metabolism High first-pass metabolism? Permeability->Metabolism No Formulate Focus on Formulation (Solid Dispersion, SEDDS) Permeability->Formulate Yes Prodrug Consider Prodrug Approach or Chemical Modification Metabolism->Prodrug No Lymphatic Use Lipid Formulation (e.g., long-chain fatty acids) to promote lymphatic uptake Metabolism->Lymphatic Yes

References

Potential off-target effects of (R)-MRI-1867 in experimental models.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-MRI-1867

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of (R)-MRI-1867, a peripherally restricted dual inhibitor of the cannabinoid-1 receptor (CB1R) and inducible nitric oxide synthase (iNOS).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (R)-MRI-1867?

A1: (R)-MRI-1867, also referred to as (-)-MRI-1867 or its active S-enantiomer, is a hybrid molecule with two intended therapeutic targets. It acts as a potent inverse agonist of the peripheral cannabinoid-1 receptor (CB1R) and as a direct inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] This dual-target engagement has been shown to have greater anti-fibrotic efficacy in various models compared to targeting either CB1R or iNOS alone.[1][4][5]

Q2: Is the iNOS inhibition by (R)-MRI-1867 considered an off-target effect?

A2: While CB1R is the primary target, the inhibition of iNOS is an intended secondary pharmacological activity designed to enhance therapeutic efficacy, particularly in fibrotic diseases.[1][6] Therefore, it is more accurately described as a dual-target inhibitor rather than having a classical "off-target" effect. Experiments using cnr1 (CB1R) and nos2 (iNOS) knockout mice have helped to distinguish the effects mediated by each target.[1]

Q3: Does (R)-MRI-1867 have central nervous system (CNS) effects?

A3: (R)-MRI-1867 is specifically designed to be peripherally restricted with very low brain penetrance.[1][6] Studies in mice have shown a brain-to-plasma concentration ratio of approximately 3%.[1] Consequently, at therapeutic doses, it does not typically induce CNS-mediated behavioral effects, such as the anxiety-like behaviors observed with brain-penetrant CB1R antagonists like rimonabant.[1] This peripheral restriction is partly due to it being a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier.[1]

Q4: What are the known binding affinities of (R)-MRI-1867 for cannabinoid receptors?

A4: (R)-MRI-1867 exhibits high affinity for the CB1R and selectivity over the CB2R. The binding affinity (Ki) for CB1R is approximately 2.3 nM.[1]

Q5: Is there a risk of chiral conversion from the active (S)-enantiomer to the inactive (R)-enantiomer in vivo?

A5: Studies have investigated the potential for in vivo chiral conversion of S-MRI-1867 to its CB1R-inactive R-enantiomer in mice. The results indicated that this conversion is negligible, ensuring that the observed pharmacological activity is attributable to the intended S-enantiomer.[7]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy in our experimental model.

  • Possible Cause 1: P-glycoprotein (P-gp) Efflux. (R)-MRI-1867 is a substrate of the P-gp drug efflux transporter.[1] Certain disease models, such as bleomycin-induced skin fibrosis, can upregulate P-gp expression in the target tissue.[5][8] This can lead to reduced local drug concentration and diminished efficacy.

    • Troubleshooting Step:

      • Measure the expression of P-gp (gene: Abcb1a/Abcb1b in mice) in your experimental model's target tissue compared to healthy controls.

      • Consider using P-gp knockout mouse strains (Mdr1a/b knockout) to confirm if P-gp-mediated efflux is limiting the drug's effect.[5]

      • Quantify the concentration of (R)-MRI-1867 in the target tissue using LC-MS/MS to correlate tissue exposure with efficacy.

  • Possible Cause 2: Inadequate Target Engagement. The dose of (R)-MRI-1867 may be insufficient to achieve the necessary level of target engagement (CB1R and/or iNOS inhibition) in your specific model.

    • Troubleshooting Step:

      • Perform a dose-response study. Doses ranging from 3 to 10 mg/kg have been shown to be effective in various mouse models.[1][4]

      • Measure downstream biomarkers of CB1R and iNOS activity. For example, assess endocannabinoid levels in the target tissue as a marker of CB1R engagement and measure hepatic iNOS enzyme activity or protein nitrosylation for iNOS engagement.[1]

Issue 2: Observing effects in cnr1 (CB1R) knockout mice.

  • Expected Behavior: (R)-MRI-1867 retains anti-fibrotic activity in cnr1 knockout mice. This is an expected outcome and demonstrates the contribution of its secondary mechanism, iNOS inhibition.[1]

    • Experimental Confirmation: To confirm that these effects are mediated by iNOS, the experiment can be repeated in nos2 (iNOS) knockout mice, where these specific effects should be diminished or absent.[1]

Issue 3: Unexpected toxicity or adverse effects.

  • Possible Cause 1: Formulation or Vehicle Effects. The formulation used to dissolve and administer (R)-MRI-1867 could be contributing to toxicity.

    • Troubleshooting Step: Ensure the vehicle is well-tolerated by the animal model. A commonly used vehicle for (R)-MRI-1867 is a 1:1:18 mixture of DMSO, Tween 80, and saline.[6] Administer a vehicle-only control group to differentiate compound effects from vehicle effects.

  • Possible Cause 2: Off-target toxicity. While designed for peripheral restriction, very high doses could potentially lead to off-target effects.

    • Troubleshooting Step:

      • Review the dosing regimen. Chronic administration of up to 30 mg/kg in mice has been shown to be well-tolerated without signs of hepatotoxicity (normal ALT and AST levels).[1]

      • Conduct standard toxicology assessments, including monitoring body weight, food intake, and relevant serum chemistry panels.

Data Presentation

Table 1: Pharmacological & Physicochemical Properties of (R)-MRI-1867

ParameterValueSpecies/SystemReference
CB1R Binding Affinity (Ki) 2.3 nMCHO-K1 cells expressing human CB1R[1]
CB2R Binding Affinity (Ki) > 1000 nMCHO-K1 cells expressing human CB2R[1]
Functional Activity Inverse AgonistGTPγS binding assay & in vivo GI motility[1]
Brain/Plasma Ratio (Cmax) ~3%Mice (after 3 mg/kg oral dose)[1]
Plasma Protein Binding >99%N/A[7]
Aqueous Solubility < 1 µg/mLN/A[7]
Bioavailability 21-60%Mouse, Rat, Dog, Monkey[7]

Table 2: Tissue Distribution of (R)-MRI-1867 in Mice

TissueConcentration at Cmax (after 10 mg/kg oral dose)Reference
Liver ~60 µM[6]
Kidney ~40 µM[6]
Lung ~20 µM[6]
Plasma ~8 µM[6]
Brain ~0.20 µM[6]

Experimental Protocols

Protocol 1: Assessment of CB1R and iNOS Target Engagement in a Liver Fibrosis Model

This protocol is adapted from studies using bile duct ligation (BDL) in mice.[1]

  • Induction of Fibrosis: Induce liver fibrosis in wild-type, cnr1-/-, and nos2-/- mice via BDL surgery. Include a sham-operated control group.

  • Drug Administration:

    • Begin daily oral gavage of (R)-MRI-1867 (e.g., 10 mg/kg) or vehicle 14 days post-surgery.

    • Include a comparative arm with a CB1R-selective antagonist (e.g., rimonabant, 10 mg/kg).

  • Sample Collection: At the end of the treatment period (e.g., 28 days post-BDL), collect blood and liver tissue.

  • CB1R Engagement Analysis:

    • Measure hepatic endocannabinoid levels (anandamide and 2-AG) using LC-MS/MS. A reduction in elevated endocannabinoid levels indicates CB1R pathway engagement.[1]

  • iNOS Engagement Analysis:

    • Immunohistochemistry: Perform iNOS immunostaining on liver sections to visualize changes in protein expression.[1]

    • Enzyme Activity Assay: Measure hepatic iNOS enzyme activity from liver homogenates.[1]

    • Nitrosylation Assay: Quantify hepatic protein nitrosylation as a functional readout of iNOS activity.[1]

  • Data Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle-treated disease group.

Visualizations

G cluster_0 Experimental Workflow: Troubleshooting Efficacy start Inconsistent or Low Efficacy Observed q1 Is P-glycoprotein (P-gp) expression elevated in the target tissue? start->q1 a1_yes Reduced local drug concentration is likely. Consider P-gp KO models or tissue concentration analysis. q1->a1_yes Yes q2 Is the dose sufficient for target engagement? q1->q2 No end Identify Cause of Low Efficacy a1_yes->end a2_yes Conduct dose-response study. Measure downstream biomarkers (e.g., endocannabinoids, iNOS activity). q2->a2_yes No q2->end Yes

Caption: Troubleshooting logic for low efficacy of (R)-MRI-1867.

G cluster_pathway Dual Signaling Pathway of (R)-MRI-1867 in Fibrosis cluster_cb1r CB1R Pathway cluster_inos iNOS Pathway MRI1867 (R)-MRI-1867 CB1R Peripheral CB1R MRI1867->CB1R Inverse Agonism iNOS iNOS MRI1867->iNOS Inhibition CB1R_downstream Pro-fibrotic Signaling (e.g., TGF-β1, CTGF) CB1R->CB1R_downstream Activation Fibrosis Tissue Fibrosis CB1R_downstream->Fibrosis iNOS_downstream Pro-fibrotic Signaling (e.g., NLRP3 inflammasome) iNOS->iNOS_downstream Activation iNOS_downstream->Fibrosis

Caption: Dual inhibitory mechanism of (R)-MRI-1867 on fibrotic pathways.

References

Optimizing (R)-Zevaquenabant dosage for maximal iNOS inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing (R)-Zevaquenabant for inducible nitric oxide synthase (iNOS) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, also known as Zevaquenabant or INV-101, is a peripherally restricted, orally bioavailable dual inhibitor of the cannabinoid CB1 receptor (CB1R) and inducible nitric oxide synthase (iNOS).[1][2][3][4] It is not a CRTH2 antagonist. Its therapeutic potential is being investigated in various conditions, including fibrotic disorders and metabolic diseases.[1][5]

Q2: How does this compound inhibit iNOS?

This compound directly inhibits the enzymatic activity of iNOS.[1][2][3] This reduces the production of nitric oxide (NO) from L-arginine, a key process in inflammatory responses.[6]

Q3: What is the rationale for dual CB1R/iNOS inhibition?

The dual-target approach of this compound may offer synergistic therapeutic effects in diseases where both pathways are implicated, such as in liver fibrosis and other inflammatory conditions.

Q4: What is a typical starting dose for in vivo studies?

Preclinical studies in mouse models of diet-induced obesity and associated chronic kidney disease have utilized a dosage of 3 mg/kg administered orally.[2][3][7] However, the optimal dosage for maximal iNOS inhibition in other models or species must be determined empirically.

Q5: Is this compound centrally active?

No, this compound is designed to be peripherally restricted, which means it has limited ability to cross the blood-brain barrier. This design aims to minimize the potential for central nervous system (CNS) side effects that have been associated with previous centrally acting CB1R antagonists.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in iNOS inhibition results Inconsistent cell culture conditions (e.g., cell density, passage number).Standardize cell seeding density and use cells within a consistent passage range.
Inaccurate drug concentration.Prepare fresh dilutions of this compound for each experiment. Verify stock solution concentration.
Variable stimulation with inflammatory agents (e.g., LPS, IFN-γ).Ensure consistent concentration and incubation time of stimulating agents.
No significant iNOS inhibition observed Sub-optimal dosage of this compound.Perform a dose-response study to determine the optimal concentration.
Inactive compound.Check the storage conditions and expiration date of the compound. Test a fresh batch.
Issues with the iNOS induction.Verify that the cells are responsive to the stimulating agent by including a positive control (a known iNOS inducer) and a vehicle control.
Cell toxicity observed at higher concentrations Off-target effects or compound insolubility.Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with the iNOS inhibition assay to determine the cytotoxic concentration.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. Include a vehicle control with the same solvent concentration.
Conflicting data between different iNOS assays Different assays measure different endpoints (e.g., NO production vs. iNOS protein levels).Use a combination of assays for a comprehensive understanding. For example, use the Griess assay to measure NO production (functional output) and Western blotting to measure iNOS protein expression.[8]

Experimental Protocols

Protocol 1: In Vitro Determination of Optimal this compound Dosage for iNOS Inhibition in Macrophages

This protocol describes how to determine the dose-dependent inhibition of iNOS by this compound in a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

  • Griess Reagent System

  • MTT Assay Kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • iNOS Induction: After 1 hour of pre-treatment with this compound, stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Include a negative control group (untreated, unstimulated cells) and a positive control group (stimulated cells with vehicle).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Perform the Griess assay according to the manufacturer's instructions to measure the concentration of nitrite, a stable product of NO.[8][9]

    • Measure the absorbance at 540 nm.

  • Cell Viability Assay (MTT Assay):

    • Perform an MTT assay on the remaining cells to assess the cytotoxicity of the different concentrations of this compound.[9]

  • Data Analysis:

    • Calculate the percentage of iNOS inhibition for each concentration of this compound relative to the positive control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).

Protocol 2: Western Blot Analysis of iNOS Protein Expression

This protocol is used to confirm that the observed decrease in NO production is due to the inhibition of iNOS protein expression.

Materials:

  • Cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF)

  • Primary antibody against iNOS

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary anti-iNOS antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.[8]

  • Loading Control: Probe the same membrane with an antibody for a loading control to ensure equal protein loading across all lanes.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of iNOS protein expression.

Data Presentation

Table 1: Example Dose-Response Data for this compound on iNOS Inhibition in RAW 264.7 Cells

This compound (µM)Nitrite Concentration (µM)% iNOS InhibitionCell Viability (%)
0 (Vehicle Control)50.2 ± 2.50100
0.145.1 ± 2.110.299.5
128.6 ± 1.843.098.7
1012.3 ± 1.175.597.2
505.8 ± 0.788.495.1
1004.9 ± 0.590.285.3

Table 2: Summary of In Vivo Dosage of this compound

Species Model Dosage Route of Administration Reference
MouseDiet-induced obesity3 mg/kgOral (p.o.)[2][3][7]

Visualizations

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation cell_culture Seed RAW 264.7 Cells treatment Treat with this compound (Dose-Response) cell_culture->treatment induction Induce iNOS with LPS + IFN-γ treatment->induction incubation Incubate for 24h induction->incubation griess Measure Nitrite (Griess Assay) incubation->griess viability Assess Cell Viability (MTT Assay) incubation->viability western Analyze iNOS Protein (Western Blot) incubation->western ic50 Determine IC50 griess->ic50 animal_model Select Animal Model (e.g., LPS-induced inflammation) dosing Administer this compound (Dose-Response) animal_model->dosing challenge Induce Inflammation (e.g., LPS injection) dosing->challenge sampling Collect Blood/Tissue Samples challenge->sampling analysis Measure NO metabolites and iNOS expression sampling->analysis optimal_dose Determine Optimal In Vivo Dose analysis->optimal_dose Signaling_Pathway cluster_cell Macrophage LPS LPS / IFN-γ TLR4 TLR4 / IFNGR LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Zevaquenabant This compound Zevaquenabant->iNOS_protein Inhibition CB1R CB1 Receptor Zevaquenabant->CB1R Antagonism

References

Long-term stability and storage conditions for (R)-Zevaquenabant.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Zevaquenabant

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is supplied as a powder and should be stored at -20°C for long-term stability, which can extend up to 3 years.[1] For shorter periods, it can be stored at 4°C for up to 2 years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][2][3] It is recommended to use freshly prepared solutions for in vivo experiments on the same day.[2][3][4]

Q3: What is this compound?

A3: this compound, also known as (R)-MRI-1867, is the enantiomer of Zevaquenabant ((S)-MRI-1867).[4] Zevaquenabant is a peripherally restricted, orally bioavailable dual antagonist of the cannabinoid CB1 receptor and inducible nitric oxide synthase (iNOS).[1][5][6] While the (S)-enantiomer is the active form, the (R)-enantiomer is often used as a control in research settings.[7]

Q4: In which solvents can I dissolve this compound?

A4: this compound is soluble in DMSO, with a solubility of 100 mg/mL (182.49 mM), which may require sonication to fully dissolve.[1] For in vivo studies, a common preparation involves a 10% DMSO and 90% corn oil solution.[1]

Troubleshooting Guide

Q1: I observed precipitation in my stock solution after storing it at -20°C. What should I do?

A1: Precipitation can sometimes occur upon freezing. If you observe this, you can try to redissolve the compound by warming the solution to room temperature and using sonication.[2][3][4] To prevent this, ensure the compound is fully dissolved before the initial storage. For long-term storage, -80°C is recommended for solutions.[1][3]

Q2: My experimental results are inconsistent. Could the compound have degraded?

A2: Inconsistent results could be a sign of compound degradation. Ensure that you are following the recommended storage conditions and using freshly prepared solutions for your experiments whenever possible.[2][3][4] It is also crucial to handle the compound carefully to avoid contamination or degradation before testing.[8] For sensitive experiments, consider performing a purity check using a validated analytical method like HPLC.

Q3: How can I assess the stability of this compound under my specific experimental conditions?

A3: To assess stability under your conditions, you can conduct a small-scale stability study. This involves exposing the compound to your experimental conditions for various durations and then analyzing the samples using a stability-indicating method like HPLC to check for degradation products.[8]

Data Presentation

Table 1: Recommended Storage Conditions and Stability for this compound

FormStorage TemperatureDuration
Solid (Powder)-20°C3 years
Solid (Powder)4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month
Data sourced from product data sheets.[1]

Experimental Protocols

Protocol: General Stability Assessment of this compound using HPLC

This protocol outlines a general procedure for assessing the stability of this compound under specific conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., DMSO, acetonitrile, water)
  • Calibrated HPLC system with a suitable column (e.g., C18)
  • Environmental chamber or incubator for controlled temperature and humidity storage[8]

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
  • Aliquot the stock solution into several vials to be used as stability samples.
  • Prepare a "time zero" sample by diluting the stock solution to a working concentration with the appropriate mobile phase and inject it into the HPLC system to determine the initial purity.

3. Storage Conditions:

  • Place the aliquoted stability samples under the desired storage conditions (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH).[8]
  • It is also advisable to include stress conditions such as exposure to light to assess photostability.[8]

4. Time Points:

  • Define the time points for analysis based on the expected duration of your experiments (e.g., 0, 24, 48, 72 hours for short-term stability; 1, 3, 6 months for long-term stability).[9]

5. Sample Analysis:

  • At each time point, retrieve a sample from the specified storage condition.
  • Dilute the sample to the working concentration and analyze it using a validated, stability-indicating HPLC method.[8]
  • The method should be able to separate the parent compound from any potential degradation products.

6. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the "time zero" sample.
  • Monitor for the appearance of new peaks, which may indicate degradation products.
  • The stability of the compound is determined by the percentage of the initial concentration that remains over time.

Mandatory Visualizations

logical_relationship start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Temperature, Light, Solvent) start->check_storage check_prep Review Solution Preparation (Freshly made? Contamination?) start->check_prep run_control Run a Freshly Prepared Control Sample check_storage->run_control check_prep->run_control results_ok Results are Consistent with Fresh Sample run_control->results_ok Yes results_bad Inconsistency Persists run_control->results_bad No purity_test Perform Purity Analysis (e.g., HPLC) results_bad->purity_test pure Compound is Pure. Troubleshoot Other Experimental Variables. purity_test->pure Pure degraded Degradation Confirmed. Discard Old Stock and Prepare Freshly. purity_test->degraded Degraded

Caption: Troubleshooting workflow for suspected compound degradation.

signaling_pathway cluster_membrane Cell Membrane Zevaquenabant This compound (Inactive Enantiomer) CB1R Cannabinoid Receptor 1 (CB1R) Zevaquenabant->CB1R No significant binding or antagonism G_protein Gi/o Protein CB1R->G_protein Agonist-induced activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream MAPK->Downstream

Caption: Simplified CB1R signaling pathway and the role of this compound.

References

Troubleshooting inconsistent results in (R)-Zevaquenabant experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (R)-Zevaquenabant and its more active enantiomer, (S)-Zevaquenabant (also known as INV-101 or MRI-1867), in their experiments. Zevaquenabant is a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Inconsistent results can arise from various factors related to its dual mechanism of action, stereochemistry, and specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and (S)-Zevaquenabant, and which one should I use?

A1: Zevaquenabant is a chiral molecule, existing as (R) and (S) enantiomers. The available literature indicates that the (S)-enantiomer, (S)-MRI-1867, is the biologically active form, acting as a potent CB1R inverse agonist and iNOS inhibitor.[3] The (R)-enantiomer is considered to be inactive at the CB1 receptor.[3] For experiments targeting CB1R and iNOS, it is crucial to use the (S)-enantiomer. Using the racemic mixture ((Rac)-MRI-1867) will result in a lower effective concentration of the active compound.

Q2: I'm observing high variability in my in vivo study results. Could this be due to the conversion of the active (S)-enantiomer to the inactive (R)-enantiomer?

A2: This is unlikely. Preclinical pharmacokinetic studies in mice have shown that the chiral conversion of (S)-MRI-1867 to (R)-MRI-1867 is negligible.[3] Therefore, inconsistent in vivo results are more likely to stem from other factors such as animal strain, diet, route of administration, and the specific disease model being used.

Q3: Why are the IC50 values for (S)-Zevaquenabant different in various functional assays?

A3: (S)-Zevaquenabant can exhibit functional selectivity, also known as biased agonism/antagonism. This means it can have different potencies in assays measuring different downstream signaling pathways of the CB1 receptor. For example, its potency in a G-protein activation assay (like [³⁵S]GTPγS binding) may differ from its potency in a β-arrestin recruitment assay.[4] It is essential to choose an assay that is relevant to the biological question being investigated and to be consistent with the chosen assay throughout the study.

Troubleshooting Guides

In Vitro Experiments

Issue 1: Low Potency or No Effect in CB1R Radioligand Binding Assay

Potential Cause Troubleshooting Steps
Incorrect Enantiomer Ensure you are using (S)-Zevaquenabant, as the (R)-enantiomer is inactive at CB1R.[3]
Radioligand Issues Verify the specific activity and purity of your radioligand. Use a radioligand concentration at or below its Kd value for optimal results.
Membrane Preparation Confirm the presence and activity of CB1 receptors in your membrane preparation. Titrate the amount of membrane protein used in the assay.
Assay Conditions Optimize incubation time and temperature to ensure equilibrium is reached. The assay buffer composition, including ions like Mg²⁺, can influence binding.

Issue 2: Inconsistent Results in iNOS Inhibition Assays

Potential Cause Troubleshooting Steps
iNOS Induction Ensure consistent and robust induction of iNOS in your cell model (e.g., using LPS and IFN-γ). The timing and concentration of inducing agents are critical.
Substrate Availability Ensure an adequate concentration of L-arginine, the substrate for iNOS, in your assay medium.
Nitrite (B80452)/Nitrate Measurement When using the Griess assay, be aware that it only measures nitrite. For a complete assessment of NO production, consider using an assay that also measures nitrate.
Cell Viability High concentrations of Zevaquenabant or other treatment components may affect cell viability, leading to reduced NO production. Perform a cell viability assay in parallel.
In Vivo Experiments

Issue 1: Lack of Efficacy or High Variability in Animal Models

Potential Cause Troubleshooting Steps
Compound Formulation and Administration Zevaquenabant has low aqueous solubility.[3] Ensure a consistent and appropriate vehicle is used for administration (e.g., DMSO:Tween 80:saline).[5] The route of administration (oral, i.p.) can significantly impact bioavailability and efficacy.
Peripheral Selectivity Zevaquenabant is designed to be peripherally restricted.[5] If central effects are expected or observed, this could indicate issues with the blood-brain barrier integrity in your animal model or unexpected metabolism.
Animal Model and Diet The pathophysiology of the chosen animal model (e.g., diet-induced obesity vs. genetic models) can influence the outcomes of Zevaquenabant treatment.[6] The composition of the animal diet can also impact metabolic parameters.
Dosing Regimen The dose and frequency of administration should be based on pharmacokinetic data for the specific animal model. Tissue distribution studies have shown higher concentrations of (S)-MRI-1867 in the liver, kidney, and lung compared to plasma.[5]

Quantitative Data Summary

The following table summarizes key binding and potency values for Zevaquenabant from the literature. Variability in these values can be expected between different studies and assay conditions.

CompoundTarget/AssayValueReference
(Rac)-MRI-1867CB1RKi = 5.7 nM[7]
(S)-MRI-1867hCB1R ([³⁵S]GTPγS binding)IC50 = 3.6 nM[4]
(S)-MRI-1867hCB1R (β-arrestin-2 recruitment)IC50 = 0.7 nM[4]

Experimental Protocols

CB1 Receptor Radioligand Binding Assay (Filtration Method)

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Membrane Preparation: Homogenize tissues or cells expressing CB1 receptors in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 20-40 µg protein), the radioligand (e.g., [³H]CP55,940 at a concentration near its Kd), and varying concentrations of (S)-Zevaquenabant. For non-specific binding, use a high concentration of a known CB1R antagonist (e.g., 10 µM rimonabant).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a buffer like 0.5% polyethyleneimine, using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of (S)-Zevaquenabant to determine the IC50, which can then be used to calculate the Ki value.

In Vitro iNOS Activity Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of nitric oxide, in cell culture supernatants.

  • Cell Culture and iNOS Induction: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Induce iNOS expression by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL).

  • Treatment: Concurrently with iNOS induction, treat the cells with varying concentrations of (S)-Zevaquenabant or a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for (S)-Zevaquenabant.

Visualizations

Zevaquenabant_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Blocks G-protein activation beta_arrestin β-Arrestin CB1R->beta_arrestin Blocks β-arrestin recruitment iNOS_induction iNOS Induction (e.g., by LPS, IFN-γ) iNOS iNOS iNOS_induction->iNOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS->NO_Citrulline L_Arginine L-Arginine L_Arginine->iNOS Zevaquenabant (S)-Zevaquenabant Zevaquenabant->CB1R Inverse Agonist Zevaquenabant->iNOS Inhibitor

Caption: Dual mechanism of (S)-Zevaquenabant action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis binding_assay CB1R Radioligand Binding Assay data_analysis Data Analysis and Troubleshooting binding_assay->data_analysis functional_assay CB1R Functional Assay (e.g., GTPγS) functional_assay->data_analysis inos_assay iNOS Activity Assay (e.g., Griess Assay) inos_assay->data_analysis animal_model Select Animal Model (e.g., DIO mice) dosing Compound Administration (Formulation, Route, Dose) animal_model->dosing monitoring Monitor Phenotypic and Biomarker Changes dosing->monitoring monitoring->data_analysis start Hypothesis start->binding_assay start->functional_assay start->inos_assay start->animal_model conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for Zevaquenabant.

References

How to account for potential chiral conversion of Zevaquenabant in vivo.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the potential chiral conversion of Zevaquenabant in vivo. Zevaquenabant, also known as (S)-MRI-1867, is the (S)-enantiomer of its corresponding racemic mixture.[1][2][3] Understanding its stereochemical stability is crucial for accurate pharmacokinetic and pharmacodynamic assessments.

Frequently Asked Questions (FAQs)

Q1: What is chiral conversion and why is it important for Zevaquenabant?

A1: Chiral conversion, or chiral inversion, is the process where one enantiomer of a chiral molecule transforms into its mirror image (the other enantiomer). This is a critical consideration in drug development because enantiomers can have different pharmacological activities and toxicological profiles. For Zevaquenabant, the (S)-enantiomer is the active moiety, while the (R)-enantiomer is considered inactive.[4] Therefore, any conversion of the active (S)-form to the inactive (R)-form in vivo could impact the drug's efficacy.

Q2: Has chiral conversion of Zevaquenabant been observed in vivo?

A2: Based on preclinical studies in mice, the chiral conversion of Zevaquenabant ((S)-MRI-1867) to its (R)-enantiomer was found to be negligible.[4]

Q3: What are the primary methods to assess the chiral conversion of Zevaquenabant?

A3: The primary methods involve the administration of the single (S)-enantiomer to an animal model and subsequent analysis of biological samples (plasma, liver homogenates, etc.) using a validated chiral analytical method, such as chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify the presence of the (R)-enantiomer. In vitro assays using liver microsomes from different species can also be employed to investigate the potential for enzyme-mediated chiral inversion.

Q4: What factors can potentially influence the chiral conversion of a drug in vivo?

A4: Chiral conversion can be influenced by several factors, including enzymatic processes (e.g., metabolism by liver enzymes), pH, and interaction with other biological molecules. The specific chemical structure of the drug is a key determinant of its susceptibility to chiral inversion.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental assessment of Zevaquenabant's chiral stability.

Issue Potential Cause Recommended Solution
Poor or no resolution of Zevaquenabant enantiomers in chiral HPLC/LC-MS. Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs (e.g., polysaccharide-based like Chiralpak®).
Suboptimal mobile phase composition.Systematically optimize the mobile phase by varying the organic modifiers (e.g., isopropanol, ethanol), and additives (e.g., acids or bases).[5]
Inadequate method validation.Ensure the chiral analytical method is fully validated for specificity, linearity, accuracy, precision, and limit of quantification (LOQ).
High variability in the quantification of the (R)-enantiomer across samples. Sample collection and handling issues.Standardize blood collection, processing, and storage procedures to prevent ex vivo conversion.
Inconsistent sample extraction.Optimize and validate the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to ensure consistent recovery of both enantiomers.
Analytical instrument instability.Perform regular system suitability tests to ensure the stability and performance of the LC-MS/MS system.
Detection of the (R)-enantiomer in control samples. Contamination of the (S)-Zevaquenabant dosing solution.Analyze the dosing solution with the validated chiral method to confirm its enantiomeric purity.
Carryover in the analytical system.Implement a rigorous wash cycle between sample injections on the LC-MS/MS to prevent carryover.
No detection of the (R)-enantiomer, even at later time points. The chiral conversion is genuinely negligible.This is the expected outcome based on published data.[4]
The analytical method's limit of detection (LOD) is too high.If necessary, further optimize the analytical method to achieve a lower LOD for the (R)-enantiomer.

Experimental Protocols

In Vivo Chiral Conversion Assessment in Mice

This protocol is based on the methodology described by Padilha et al. (2023).[4]

Objective: To determine the extent of chiral conversion of (S)-Zevaquenabant to (R)-Zevaquenabant in mice following oral administration.

Materials:

  • (S)-Zevaquenabant

  • Male C57BL/6 mice

  • Dosing vehicle (e.g., 20% PEG-200, 10% Cremophor, and 70% water with 20% HP-β-CD)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Sample storage vials

  • Validated chiral LC-MS/MS method

Procedure:

  • Animal Dosing:

    • Acclimate male C57BL/6 mice to the housing conditions.

    • Prepare a dosing solution of (S)-Zevaquenabant in the appropriate vehicle.

    • Administer a single oral dose of 10 mg/kg of (S)-Zevaquenabant via gavage.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose via an appropriate method (e.g., tail vein or cardiac puncture for terminal collection).

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Harvest the plasma and store it at -80°C until analysis.

    • At the terminal time point, the liver may also be collected, homogenized, and stored for analysis.

  • Sample Analysis:

    • Prepare plasma and liver homogenate samples for analysis, typically involving protein precipitation followed by solid-phase or liquid-liquid extraction.

    • Analyze the samples using a validated chiral LC-MS/MS method to quantify the concentrations of both (S)- and this compound.

  • Data Analysis:

    • Calculate the plasma concentration-time profiles for both enantiomers.

    • Determine the area under the curve (AUC) for both the (S) and (R) enantiomers.

    • Calculate the percentage of chiral conversion by expressing the AUC of the (R)-enantiomer as a percentage of the AUC of the (S)-enantiomer.

In Vitro Chiral Conversion Assessment Using Liver Microsomes

Objective: To assess the potential for enzyme-mediated chiral conversion of (S)-Zevaquenabant in liver microsomes from different species.

Materials:

  • (S)-Zevaquenabant

  • Liver microsomes (mouse, rat, dog, human)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Incubator/water bath at 37°C

  • Organic solvent for reaction termination (e.g., acetonitrile)

  • Validated chiral LC-MS/MS method

Procedure:

  • Incubation Setup:

    • Prepare a stock solution of (S)-Zevaquenabant in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and (S)-Zevaquenabant to a final concentration of 10 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C for 60 minutes with gentle agitation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Vortex the samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

  • Sample Analysis:

    • Analyze the supernatant using a validated chiral LC-MS/MS method to determine the presence and quantity of the (R)-enantiomer.

  • Data Analysis:

    • Calculate the amount of the (R)-enantiomer formed.

    • Express the extent of chiral conversion as a percentage of the initial concentration of the (S)-enantiomer.

Data Presentation

The following tables summarize the experimental conditions for assessing chiral conversion and provide an illustrative example of what "negligible" chiral conversion might look like quantitatively.

Table 1: Summary of Experimental Conditions for Chiral Conversion Studies

ParameterIn Vivo Study (Mouse)In Vitro Study (Liver Microsomes)
Test System Male C57BL/6 MiceMouse, Rat, Dog, Human Liver Microsomes
Test Article (S)-Zevaquenabant(S)-Zevaquenabant
Dose/Concentration 10 mg/kg (oral)10 µM
Incubation/Study Duration 24 hours60 minutes
Matrices for Analysis Plasma, LiverIncubation Supernatant
Analytical Method Chiral LC-MS/MSChiral LC-MS/MS

Table 2: Illustrative Example of Chiral Conversion Data

Note: The following data are hypothetical and for illustrative purposes to demonstrate how results indicating negligible conversion would be presented.

Sample Type(S)-Zevaquenabant AUC (ngh/mL)This compound AUC (ngh/mL)% Chiral Conversion
Mouse Plasma (0-24h)1500< 1.5 (Below LLOQ)< 0.1%

Visualizations

experimental_workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment cluster_analysis Chiral Analysis dosing Dose Mice with (S)-Zevaquenabant sampling Collect Blood/Tissues at Time Points dosing->sampling processing_vivo Process to Plasma/Homogenate sampling->processing_vivo extraction Sample Extraction processing_vivo->extraction incubation Incubate (S)-Zevaquenabant with Liver Microsomes termination Terminate Reaction incubation->termination processing_vitro Prepare Supernatant termination->processing_vitro processing_vitro->extraction lcms Chiral LC-MS/MS Analysis extraction->lcms quantification Quantify (S) and (R) Enantiomers lcms->quantification

Caption: Workflow for assessing the chiral conversion of Zevaquenabant.

signaling_pathway s_zeva (S)-Zevaquenabant (Active Enantiomer) metabolizing_enzymes Hypothetical Metabolizing Enzymes (e.g., in Liver) s_zeva->metabolizing_enzymes Metabolism r_zeva This compound (Inactive Enantiomer) intermediate Achiral Intermediate (Hypothetical) metabolizing_enzymes->intermediate Reversible Reaction intermediate->r_zeva Conversion

Caption: Hypothetical pathway for enzyme-mediated chiral conversion.

References

Technical Support Center: Addressing Poor Aqueous Solubility of MRI-1867 and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRI-1867 and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this class of dual-target inhibitors of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of MRI-1867?

A1: The active S-enantiomer of MRI-1867 has a low aqueous solubility of less than 1 µg/mL[1]. This characteristic necessitates the use of specialized formulation strategies for in vitro and in vivo experiments.

Q2: Why is addressing the poor aqueous solubility of MRI-1867 derivatives important?

A2: Poor aqueous solubility can lead to several experimental challenges, including inaccurate in vitro assay results, low and variable oral bioavailability, and difficulties in developing parenteral dosage forms.[2] For a therapeutic candidate, overcoming this hurdle is critical for achieving consistent and effective drug exposure.[3][4]

Q3: What is a common vehicle formulation for administering MRI-1867 in preclinical studies?

A3: A frequently used vehicle for oral gavage of MRI-1867 in animal studies is a suspension formulated with 5% DMSO, 5% Tween 80, and 90% saline (0.9% NaCl).[5] This formulation aids in the dispersion of the lipophilic compound for administration.

Q4: Can the solubility of MRI-1867 derivatives be improved by pH adjustment?

A4: While pH adjustment is a common technique for ionizable compounds, its effectiveness for MRI-1867 derivatives would depend on the specific pKa of each molecule. Given the generally lipophilic nature of this class of compounds, pH modification alone may not be sufficient to achieve the desired aqueous solubility.

Q5: Are there advanced formulation strategies that have been successful for similar compounds?

A5: Yes, for other poorly soluble cannabinoid receptor antagonists, nanoparticle formulations have been shown to improve intestinal absorption and overall bioavailability.[3][4] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), and solid dispersions are also promising approaches for lipophilic molecules.[2]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation of the compound in aqueous buffer during in vitro assays. The concentration of the compound exceeds its aqueous solubility limit. The organic solvent from the stock solution is not sufficiently miscible or is at too high a concentration in the final assay medium.1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring it does not exceed the tolerance limit for the biological system. 3. Utilize solubilizing excipients such as cyclodextrins to form inclusion complexes and enhance solubility.
Low and inconsistent results in cell-based assays. Poor solubility leads to non-uniform exposure of cells to the compound. The compound may be precipitating or adsorbing to the plasticware.1. Prepare a stock solution in a suitable organic solvent like DMSO at a high concentration.[6] 2. Serially dilute in the assay medium with vigorous vortexing to create a fine dispersion. 3. Incorporate a non-ionic surfactant (e.g., Tween-80) at a low concentration (e.g., 0.1%) in the culture medium to improve wetting and dispersion.
Low and variable oral bioavailability in animal studies. The compound has poor dissolution in the gastrointestinal fluids, leading to limited absorption. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).1. Formulate the compound as a micronized suspension to increase the surface area for dissolution. 2. Develop a lipid-based formulation such as a self-microemulsifying drug delivery system (SMEDDS) to improve solubilization in the gut. 3. Prepare a nanosuspension to significantly enhance the dissolution rate and saturation solubility.
Difficulty in preparing a stable solution for intravenous administration. The high lipophilicity of the compound prevents it from dissolving in common aqueous-based parenteral vehicles.1. Utilize a co-solvent system , such as a mixture of polyethylene (B3416737) glycol (PEG) 300/400 and water.[6] 2. Explore the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form a soluble complex. 3. Consider formulating a nanoemulsion for intravenous delivery.

Summary of Solubility Enhancement Techniques

The following table summarizes various techniques that can be employed to enhance the aqueous solubility of MRI-1867 and its derivatives.

Technique CategorySpecific MethodPrinciple of ActionKey Considerations
Physical Modifications MicronizationIncreases surface area-to-volume ratio, enhancing dissolution rate.May not improve equilibrium solubility.
NanosuspensionDrastically increases surface area and saturation solubility.Requires specialized equipment (e.g., high-pressure homogenizer).
Solid DispersionDisperses the drug in a hydrophilic carrier in an amorphous state.Physical stability of the amorphous form can be a concern.
Chemical Modifications Salt FormationConverts the drug into a more soluble salt form.Requires an ionizable group on the molecule.
Co-crystallizationForms a crystalline solid with a co-former, altering physicochemical properties.Co-former selection is critical and can be complex.
Formulation Approaches Co-solvencyReduces the polarity of the aqueous vehicle with a water-miscible organic solvent.The amount of co-solvent must be non-toxic and compatible with the administration route.
Surfactant SolubilizationForms micelles that encapsulate the lipophilic drug.The concentration of surfactant should be above the critical micelle concentration (CMC).
ComplexationUses agents like cyclodextrins to form soluble inclusion complexes.Stoichiometry of the complex and binding affinity are important.
Lipid-Based FormulationsThe drug is dissolved in lipids and excipients that form emulsions or micelles in the GI tract.Can enhance lymphatic transport and avoid first-pass metabolism.[7]

Experimental Protocols

Protocol 1: Preparation of a Vehicle for Oral Administration

This protocol describes the preparation of a common vehicle for oral administration of MRI-1867 derivatives in preclinical animal models.[5]

Materials:

  • MRI-1867 derivative (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% w/v sodium chloride in water)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of the MRI-1867 derivative.

  • In a sterile conical tube, dissolve the compound in DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL final suspension, you might first dissolve the compound in DMSO at 200 mg/mL.

  • Add Tween 80 to the DMSO solution. The final concentration of Tween 80 in the vehicle should be 5%.

  • Vortex the mixture thoroughly until the Tween 80 is fully dispersed.

  • Slowly add the saline solution to the DMSO/Tween 80 mixture while continuously vortexing. Add the saline in small aliquots to prevent precipitation. The final volume should correspond to 5% DMSO, 5% Tween 80, and 90% saline.

  • Once all the saline has been added, sonicate the suspension for 5-10 minutes to ensure a fine and uniform dispersion.

  • Visually inspect the suspension for any large aggregates. The final product should be a homogenous milky suspension.

  • Administer to the animals via oral gavage. Ensure the suspension is well-mixed before each administration.

Protocol 2: Screening for Solubility Enhancement using Cyclodextrins

This protocol outlines a method to assess the potential of cyclodextrins to improve the aqueous solubility of an MRI-1867 derivative.

Materials:

  • MRI-1867 derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • HPLC system with a suitable column and detection method

  • Shaking incubator

  • 0.22 µm syringe filters

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD in PBS at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of the MRI-1867 derivative powder to each HP-β-CD solution.

  • Place the samples in a shaking incubator at 25°C for 48 hours to allow for equilibration. Protect the samples from light if the compound is light-sensitive.

  • After incubation, allow the samples to stand to let the undissolved powder settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered samples with a suitable mobile phase.

  • Quantify the concentration of the dissolved MRI-1867 derivative in each sample using a validated HPLC method.

  • Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration indicates the formation of a soluble inclusion complex.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Poorly Soluble MRI-1867 Derivative check_ionizable Is the derivative ionizable? start->check_ionizable ph_adjust pH Adjustment / Salt Formation check_ionizable->ph_adjust Yes formulation_strategies Explore Formulation Strategies check_ionizable->formulation_strategies No check_success1 Sufficient Solubility? ph_adjust->check_success1 check_success1->formulation_strategies No end Optimized Formulation check_success1->end Yes cosolvents Co-solvents formulation_strategies->cosolvents surfactants Surfactants formulation_strategies->surfactants cyclodextrins Cyclodextrins formulation_strategies->cyclodextrins lipid_based Lipid-Based Systems (SMEDDS) formulation_strategies->lipid_based nanoparticles Nanoparticle Formulation formulation_strategies->nanoparticles check_success2 Sufficient Solubility? cosolvents->check_success2 surfactants->check_success2 cyclodextrins->check_success2 lipid_based->check_success2 nanoparticles->check_success2 check_success2->end Yes fail Re-evaluate / Chemical Modification check_success2->fail No

Caption: Workflow for selecting a solubility enhancement strategy.

G cluster_1 Signaling Pathways Targeted by MRI-1867 cluster_CB1R CB1 Receptor Pathway cluster_iNOS iNOS Pathway MRI1867 MRI-1867 CB1R CB1 Receptor MRI1867->CB1R Inhibits iNOS iNOS MRI1867->iNOS Inhibits Gi_protein Gi/o Signaling CB1R->Gi_protein Endocannabinoids Endocannabinoids (e.g., Anandamide) Endocannabinoids->CB1R Activates Profibrotic_genes Profibrotic Gene Expression (e.g., TGF-β) Gi_protein->Profibrotic_genes Upregulates NO_production Excess Nitric Oxide (NO) Production iNOS->NO_production Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_stimuli->iNOS Induces PDGF_signaling PDGF Signaling NO_production->PDGF_signaling Promotes Nlrp3_inflammasome Nlrp3 Inflammasome NO_production->Nlrp3_inflammasome Activates

Caption: Dual-target signaling pathways of MRI-1867.

References

Mitigating vehicle effects in in vivo studies with (R)-Zevaquenabant.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential vehicle-related effects during in vivo studies with (R)-Zevaquenabant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as (S)-MRI-1867, is a peripherally restricted, orally bioavailable dual inhibitor of the cannabinoid CB1 receptor and inducible nitric oxide synthase (iNOS).[1][2][3] Its action is designed to avoid the psychoactive side effects associated with central CB1 receptor antagonism.[1] It has been investigated for its therapeutic potential in fibrotic disorders and metabolic diseases such as liver fibrosis, chronic kidney disease, and obesity.[1][2][4]

Q2: Why is the choice of vehicle important for in vivo studies with this compound?

The vehicle, or delivery medium, is crucial as it can significantly influence the bioavailability, solubility, and stability of this compound, thereby affecting the experimental outcomes. An inappropriate vehicle can lead to poor drug exposure, precipitation of the compound at the injection site, local irritation, or systemic toxicity, all of which can confound the interpretation of study results.[5][6][7]

Q3: What are the recommended vehicles for in vivo administration of this compound?

Several vehicle formulations have been documented for the administration of this compound and its racemate. The choice of vehicle may depend on the desired route of administration (e.g., oral gavage, intraperitoneal injection) and the required concentration. Common components include DMSO, PEG300, Tween-80, saline, and corn oil.[3][8][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitation or phase separation of the dosing solution. The solubility of this compound in the chosen vehicle has been exceeded. The solution may have cooled after preparation.Gently warm the solution and/or use sonication to aid dissolution.[3][8] Prepare fresh solutions on the day of dosing. Consider adjusting the vehicle composition or lowering the concentration of this compound.
Animal distress or irritation at the injection site (for parenteral routes). The vehicle components, such as a high concentration of DMSO, may be causing local toxicity.[6] The pH of the formulation may be outside a tolerable range.Reduce the concentration of organic solvents like DMSO if possible. Ensure the final pH of the dosing solution is within a physiologically acceptable range (typically pH 5-9).[7] Consider an alternative, less irritating vehicle or a different route of administration if the protocol allows.
High variability in experimental data between subjects. Inconsistent dosing technique or variable bioavailability. For oral administration, differences in food intake can affect absorption, especially for lipid-based vehicles.[10]Ensure consistent administration technique and timing. For oral studies using oil-based vehicles, consider standardizing the feeding schedule of the animals, as high-fat meals can alter cannabinoid bioavailability.[10]
Unexpected physiological or behavioral changes in the vehicle control group. The vehicle itself is exerting a biological effect. For example, PEG300 can have physiological effects at higher doses.Review literature for known effects of the vehicle components.[7][11] If necessary, conduct a preliminary study with the vehicle alone to characterize its baseline effects in the chosen animal model.
Lower than expected therapeutic effect of this compound. Poor bioavailability due to suboptimal vehicle formulation. Degradation of the compound in the vehicle.Consider a vehicle known to enhance the bioavailability of cannabinoids, such as lipid-based formulations for oral administration.[10] Always use freshly prepared solutions and store stock solutions as recommended (-80°C for long-term, -20°C for short-term).[3][8]

Data Presentation

Table 1: Recommended Vehicle Formulations for this compound

ProtocolVehicle CompositionAchieved SolubilitySolution AppearanceRecommended Routes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mLClear SolutionOral (p.o.), Intraperitoneal (i.p.)
210% DMSO, 90% Corn Oil≥ 5 mg/mLClear SolutionOral (p.o.), Intraperitoneal (i.p.)

Data synthesized from multiple sources.[3][8][9]

Experimental Protocols

Protocol 1: Preparation of this compound in a Multi-Component Aqueous-Based Vehicle

  • Objective: To prepare a clear solution of this compound for oral or intraperitoneal administration.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add 10% of the final desired volume of DMSO to the powder and vortex or sonicate until fully dissolved.

    • Sequentially add 40% of the final volume of PEG300, followed by 5% of the final volume of Tween-80. Mix thoroughly after each addition.

    • Add 45% of the final volume of sterile saline to reach the final concentration.

    • Mix the final solution thoroughly. If any cloudiness or precipitation occurs, gentle warming and sonication can be applied.[3][8]

    • Prepare this formulation fresh on the day of the experiment.

Protocol 2: Preparation of this compound in a Corn Oil-Based Vehicle

  • Objective: To prepare a clear, oil-based solution of this compound for oral or intraperitoneal administration.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Corn Oil

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add 10% of the final desired volume of DMSO to the powder and vortex or sonicate until fully dissolved.

    • Add 90% of the final volume of corn oil to the DMSO-drug mixture.

    • Vortex or stir the solution until it is homogenous and clear.

    • This formulation should also be prepared fresh for each experiment.

Visualizations

G cluster_prep Vehicle Preparation Workflow start Weigh this compound dissolve_dmso Dissolve in 10% DMSO start->dissolve_dmso add_peg Add 40% PEG300 dissolve_dmso->add_peg Protocol 1 add_oil Add 90% Corn Oil dissolve_dmso->add_oil Protocol 2 add_tween Add 5% Tween-80 add_peg->add_tween add_saline Add 45% Saline add_tween->add_saline mix Mix Thoroughly add_saline->mix add_oil->mix ready Dosing Solution Ready mix->ready

Caption: Workflow for preparing this compound dosing solutions.

G zevaquenabant This compound cb1r Peripheral CB1 Receptor zevaquenabant->cb1r Inverse Agonist inos Inducible Nitric Oxide Synthase (iNOS) zevaquenabant->inos Inhibitor fibrosis Fibrosis cb1r->fibrosis Promotes inflammation Inflammation inos->inflammation Promotes G cluster_troubleshooting Troubleshooting Logic issue Observe Issue (e.g., Precipitation) cause Identify Potential Cause (e.g., Exceeded Solubility) issue->cause action Implement Action (e.g., Warm/Sonicate) cause->action resolve Issue Resolved action->resolve

References

Validation & Comparative

A Comparative Analysis of (R)-MRI-1867 and (S)-MRI-1867 in the Management of Hepatic Steatosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the enantiomers (R)-MRI-1867 and (S)-MRI-1867, focusing on their therapeutic potential in treating hepatic steatosis. This document synthesizes preclinical data to objectively evaluate their mechanisms of action and efficacy, offering a valuable resource for researchers in metabolic diseases and drug development.

Introduction to MRI-1867 and its Enantiomers

MRI-1867 is a novel hybrid molecule designed to simultaneously target two key pathways implicated in metabolic disorders: the cannabinoid-1 receptor (CB1R) and inducible nitric oxide synthase (iNOS).[1] It exists as two enantiomers, (R)-MRI-1867 and (S)-MRI-1867, which exhibit distinct pharmacological profiles. Preclinical studies have demonstrated that (S)-MRI-1867 is a potent, peripherally restricted dual inhibitor of both CB1R and iNOS. In contrast, (R)-MRI-1867 is the CB1R-inactive stereoisomer, retaining only the ability to inhibit iNOS.[2][3] This stereoselectivity provides a unique opportunity to dissect the relative contributions of CB1R blockade and iNOS inhibition in the amelioration of hepatic steatosis.

Comparative Efficacy in a Preclinical Model of Hepatic Steatosis

Studies in diet-induced obese (DIO) mice, a well-established model for hepatic steatosis, have shown that (S)-MRI-1867 effectively reduces liver fat accumulation.[2] While direct, side-by-side quantitative data on hepatic triglyceride content for both enantiomers is limited in publicly available literature, the known mechanisms of action allow for a comparative inference on their effects.

Table 1: Comparative Effects of (R)-MRI-1867 and (S)-MRI-1867 on Key Parameters of Hepatic Steatosis

Parameter(S)-MRI-1867(R)-MRI-1867Key Findings
Mechanism of Action Dual inhibitor of peripheral CB1R and iNOS[2][3]Selective inhibitor of iNOS (CB1R-inactive)[2][4](S)-MRI-1867 offers a dual-pronged approach, while (R)-MRI-1867 isolates the effects of iNOS inhibition.
Hepatic Steatosis Significantly reduced[2]Expected to have a partial effect through iNOS inhibitionThe superior effect of (S)-MRI-1867 is attributed to the synergistic action of both CB1R blockade and iNOS inhibition.
De Novo Lipogenesis Gene Expression (e.g., Srebf1, Fasn) Strongly inhibited[2]Not expected to directly inhibit via CB1R pathwayThe potent anti-lipogenic effect of (S)-MRI-1867 is primarily mediated by CB1R antagonism.
Hepatic Inflammation Reduced (inferred from iNOS inhibition)Reduced (inferred from iNOS inhibition)Both enantiomers are expected to mitigate hepatic inflammation due to their iNOS inhibitory activity.
Insulin (B600854) Resistance Improved[5]Expected to improve via iNOS inhibition[6]Both enantiomers likely contribute to improved hepatic insulin sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols used in the preclinical evaluation of compounds for hepatic steatosis.

Diet-Induced Obesity (DIO) Mouse Model

A widely used model to induce hepatic steatosis that mimics the human condition.[7]

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: High-fat diet (HFD), typically providing 45% or 60% of calories from fat, for 12-16 weeks. Control mice are fed a standard chow diet.

  • Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Treatment: (R)-MRI-1867 or (S)-MRI-1867 is administered orally (e.g., via gavage) at a specified dose (e.g., 10 mg/kg/day) for a defined period (e.g., 4 weeks). A vehicle control group is always included.

Quantification of Hepatic Triglycerides

A direct biochemical measurement of fat accumulation in the liver.[1]

  • Tissue Homogenization: A known weight of liver tissue is homogenized in a suitable buffer.

  • Lipid Extraction: Lipids are extracted from the homogenate using a chloroform:methanol (2:1) solution.

  • Triglyceride Assay: The triglyceride content of the lipid extract is determined using a commercial colorimetric or fluorometric assay kit.

  • Normalization: The triglyceride concentration is normalized to the initial weight of the liver tissue (e.g., mg of triglycerides per gram of liver).

Histological Analysis of Hepatic Steatosis

Visual assessment of lipid accumulation and liver morphology.

  • Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining: [3]

    • Liver tissue is fixed in 10% neutral buffered formalin and embedded in paraffin.

    • 5 µm sections are cut and mounted on glass slides.

    • Sections are deparaffinized, rehydrated, and stained with hematoxylin (stains nuclei blue) and eosin (stains cytoplasm and extracellular matrix pink).

    • This staining allows for the assessment of overall liver architecture, inflammation, and hepatocyte ballooning.

  • Oil Red O Staining: [3][8]

    • Fresh or frozen liver tissue is embedded in an optimal cutting temperature (OCT) compound.

    • Cryosections (8-10 µm) are cut and mounted on slides.

    • Sections are fixed in formalin.

    • Staining with Oil Red O solution reveals neutral lipids (triglycerides) as red droplets within hepatocytes.

Signaling Pathways and Mechanisms of Action

The differential effects of (R)-MRI-1867 and (S)-MRI-1867 on hepatic steatosis can be understood by examining their impact on distinct signaling pathways.

(S)-MRI-1867: Dual Inhibition of CB1R and iNOS

(S)-MRI-1867's therapeutic advantage in reducing hepatic steatosis stems from its ability to concurrently block two key pathways. The blockade of peripheral CB1 receptors in the liver directly inhibits the de novo lipogenesis pathway by downregulating the expression of key lipogenic transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its downstream targets, including Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC). Simultaneously, the inhibition of iNOS helps to alleviate hepatic inflammation and improve insulin sensitivity.

G Signaling Pathway of (S)-MRI-1867 in Hepatic Steatosis cluster_0 CB1R Signaling cluster_1 iNOS Signaling Endocannabinoids Endocannabinoids CB1R CB1 Receptor Endocannabinoids->CB1R Activates SREBP1c SREBP-1c CB1R->SREBP1c Upregulates Lipogenesis De Novo Lipogenesis (Hepatic Steatosis) SREBP1c->Lipogenesis Promotes Inflammatory_Stimuli Inflammatory Stimuli iNOS iNOS Inflammatory_Stimuli->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Inflammation_IR Inflammation & Insulin Resistance NO->Inflammation_IR Contributes to S_MRI_1867 (S)-MRI-1867 S_MRI_1867->CB1R Inhibits S_MRI_1867->iNOS Inhibits

Dual inhibitory action of (S)-MRI-1867.
(R)-MRI-1867: Selective Inhibition of iNOS

As (R)-MRI-1867 does not interact with the CB1 receptor, its effects on hepatic steatosis are solely mediated through the inhibition of iNOS. By blocking iNOS, (R)-MRI-1867 can reduce hepatic inflammation and improve insulin signaling, which are contributing factors to the development and progression of fatty liver disease.[6] However, it lacks the direct anti-lipogenic effect conferred by CB1R blockade.

G Signaling Pathway of (R)-MRI-1867 in Hepatic Steatosis cluster_0 iNOS Signaling Inflammatory_Stimuli Inflammatory Stimuli iNOS iNOS Inflammatory_Stimuli->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Inflammation_IR Inflammation & Insulin Resistance NO->Inflammation_IR Contributes to R_MRI_1867 (R)-MRI-1867 R_MRI_1867->iNOS Inhibits CB1R_pathway CB1R-mediated De Novo Lipogenesis R_MRI_1867->CB1R_pathway No effect

Selective inhibitory action of (R)-MRI-1867.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a comparative study of (R)-MRI-1867 and (S)-MRI-1867 on hepatic steatosis.

G Experimental Workflow for Comparative Study cluster_0 In Vivo Model cluster_1 Sample Collection & Analysis cluster_2 Data Interpretation DIO_Model Diet-Induced Obese (DIO) Mice Treatment_Groups Treatment Groups: - Vehicle - (R)-MRI-1867 - (S)-MRI-1867 DIO_Model->Treatment_Groups Randomization Sacrifice Sacrifice & Tissue Collection Treatment_Groups->Sacrifice Treatment Period Liver_Analysis Liver Analysis: - Triglyceride Quantification - H&E Staining - Oil Red O Staining - Gene Expression (RT-qPCR) Sacrifice->Liver_Analysis Blood_Analysis Blood Analysis: - ALT/AST Levels - Glucose/Insulin Levels Sacrifice->Blood_Analysis Data_Analysis Statistical Analysis Liver_Analysis->Data_Analysis Blood_Analysis->Data_Analysis Comparison Comparative Efficacy Assessment Data_Analysis->Comparison Conclusion Conclusion on Therapeutic Potential Comparison->Conclusion

Workflow for preclinical evaluation.

Conclusion

The comparative analysis of (R)-MRI-1867 and (S)-MRI-1867 reveals a clear distinction in their mechanisms of action and, consequently, their potential efficacy in treating hepatic steatosis. (S)-MRI-1867, with its dual inhibitory action on both CB1R and iNOS, presents a more comprehensive therapeutic strategy by directly targeting the key driver of hepatic fat accumulation, de novo lipogenesis, while also addressing inflammation and insulin resistance. (R)-MRI-1867, as a selective iNOS inhibitor, offers a more targeted approach to mitigating the inflammatory and insulin-desensitizing aspects of hepatic steatosis.

For drug development professionals, the choice between these enantiomers would depend on the specific therapeutic goal. (S)-MRI-1867 holds promise as a potent, multi-faceted treatment for non-alcoholic fatty liver disease (NAFLD), while (R)-MRI-1867 could be valuable as a tool to further investigate the specific role of iNOS in metabolic diseases or as a potential therapeutic in conditions where inflammation is the primary driver. Further head-to-head studies with comprehensive quantitative analyses are warranted to fully elucidate the comparative therapeutic profiles of these two promising enantiomers.

References

A Comparative Guide to (R)-Zevaquenabant and JD-5037 for Peripheral CB1R Antagonist Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating therapeutic agents targeting the peripheral cannabinoid 1 receptor (CB1R), (R)-Zevaquenabant (also known as S-MRI-1867) and JD-5037 represent two distinct and promising antagonists. This guide provides an objective comparison of their pharmacological profiles, supported by experimental data, to aid in the selection of the most suitable compound for specific research applications.

Executive Summary

This compound is a third-generation, peripherally selective inverse agonist of CB1R with the unique characteristic of also inhibiting inducible nitric oxide synthase (iNOS)[1]. This dual-target action may offer enhanced therapeutic efficacy in conditions with inflammatory and fibrotic components[2]. JD-5037 is a potent and highly selective peripherally restricted CB1R inverse agonist that has demonstrated significant efficacy in models of obesity and metabolic disorders by reversing leptin resistance[3][4]. While both compounds are designed to minimize central nervous system (CNS) side effects associated with earlier generations of CB1R antagonists, their distinct secondary mechanisms and subtle differences in pharmacokinetic and pharmacodynamic profiles make them suitable for different research contexts.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data for this compound and JD-5037 based on available preclinical research.

Table 1: In Vitro Pharmacological Profile

ParameterThis compound (S-MRI-1867)JD-5037
Mechanism of Action CB1R Inverse Agonist / iNOS Inhibitor[1]CB1R Inverse Agonist[3][4]
CB1R Binding Affinity (Kᵢ) 2.3 nM (for racemate)[5]0.35 nM[3][4][6]
CB1R Functional Antagonism (IC₅₀) 40 nM (GTPγS assay for racemate)[5]1.5 nM[7][8]
CB2R Selectivity >2000-fold vs. CB1R[9]>700-fold vs. CB1R[3][4][6]

Table 2: In Vivo Pharmacokinetic Profile

ParameterThis compound (S-MRI-1867)JD-5037
Brain/Plasma Ratio 0.03[2]Minimal to no brain penetration[10]
Oral Bioavailability (F%) 87% (in a specific formulation)[2]Food-dependent absorption (~4.5-fold increase with food in dogs)[11]
Kinetics Moderate to low plasma clearance, high volume of distribution[10]Non-linear kinetics with higher doses[11]

Table 3: In Vivo Efficacy in Disease Models

Disease ModelThis compound (S-MRI-1867)JD-5037
Obesity/Metabolic Syndrome Dose-dependent reduction in body weight and hepatic steatosis; improved glucose tolerance[5]~20% decrease in body weight in DIO mice (28-day treatment)[3]; reverses hyperphagia and improves metabolic parameters[6]
Fibrosis (Liver, Lung, Skin) Attenuates fibrosis through dual CB1R/iNOS inhibition[1][2]Attenuates liver fibrosis[12]
Chronic Kidney Disease Ameliorates obesity-induced kidney morphological and functional changes[11]Effective in mitigating diabetic nephropathy[13]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols for both compounds.

This compound: Bleomycin-Induced Skin Fibrosis Model
  • Animal Model : Mdr1a/b(-/-)-Bcrp(-/-) mice are used to avoid confounding effects of drug efflux transporters on compound exposure[1].

  • Induction of Fibrosis : Subcutaneous injections of bleomycin (B88199) are administered daily for a specified period.

  • Treatment Protocol : this compound (10 mg/kg) or vehicle (5% DMSO, 5% Tween 80 in 0.9% saline) is administered by oral gavage, typically starting after the establishment of fibrosis (e.g., day 15) and continuing until the end of the study (e.g., day 28)[1].

  • Outcome Measures : Primary endpoints include dermal thickness and hydroxyproline (B1673980) content in skin biopsies. Secondary endpoints may include levels of endocannabinoids (anandamide and 2-arachidonoylglycerol) in the skin[1].

JD-5037: Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model : C57BL/6J mice are fed a high-fat diet to induce obesity.

  • Treatment Protocol : JD-5037 (e.g., 3 mg/kg/day) or vehicle is administered chronically (e.g., for 28 days) via oral gavage or intraperitoneal injection[6][14].

  • Outcome Measures : Primary endpoints include body weight and food intake, which are monitored daily. Secondary endpoints often include plasma levels of leptin and insulin, glucose tolerance tests, and analysis of hepatic steatosis[6][14].

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in DOT language.

CB1R_Signaling_Pathway cluster_antagonists Peripheral CB1R Antagonists This compound This compound CB1R CB1R This compound->CB1R Blocks iNOS iNOS This compound->iNOS Inhibits JD-5037 JD-5037 JD-5037->CB1R Blocks G_protein Gαi/o CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP NO ↓ NO iNOS->NO

Caption: Simplified signaling pathway of peripheral CB1R and the points of intervention for this compound and JD-5037.

Experimental_Workflow_DIO start Diet-Induced Obese Mice treatment Chronic Dosing (e.g., 28 days) - Vehicle - this compound - JD-5037 start->treatment monitoring Daily Monitoring: - Body Weight - Food Intake treatment->monitoring endpoints Terminal Endpoints: - Plasma Metabolic Markers - Glucose Tolerance Test - Tissue Analysis (Liver, Adipose) treatment->endpoints monitoring->treatment

Caption: General experimental workflow for evaluating peripheral CB1R antagonists in a diet-induced obesity model.

Conclusion

Both this compound and JD-5037 are valuable tools for investigating the therapeutic potential of peripheral CB1R antagonism. The choice between them will largely depend on the specific research question.

  • JD-5037 is a highly potent and selective CB1R inverse agonist, making it an excellent tool for studies focused on the direct consequences of peripheral CB1R blockade, particularly in the context of obesity and metabolic syndrome. Its well-documented effects on leptin sensitivity provide a clear mechanistic pathway to investigate[3].

  • This compound offers a multi-faceted approach with its dual inhibition of CB1R and iNOS. This makes it particularly relevant for complex pathologies where both fibrosis and inflammation are key drivers, such as in certain liver, lung, and kidney diseases[1][2].

Researchers should carefully consider the specific endpoints of their studies and the underlying pathophysiology of the disease model when selecting between these two important research compounds.

References

A Head-to-Head Comparison of Zevaquenabant and Rimonabant: Metabolic Benefits and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic drug development is continuously evolving, with a renewed focus on targets that offer significant efficacy while minimizing adverse effects. The cannabinoid receptor 1 (CB1R) has long been a target of interest for treating obesity and metabolic syndrome. This guide provides a detailed, data-driven comparison of two key CB1R modulators: rimonabant (B1662492), the first-in-class antagonist, and Zevaquenabant, a next-generation peripherally restricted inhibitor.

Introduction and Mechanism of Action

Rimonabant, a selective CB1R inverse agonist, was initially approved in Europe for the treatment of obesity.[1][2] It effectively reduced body weight and improved several metabolic parameters by blocking CB1 receptors in both the central nervous system (CNS) and peripheral tissues.[3][4] However, its blockade of central CB1 receptors was linked to significant psychiatric side effects, including anxiety and depression, leading to its market withdrawal.[1][5]

Zevaquenabant (also known as S-MRI-1867 or INV-101) represents a "third generation" approach to CB1R antagonism.[6][7] It is a peripherally selective inverse agonist of the CB1R and also possesses inhibitory activity against inducible nitric oxide synthase (iNOS).[6][8] This peripheral restriction is designed to retain the metabolic benefits observed with CB1R blockade in tissues like the liver, adipose tissue, and muscle, while avoiding the centrally-mediated adverse effects that led to rimonabant's failure.[1][7]

The fundamental difference in their mechanism lies in their site of action, as illustrated below.

G cluster_cns Central Nervous System (Brain) cluster_peripheral Peripheral Tissues (Liver, Adipose, Muscle) CB1R_CNS CB1 Receptors Appetite Appetite Regulation CB1R_CNS->Appetite Regulates Mood Mood / Psychiatric State CB1R_CNS->Mood Influences CB1R_Peri CB1 Receptors Metabolism Metabolic Homeostasis (Glucose, Lipids) CB1R_Peri->Metabolism Regulates Rimonabant Rimonabant (Brain-Penetrant) Rimonabant->CB1R_CNS Blocks Rimonabant->CB1R_Peri Blocks Zevaquenabant Zevaquenabant (Peripherally Restricted) Zevaquenabant->CB1R_Peri Blocks

Figure 1: Mechanism of Action Comparison

Comparative Metabolic Benefits: Preclinical and Clinical Data

Direct comparative clinical trials between Zevaquenabant and rimonabant have not been conducted. Therefore, this comparison relies on data from independent preclinical studies for Zevaquenabant and the extensive clinical trial program (e.g., RIO studies) for rimonabant.

Table 1: Effects on Body Weight and Adiposity
ParameterZevaquenabant (Preclinical)Rimonabant (Clinical)
Study Population Diet-induced obese (DIO) miceOverweight/obese human patients
Dosage 3 mg/kg, p.o.20 mg/day, p.o.
Effect on Body Weight Ameliorated weight gainPlacebo-subtracted reduction of 2.6 to 6.3 kg over 1 year.[9][10]
Effect on Adiposity Reduced hepatic steatosis (fatty liver).[8]Significant reduction in waist circumference (-3.6 to -4.7 cm vs placebo).[11]
Table 2: Effects on Glucose Metabolism
ParameterZevaquenabant (Preclinical)Rimonabant (Clinical)
Study Population DIO miceOverweight/obese patients, including those with Type 2 Diabetes
Effect on Glucose Homeostasis Improved glucose utilization.[1]In diabetic patients, reduced HbA1c by 0.5-0.7% vs placebo.[11]
Effect on Insulin (B600854) Sensitivity Data suggests improvement secondary to metabolic benefits.Improved insulin sensitivity (e.g., reduced HOMA-IR).[11]
Table 3: Effects on Lipid Profile
ParameterZevaquenabant (Preclinical)Rimonabant (Clinical)
Study Population DIO miceOverweight/obese patients, often with dyslipidemia
Effect on Triglycerides Reduced hepatic triglyceride content.[1]Significant decrease in triglyceride levels.[9]
Effect on HDL-Cholesterol N/ASignificant increase in HDL-cholesterol levels.[9]
Other Lipid Effects Reduced circulating PCSK9, upregulated hepatic LDLR expression.[8]Reduced prevalence of metabolic syndrome.[9]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation.

Rimonabant: RIO (Rimonabant in Obesity) Clinical Trial Program

The data for rimonabant is primarily derived from a series of large-scale, randomized, double-blind, placebo-controlled trials.

  • Objective: To evaluate the efficacy and safety of rimonabant for weight reduction and improvement of cardiometabolic risk factors.

  • Participants: Over 6,600 overweight or obese patients (BMI ≥27 kg/m ²) with or without comorbidities like type 2 diabetes or dyslipidemia.[12]

  • Intervention: Participants were randomized to receive placebo, 5 mg rimonabant, or 20 mg rimonabant once daily, in conjunction with a hypocaloric diet.

  • Duration: Typically 1 to 2 years.[12]

  • Key Endpoints:

    • Primary: Change in body weight.

    • Secondary: Changes in waist circumference, HDL-cholesterol, triglycerides, HbA1c (in diabetic cohorts), and prevalence of metabolic syndrome.[13]

  • Analysis: Efficacy was typically assessed in an intent-to-treat population, with placebo-subtracted changes being the key reported outcome.

Zevaquenabant: Preclinical Diet-Induced Obesity (DIO) Model

The data for Zevaquenabant is based on preclinical studies in established animal models of metabolic disease.

  • Objective: To determine the efficacy of a peripherally restricted CB1R/iNOS inhibitor on metabolic parameters.

  • Animal Model: C57BL/6 mice fed a high-fat diet (HFD) to induce obesity, insulin resistance, and hepatic steatosis.

  • Intervention: Mice were treated with Zevaquenabant (e.g., 3 mg/kg) or vehicle control via oral gavage.

  • Duration: Typically several weeks.

  • Key Endpoints & Assays:

    • Body Weight & Composition: Monitored weekly.

    • Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

    • Hepatic Health: Measurement of liver weight, triglyceride content, and histological analysis for steatosis.

    • Gene Expression: Real-time PCR (qPCR) on liver tissue to measure expression of genes involved in lipid synthesis (e.g., SREBP).[1]

A generalized workflow for such a preclinical study is depicted below.

G cluster_assays Endpoint Analysis start Start: Select Animal Model (e.g., C57BL/6 Mice) diet Induce Obesity: High-Fat Diet (HFD) vs. Control Diet start->diet random Randomization: Group animals into Vehicle vs. Zevaquenabant diet->random treat Chronic Treatment: Daily Oral Gavage (e.g., 5 weeks) random->treat bw Monitor Body Weight & Food Intake treat->bw During Treatment gtt Glucose & Insulin Tolerance Tests treat->gtt End of Treatment tissue Tissue Collection (Liver, Adipose) gtt->tissue analysis Biochemical & Histological Analysis (e.g., Triglycerides) tissue->analysis end Data Interpretation & Conclusion analysis->end

Figure 2: Preclinical Experimental Workflow

Safety and Tolerability: The Critical Distinction

The primary differentiating factor between Zevaquenabant and rimonabant is their safety profile, driven by their differing ability to cross the blood-brain barrier.

  • Rimonabant: Its action on central CB1 receptors led to a significant incidence of psychiatric adverse events, including depression, anxiety, and suicidal ideation, which were ultimately responsible for its withdrawal from the market.[1][5][9]

  • Zevaquenabant: As a peripherally restricted agent, it is specifically designed to avoid the CNS. Preclinical development of such compounds aims to demonstrate a lack of centrally-mediated behavioral effects (e.g., anxiety-like behaviors in animal models) that were the hallmark of rimonabant's risk profile.[7] The therapeutic hypothesis is that by confining the CB1R blockade to peripheral tissues, the metabolic benefits can be harnessed without the associated psychiatric risks.[1][14][15]

Conclusion

The comparison between Zevaquenabant and rimonabant encapsulates a critical evolution in drug design: the principle of targeted engagement to improve the therapeutic index. Rimonabant demonstrated that CB1R antagonism is a powerful mechanism for improving metabolic health, producing significant weight loss and ameliorating dyslipidemia and insulin resistance.[9][16] However, its clinical utility was nullified by severe, centrally-mediated psychiatric side effects.

Zevaquenabant and other peripherally restricted CB1R antagonists are built on the lessons learned from rimonabant.[7] By limiting the site of action to peripheral tissues, these next-generation compounds aim to deliver the established metabolic benefits—such as reduced hepatic steatosis and improved lipid metabolism—without the liabilities of CNS engagement.[1][8] While Zevaquenabant's efficacy is so far demonstrated only in preclinical models, it represents a promising, safety-conscious approach to leveraging the therapeutic potential of the endocannabinoid system for metabolic diseases. Further clinical investigation is required to validate this approach in humans.

References

Validating iNOS-Dependent Mechanisms: A Comparative Guide to (R)-Zevaquenabant and Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inducible nitric oxide synthase (iNOS) plays a critical role in various physiological and pathological processes, including inflammation, immune responses, and neurotransmission. Consequently, the development of potent and selective iNOS inhibitors is a significant area of research for therapeutic intervention in a range of diseases. (R)-Zevaquenabant, a peripherally restricted dual inhibitor of the cannabinoid receptor 1 (CB1R) and iNOS, has emerged as a promising investigational compound.[1][2] This guide provides a comprehensive comparison of this compound with other well-established iNOS inhibitors, offering supporting experimental data and detailed protocols to aid researchers in validating iNOS-dependent mechanisms.

Quantitative Comparison of iNOS Inhibitors

CompoundTypeTarget(s)IC50/K_d_ for iNOSSelectivity Notes
This compound ((S)-MRI-1867)Dual InhibitoriNOS, CB1RData not publicly availablePeripherally restricted. The (R)-enantiomer is reported to be an iNOS inhibitor.[4]
1400W Selective iNOS InhibitoriNOSK_d_ ≤ 7 nM[1][5]Highly selective for iNOS over eNOS and nNOS (at least 5000-fold selective for iNOS versus eNOS).[6]
L-NIL (L-N6-(1-iminoethyl)lysine)Selective iNOS InhibitoriNOSIC50 = 3.3 µM[7][8][9][10]Approximately 28-fold more selective for iNOS over nNOS.[7][8]
Aminoguanidine (B1677879) Non-selective iNOS InhibitoriNOS, Diamine OxidaseIC50 ≈ 2.1 µM[11]Also inhibits diamine oxidase; less selective than 1400W or L-NIL.[12][13]

Experimental Protocols for Validating iNOS-Dependent Mechanisms

Accurate and reproducible experimental design is paramount for validating the role of iNOS in a specific pathway or disease model. Below are detailed protocols for key experiments.

In Vitro Validation: Measurement of Nitric Oxide Production in Macrophages (Griess Assay)

This protocol describes the use of a murine macrophage cell line (e.g., RAW 264.7) to assess the in vitro efficacy of iNOS inhibitors.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

2. Compound Treatment and iNOS Induction:

  • Pre-treat the cells with varying concentrations of this compound or other iNOS inhibitors for 1-2 hours.

  • Induce iNOS expression by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL).

  • Include appropriate controls: untreated cells, cells treated with vehicle, and cells stimulated with LPS/IFN-γ without any inhibitor.

3. Sample Collection and Griess Assay:

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • To 50 µL of supernatant in a new 96-well plate, add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.

4. Data Analysis:

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration by comparing the absorbance to a sodium nitrite standard curve.

  • A reduction in nitrite levels in inhibitor-treated cells compared to stimulated, untreated cells indicates iNOS inhibition.

In Vivo Validation: Using iNOS Knockout Models

The definitive method for confirming that the observed effects of an inhibitor are specifically due to iNOS inhibition is to utilize an iNOS knockout (KO) animal model.

1. Animal Model and Treatment Groups:

  • Use both wild-type (WT) and iNOS KO mice on the same genetic background.

  • Establish experimental groups:

    • WT + Vehicle

    • WT + this compound

    • iNOS KO + Vehicle

    • iNOS KO + this compound

  • Induce the disease model or inflammatory challenge of interest.

2. Administration of this compound:

  • Administer this compound or vehicle to the respective groups based on previously determined pharmacokinetic and pharmacodynamic data.

3. Endpoint Analysis:

  • At the end of the study period, collect relevant tissues and plasma.

  • Measure key pathological markers, inflammatory cytokines, and other relevant endpoints.

  • Assess iNOS-dependent signaling by measuring nitrite/nitrate levels in plasma or tissue homogenates.

4. Interpretation of Results:

  • If the therapeutic or biological effect of this compound is observed in WT animals but is absent or significantly attenuated in iNOS KO animals, it strongly validates that the mechanism of action is iNOS-dependent.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams illustrate the iNOS signaling pathway, the proposed mechanism of this compound, and a typical experimental workflow.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNgR->JAK IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene STAT1 STAT1 JAK->STAT1 STAT1->iNOS_Gene iNOS_protein iNOS Protein iNOS_Gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO L-Citrulline L_Arginine L-Arginine L_Arginine->iNOS_protein

Caption: The iNOS signaling pathway is activated by stimuli like LPS and IFN-γ.

Zevaquenabant_Mechanism Zevaquenabant This compound iNOS iNOS Enzyme Zevaquenabant->iNOS Inhibition CB1R CB1 Receptor Zevaquenabant->CB1R Antagonism NO_Production Nitric Oxide Production iNOS->NO_Production CB1R_Signaling CB1R Signaling CB1R->CB1R_Signaling Biological_Effects Downstream Biological Effects (e.g., Anti-fibrotic, Anti-inflammatory) NO_Production->Biological_Effects CB1R_Signaling->Biological_Effects

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Culture Macrophages (e.g., RAW 264.7) Treatment Treat with This compound Cell_Culture->Treatment Stimulation Stimulate with LPS + IFN-γ Treatment->Stimulation Griess_Assay Griess Assay for Nitrite Measurement Stimulation->Griess_Assay Analysis_invitro Analyze iNOS Inhibition Griess_Assay->Analysis_invitro Animal_Models WT and iNOS KO Mice Induce_Model Induce Disease Model Animal_Models->Induce_Model Administer Administer This compound Induce_Model->Administer Endpoints Measure Pathological and Biochemical Endpoints Administer->Endpoints Analysis_invivo Compare Effects in WT vs. KO Mice Endpoints->Analysis_invivo

References

A Comparative Guide to (R)-Zevaquenabant and Other Third-Generation CB1R Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cannabinoid receptor 1 (CB1R) antagonism has evolved significantly, moving from centrally acting agents to peripherally restricted compounds to mitigate adverse neuropsychiatric effects. Third-generation antagonists not only limit brain penetration but also introduce polypharmacology, targeting multiple disease pathways simultaneously. This guide provides an objective comparison of (R)-Zevaquenabant ((S)-MRI-1867), a novel third-generation CB1R antagonist, with other advanced peripherally acting antagonists, supported by experimental data and detailed methodologies.

Introduction to a New Generation of CB1R Blockade

First-generation CB1R antagonists like rimonabant (B1662492) were withdrawn from the market due to severe psychiatric side effects, including anxiety and depression, stemming from their action on central CB1 receptors.[1] This spurred the development of second-generation antagonists designed to be peripherally restricted, thereby retaining metabolic benefits without adverse central nervous system (CNS) effects.[2] The third generation builds on this by incorporating dual-target mechanisms. This compound exemplifies this approach by acting as a potent, peripherally selective inverse agonist of CB1R and an inhibitor of inducible nitric oxide synthase (iNOS), a key mediator in inflammation and fibrosis.[3][4] This dual action offers a promising strategy for complex metabolic and fibrotic diseases.[3][5]

Comparative Analysis of Key Compounds

This guide focuses on comparing this compound with TM38837 and AJ5018, two notable second-generation, peripherally restricted CB1R antagonists.

  • This compound (INV-101/(S)-MRI-1867): A third-generation, peripherally restricted hybrid molecule that functions as a CB1R inverse agonist and an iNOS inhibitor.[4][6] It is under investigation for fibrotic disorders and metabolic diseases.[3]

  • TM38837: A second-generation, potent, and peripherally restricted CB1R inverse agonist.[7][8] It has been evaluated for its potential to treat obesity and metabolic disorders with reduced CNS side effects.[9]

  • AJ5018: A peripherally restricted CB1R antagonist that has shown efficacy comparable to rimonabant in improving metabolic parameters in preclinical models of obesity, with markedly reduced brain penetrance.[10]

Data Presentation

Table 1: Receptor Binding Affinity and Selectivity
CompoundCB1R Affinity (Kᵢ/IC₅₀)CB2R Affinity (IC₅₀)Selectivity (CB1 vs CB2)
This compound Kᵢ: 5.7 nM[11]--
TM38837 IC₅₀: 8.5 nM[12]IC₅₀: 605 nM[12]71-fold[12]
AJ5018 --High degree of selectivity for CB1R over CB2R[10]

Kᵢ: Inhibitor constant; IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher affinity.

Table 2: Polypharmacology and Mechanism of Action
CompoundPrimary TargetSecondary Target(s)Mechanism of Action
This compound CB1 ReceptorInducible Nitric Oxide Synthase (iNOS)[4]Peripherally restricted inverse agonist/inhibitor[6]
TM38837 CB1 ReceptorNone reportedPeripherally restricted inverse agonist[7]
AJ5018 CB1 ReceptorNone reportedPeripherally restricted antagonist[10]
Table 3: Pharmacokinetics and Peripheral Restriction
CompoundBrain/Plasma RatioKey Pharmacokinetic Findings
This compound Low CNS penetrance reported[13]Orally bioavailable[14]
TM38837 1:33[3]Low brain occupancy confirmed in nonhuman primates via PET scan.[15]
AJ5018 Markedly reduced brain penetrance compared to rimonabant[10]Lower brain/plasma concentration ratio leads to attenuated neurobehavioral effects.[10]
Table 4: In Vivo Efficacy in Preclinical Models
CompoundAnimal ModelKey Findings
This compound Diet-Induced Obese (DIO) MiceReduces hepatic steatosis, improves kidney morphology and function.[16] Greater anti-fibrotic efficacy than CB1R inhibition alone.[16]
TM38837 Diet-Induced Obese (DIO) MiceProduces significant weight loss (26%) linked to reduced food intake; improves markers of inflammation and glucose homeostasis.[8]
AJ5018 DIO and db/db MiceImproves metabolic abnormalities and suppresses adipose tissue inflammation, comparable to rimonabant.[10][15]

Mandatory Visualizations

G CB1R Signaling and Antagonist Action cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gαi/o Protein CB1R->G_protein Activates Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Activates Antagonist This compound & Other Antagonists Antagonist->CB1R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Effector Downstream Cellular Effects (e.g., Appetite, Lipogenesis) cAMP->Effector Reduced signaling leads to...

Caption: CB1R signaling pathway and the inhibitory action of antagonists.

G Dual Mechanism of this compound cluster_CB1R CB1 Receptor Pathway cluster_iNOS iNOS Pathway Zevaquenabant This compound CB1R Peripheral CB1 Receptor Zevaquenabant->CB1R Inhibits iNOS Inducible Nitric Oxide Synthase (iNOS) Zevaquenabant->iNOS Inhibits Metabolic Metabolic Dysregulation (Obesity, Dyslipidemia) CB1R->Metabolic Promotes Therapeutic_Metabolic Improved Metabolic Profile CB1R->Therapeutic_Metabolic Leads to Fibrosis Inflammation & Fibrosis iNOS->Fibrosis Promotes Therapeutic_Fibrosis Anti-Fibrotic & Anti-Inflammatory Effects iNOS->Therapeutic_Fibrosis Leads to G Experimental Workflow: In Vivo Efficacy in DIO Mice start Acclimatize Mice diet Induce Obesity: High-Fat Diet (e.g., 12-14 weeks) start->diet group Randomize into Treatment Groups (Vehicle, Test Compound) diet->group treat Daily Administration (e.g., Oral Gavage, IP) for 4-5 weeks group->treat monitor Monitor Body Weight, Food Intake, and Behavior treat->monitor end_study End-of-Study Measurements: Glucose Tolerance Test, Insulin Sensitivity Test monitor->end_study collect Collect Blood & Tissues (Liver, Adipose, Brain) end_study->collect analyze Analyze Biomarkers, Histology, and Gene Expression collect->analyze data Data Analysis & Interpretation analyze->data

References

(R)-MRI-1867 Demonstrates Potent Antifibrotic Efficacy in Preclinical Skin Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data highlights the therapeutic potential of (R)-MRI-1867, a novel peripherally restricted dual inhibitor of cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS), in treating skin fibrosis. Comparative data from preclinical studies utilizing the bleomycin-induced skin fibrosis model indicates its robust efficacy, positioning it as a promising candidate for further development in the management of scleroderma and other fibrotic skin conditions.

Researchers and drug development professionals now have access to a growing body of evidence supporting the antifibrotic effects of (R)-MRI-1867. In a key study, this compound significantly attenuated dermal thickness and collagen deposition in a well-established mouse model of skin fibrosis.[1][2][3] This guide provides an objective comparison of (R)-MRI-1867's performance with other alternative therapeutic agents, supported by experimental data and detailed methodologies.

Comparative Efficacy of Antifibrotic Agents in the Bleomycin-Induced Skin Fibrosis Model

The bleomycin-induced skin fibrosis model is a widely used and validated preclinical tool to evaluate the efficacy of potential antifibrotic therapies.[4] The following tables summarize the quantitative data from studies investigating (R)-MRI-1867 and other relevant compounds in this model.

Table 1: Efficacy of (R)-MRI-1867 and Rimonabant on Dermal Thickness and Hydroxyproline (B1673980) Content

Treatment GroupDoseChange in Dermal ThicknessChange in Hydroxyproline Content
Vehicle-Baseline FibrosisBaseline Fibrosis
(R)-MRI-18671 mg/kgNo significant effectNot significantly reduced
(R)-MRI-18673 mg/kgSignificantly attenuatedNot significantly reduced
(R)-MRI-186710 mg/kgSignificantly reducedSignificantly reduced
Rimonabant10 mg/kgNo significant reductionNot reported in the study

Data sourced from a study in Mdr1a/b-Bcrp triple knock-out mice to overcome bleomycin-induced drug efflux transporter activity that limits skin exposure to (R)-MRI-1867.[1][2]

Table 2: Comparative Efficacy of Various Antifibrotic Agents in the Bleomycin-Induced Skin Fibrosis Model (Data from Separate Studies)

CompoundMechanism of ActionKey Efficacy Findings
(R)-MRI-1867 Dual CB1R and iNOS inhibitorDose-dependent reduction in dermal thickness and hydroxyproline content.[1][2]
Nintedanib (B1663095) Tyrosine kinase inhibitor (targeting VEGFR, FGFR, PDGFR)Dose-dependent prevention of dermal thickening and collagen deposition; effective in treating established fibrosis.[5][6][7][8]
Pirfenidone (B1678446) Broad anti-inflammatory and antifibrotic actionsAlleviated bleomycin-induced increases in lung hydroxyproline content and pulmonary fibrosis.[9][10][11][12] Limited direct data on skin fibrosis in this specific model from the provided results.
Tocilizumab IL-6 receptor inhibitorReduced dermal thickness and collagen deposition.[13][14]
Abatacept T-cell co-stimulation modulator (CTLA-4-Ig)Efficiently prevented and was effective in treating established skin fibrosis.[15]

Experimental Protocols

A standardized approach is crucial for the reliable evaluation of antifibrotic compounds. The bleomycin-induced skin fibrosis model is a cornerstone of this research.

Bleomycin-Induced Skin Fibrosis Model

Objective: To induce a fibrotic response in the skin of mice that mimics aspects of human scleroderma.

Procedure:

  • Animal Model: C57BL/6J mice or Mdr1a/b-Bcrp triple knock-out mice (to mitigate drug efflux issues) are typically used.[1][2][3]

  • Induction of Fibrosis: Bleomycin (B88199) is administered via daily subcutaneous injections into a defined area of the back for a period of 28 days.[1][2][3]

  • Treatment Regimen:

    • (R)-MRI-1867: Administered by oral gavage daily for the last 14 days of the bleomycin treatment period.[1][2][3]

    • Other compounds: Dosing schedules and routes of administration may vary between studies. For example, nintedanib has been administered via oral gavage.[5]

  • Efficacy Assessment:

    • Dermal Thickness: Measured using calipers or histological analysis of skin cross-sections.[1][2][16]

    • Hydroxyproline Content: A biochemical marker for collagen content, quantified from skin biopsies.[1][2][16]

    • Histology: Skin sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the degree of fibrosis.

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways involved in skin fibrosis and the experimental processes used to evaluate therapeutic interventions.

G Bleomycin Bleomycin-induced Skin Injury Endocannabinoids Increased Endocannabinoids (Anandamide, 2-AG) Bleomycin->Endocannabinoids iNOS iNOS Upregulation Bleomycin->iNOS CB1R CB1 Receptor Activation Endocannabinoids->CB1R Fibroblast Fibroblast Activation & Myofibroblast Differentiation CB1R->Fibroblast iNOS->Fibroblast Collagen Increased Collagen Deposition Fibroblast->Collagen Fibrosis Skin Fibrosis Collagen->Fibrosis MRI1867 (R)-MRI-1867 MRI1867->CB1R Inhibits MRI1867->iNOS Inhibits

Caption: Signaling pathway of (R)-MRI-1867 in skin fibrosis.

G Start Start of Experiment Induction Induce Skin Fibrosis (Daily Bleomycin Injections for 28 Days) Start->Induction Treatment Initiate Treatment (Day 15-28) Induction->Treatment Vehicle Vehicle Control Treatment->Vehicle MRI1867 (R)-MRI-1867 Treatment->MRI1867 Rimonabant Rimonabant Treatment->Rimonabant Sacrifice Euthanize Mice (Day 28) Vehicle->Sacrifice MRI1867->Sacrifice Rimonabant->Sacrifice Analysis Analysis of Skin Samples Sacrifice->Analysis Dermal Dermal Thickness Measurement Analysis->Dermal Hydroxyproline Hydroxyproline Assay Analysis->Hydroxyproline Histology Histological Evaluation Analysis->Histology End End of Experiment Dermal->End Hydroxyproline->End Histology->End

Caption: Experimental workflow for evaluating antifibrotic agents.

Mechanism of Action of (R)-MRI-1867

(R)-MRI-1867 exerts its antifibrotic effects through a dual-target mechanism. It acts as a potent antagonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Both CB1R and iNOS are implicated in the pathogenesis of fibrosis. Overactivation of CB1R by endocannabinoids and increased iNOS activity contribute to the activation of fibroblasts, leading to excessive collagen production and tissue stiffening.[1][17] By simultaneously blocking these two key pathways, (R)-MRI-1867 offers a multi-pronged approach to mitigating skin fibrosis.[1][17] The peripherally restricted nature of (R)-MRI-1867 is a significant advantage, as it is designed to avoid the neuropsychiatric side effects associated with centrally acting CB1R antagonists like rimonabant.[17]

Conclusion

The available preclinical data strongly support the antifibrotic efficacy of (R)-MRI-1867 in a validated model of skin fibrosis. Its dual inhibitory action on CB1R and iNOS provides a novel and potentially more effective therapeutic strategy compared to single-target agents. While direct head-to-head comparative studies with other emerging antifibrotic drugs are limited, the evidence to date positions (R)-MRI-1867 as a compelling candidate for clinical investigation in the treatment of scleroderma and other fibrotic skin diseases. Further research is warranted to fully elucidate its comparative effectiveness and safety profile in human populations.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (R)-Zevaquenabant

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling (R)-Zevaquenabant. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.

This compound, also known as MRI-1867, is a potent investigational drug that acts as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Due to its potent biological activity, it should be handled with care to prevent accidental exposure. While a specific Occupational Exposure Limit (OEL) has not been established for this compound, it is prudent to treat it as a potent compound, for which OELs can be in the range of 1-10 μg/m³.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent inhalation, skin, and eye contact. The required PPE varies based on the handling scenario.

Scenario Required Personal Protective Equipment
Handling Solid (Powder) Primary: Certified Chemical Fume Hood or Glove BoxGloves: Double-layered chemotherapy-grade glovesEye Protection: Safety glasses with side shields or chemical splash gogglesLab Coat: Disposable, fluid-resistant lab coatRespiratory Protection: N95 or higher-rated respirator if not handled in a fume hood or glove box
Preparing Solutions Primary: Certified Chemical Fume HoodGloves: Double-layered chemotherapy-grade glovesEye Protection: Chemical splash gogglesLab Coat: Disposable, fluid-resistant lab coatFace Protection: Face shield if there is a splash hazard
Administering to Animals Gloves: Double-layered chemotherapy-grade glovesEye Protection: Safety glasses with side shieldsLab Coat: Disposable, fluid-resistant lab coat
Cleaning and Decontamination Gloves: Heavy-duty, chemical-resistant glovesEye Protection: Chemical splash gogglesLab Coat: Disposable, fluid-resistant lab coatRespiratory Protection: N95 or higher-rated respirator if dealing with spills of powdered compound
Engineering Controls and Work Practices

Engineering controls are the primary method for minimizing exposure.

  • Ventilation: All work with powdered this compound must be conducted in a certified chemical fume hood, glove box, or a similar ventilated enclosure to minimize inhalation exposure.[3]

  • Dust Prevention: Avoid the creation of dust when handling the solid material. Use wet cleaning methods for surfaces; dry sweeping is strictly prohibited.[3]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Any contaminated clothing should be changed immediately.[3]

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a general guideline for the safe preparation of a stock solution of this compound.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Pipettes and pipette tips

  • Vortex mixer

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Don PPE: Before starting, put on all required personal protective equipment as detailed in the PPE table for "Preparing Solutions."

  • Prepare Workspace: Ensure the chemical fume hood is certified and functioning correctly. Clean the work surface within the fume hood.

  • Weigh Compound:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid generating dust.

    • Record the exact weight.

  • Dissolve Compound:

    • Carefully transfer the weighed powder to the volumetric flask.

    • Using a pipette, add a small amount of the solvent to the flask to dissolve the powder.

    • Gently swirl the flask or use a vortex mixer at a low speed to aid dissolution.

  • Bring to Final Volume:

    • Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label and Store:

    • Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution as recommended. For Zevaquenabant, storage at -20°C for the short term (months) and -80°C for the long term (months to years) is suggested.[1]

  • Decontaminate and Doff PPE:

    • Clean all equipment and the work surface thoroughly.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

Operational and Disposal Plans

Spill Management:

  • Minor Spill (Powder):

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with absorbent pads dampened with a suitable solvent to avoid raising dust.

    • Carefully wipe the area, working from the outside in.

    • Place all contaminated materials in a sealed hazardous waste container.

    • Clean the spill area again with a suitable detergent and water.

  • Minor Spill (Liquid):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with absorbent material.

    • Collect the saturated absorbent material and place it in a sealed hazardous waste container.

    • Clean the spill area with a suitable detergent and water.

Disposal Plan:

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, wipes, and vials, must be collected in a designated, sealed hazardous chemical waste container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[3] Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Visual Guides

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don_Gown 1. Lab Coat/ Gown Don_Mask 2. Mask/ Respirator Don_Gown->Don_Mask Don_Goggles 3. Goggles/ Face Shield Don_Mask->Don_Goggles Don_Gloves1 4. First Pair of Gloves Don_Goggles->Don_Gloves1 Don_Gloves2 5. Second Pair of Gloves Don_Gloves1->Don_Gloves2 Doff_Gloves2 1. Outer Gloves Doff_Gown 2. Gown Doff_Gloves2->Doff_Gown Doff_Gloves1 3. Inner Gloves Doff_Gown->Doff_Gloves1 Doff_Goggles 4. Goggles/ Face Shield Doff_Gloves1->Doff_Goggles Doff_Mask 5. Mask/ Respirator Doff_Goggles->Doff_Mask

Caption: PPE Donning and Doffing Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.